molecular formula C14H10ClFO3 B1328841 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041558-34-2

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1328841
CAS No.: 1041558-34-2
M. Wt: 280.68 g/mol
InChI Key: YDNBYDYFLWJGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a fluorinated and chlorinated benzoic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Compounds in this class are frequently employed as precursors in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The structural motif of ortho-halogenated benzoic acids is commonly found in active pharmaceutical ingredients (APIs) and is known to influence both the molecular conformation and intermolecular interactions in the solid state . As a bifunctional building block, it can be used to develop enzyme inhibitors or protein degraders for research targeting various diseases . The presence of both chloro and fluoro substituents on the aromatic ring can fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided for research purposes as a building block in chemical synthesis and probe development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNBYDYFLWJGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is strategically designed in a multi-step process, commencing with the preparation of key intermediates, followed by a Williamson ether synthesis, and culminating in the hydrolysis of the ester to yield the final carboxylic acid. This guide will elaborate on the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for ensuring a successful synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is achieved through a convergent approach, which involves the preparation of two key building blocks: Methyl 3-hydroxybenzoate and 2-Chloro-4-fluorobenzyl chloride . These intermediates are then coupled via a Williamson ether synthesis to form the ether linkage. The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Product Synthesis 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic_acid->Methyl_3_hydroxybenzoate Esterification Methyl_3_benzyloxybenzoate Methyl 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoate Methyl_3_hydroxybenzoate->Methyl_3_benzyloxybenzoate Williamson Ether Synthesis 2-Chloro-4-fluorobenzoic_acid 2-Chloro-4-fluorobenzoic acid 2-Chloro-4-fluorobenzyl_alcohol 2-Chloro-4-fluorobenzyl alcohol 2-Chloro-4-fluorobenzoic_acid->2-Chloro-4-fluorobenzyl_alcohol Reduction 2-Chloro-4-fluorobenzyl_chloride 2-Chloro-4-fluorobenzyl chloride 2-Chloro-4-fluorobenzyl_alcohol->2-Chloro-4-fluorobenzyl_chloride Chlorination 2-Chloro-4-fluorobenzyl_chloride->Methyl_3_benzyloxybenzoate Final_Product This compound Methyl_3_benzyloxybenzoate->Final_Product Hydrolysis

Caption: Overall synthetic strategy for this compound.

Synthesis of Intermediates

Preparation of Methyl 3-hydroxybenzoate

Methyl 3-hydroxybenzoate is a crucial starting material, typically synthesized through the esterification of 3-hydroxybenzoic acid. The presence of the hydroxyl group necessitates the protection of the carboxylic acid as a methyl ester to prevent its interference in the subsequent Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure methyl 3-hydroxybenzoate.[1][2]

Preparation of 2-Chloro-4-fluorobenzyl chloride

2-Chloro-4-fluorobenzyl chloride is the electrophilic partner in the Williamson ether synthesis. Its synthesis typically starts from 2-chloro-4-fluorobenzoic acid.

Experimental Protocol:

  • Reduction of the Carboxylic Acid: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is first reduced to a primary alcohol. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

  • Chlorination of the Benzyl Alcohol: The resulting 2-chloro-4-fluorobenzyl alcohol is then converted to the corresponding benzyl chloride. A common and effective method is to use thionyl chloride (SOCl₂) or a similar chlorinating agent like oxalyl chloride. The reaction is often carried out in the presence of a catalytic amount of dimethylformamide (DMF) or in a non-polar solvent. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Purification: The crude 2-chloro-4-fluorobenzyl chloride can be purified by distillation under reduced pressure to obtain a product of high purity.

The Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[3][4] In this synthesis, the nucleophilic phenoxide ion of methyl 3-hydroxybenzoate attacks the electrophilic benzylic carbon of 2-chloro-4-fluorobenzyl chloride in an SN2 reaction.[3][5]

Williamson_Ether_Synthesis Start Methyl 3-hydroxybenzoate + 2-Chloro-4-fluorobenzyl chloride Base_Addition Add a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or Acetone) Start->Base_Addition Deprotonation Formation of the phenoxide nucleophile Base_Addition->Deprotonation Nucleophilic_Attack Sₙ2 attack of the phenoxide on the benzyl chloride Deprotonation->Nucleophilic_Attack Intermediate_Product Methyl 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoate Nucleophilic_Attack->Intermediate_Product Purification Work-up and Purification Intermediate_Product->Purification Final_Intermediate Pure Methyl 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoate Purification->Final_Intermediate

Caption: Workflow for the Williamson ether synthesis step.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 3-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this reaction.

  • Formation of the Nucleophile: Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium phenoxide salt.

  • Addition of the Electrophile: Add 2-chloro-4-fluorobenzyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Final Step: Hydrolysis of the Methyl Ester

The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).

Experimental Protocol:

  • Reaction Setup: Dissolve the purified methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Hydrolysis: Heat the reaction mixture to reflux for a few hours. The progress of the hydrolysis can be monitored by TLC.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic.

  • Isolation of the Product: The desired carboxylic acid will precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[6]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Technique Expected Observations
Melting Point A sharp and defined melting point range indicates high purity.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons of both benzene rings, the benzylic methylene protons (-O-CH₂-), and the absence of the methyl ester peak. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR Spectroscopy The spectrum should show the expected number of carbon signals, including those for the carboxylic acid carbon, the aromatic carbons, and the benzylic carbon.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀ClFO₃: 280.68 g/mol ).[7]
Infrared (IR) Spectroscopy The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carboxylic acid, and characteristic peaks for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Safety and Handling Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Hydroxybenzoic acid and its derivatives: May cause skin and eye irritation.

  • 2-Chloro-4-fluorobenzoic acid and its derivatives: These are halogenated aromatic compounds and should be handled with care. They may be harmful if inhaled, ingested, or absorbed through the skin.

  • Thionyl chloride: Is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂).

  • Lithium aluminum hydride (LiAlH₄): Is a highly reactive and flammable solid. It reacts violently with water and protic solvents.

  • Solvents (Methanol, DMF, Acetone, Ethyl Acetate): Are flammable and should be handled away from ignition sources. DMF is a potential reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible method that utilizes well-established organic reactions. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain the target compound in high purity, suitable for further applications in drug discovery and development. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists in the field.

References

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • NCERT. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • Chem-Impex. 2-Chloro-4-fluorobenzyl alcohol. Available from: [Link]

  • PrepChem. Preparation of 2-chlorobenzyl chloride. Available from: [Link]

  • Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride.
  • ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Organic Syntheses. o-CHLOROBENZOIC ACID. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a potential drug candidate from a laboratory concept to a clinical reality is profoundly influenced by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This technical guide provides a comprehensive analysis of the physicochemical properties of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific compound, this guide establishes a framework for its characterization. We will explore in silico predictions of its key properties, outline detailed experimental protocols for their empirical determination, and discuss the implications of these properties for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to characterize and evaluate a novel chemical entity.

Introduction: The Role of Physicochemical Properties in Drug Discovery

The "Drug-like" Chemical Space: An Overview

The concept of "drug-likeness" is a cornerstone of modern medicinal chemistry, defining a region of chemical space where compounds are more likely to be successful as orally administered drugs.[1][2] This concept is not a guarantee of therapeutic activity but rather a set of guidelines to optimize a molecule's pharmacokinetic profile. By focusing on properties like molecular weight, lipophilicity, and hydrogen bonding capacity, chemists can significantly reduce the rate of attrition for drug candidates during development.[3]

Introduction to this compound: Structure and Potential Significance

This compound is a small molecule with a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 g/mol .[4] Its structure features a benzoic acid moiety linked via an ether to a substituted benzyl group. The presence of halogen atoms (chlorine and fluorine) and a carboxylic acid group suggests that this molecule may possess interesting biological activities, making its physicochemical characterization a critical first step in its evaluation as a potential therapeutic agent.

Core Physicochemical Parameters and Their Impact on ADMET Properties

A molecule's journey through the body is a complex interplay of its chemical nature with various biological environments. Key physicochemical properties that influence a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile include:

  • Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a crucial determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[5]

  • Solubility (logS): The aqueous solubility of a drug is paramount for its absorption from the gastrointestinal tract and for its formulation into parenteral dosage forms. Poor solubility is a major hurdle in drug development.[5][6]

  • Acid Dissociation Constant (pKa): The pKa determines the extent of ionization of a drug at a given pH. Since the charge state of a molecule significantly affects its solubility and permeability, the pKa is a critical parameter for predicting its behavior in different physiological compartments.

  • Molecular Weight (MW): While not a direct measure of any single ADMET property, molecular weight is a general indicator of a molecule's complexity and its ability to be absorbed orally.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to permeate biological membranes.

Understanding and optimizing these properties is a central goal of medicinal chemistry.[7][8]

Predicted Physicochemical Profile of this compound

In the early stages of drug discovery, in silico methods are invaluable for predicting the physicochemical properties of novel compounds, allowing for the prioritization of synthetic efforts.[9]

In Silico Prediction Methods: Utility and Limitations

Computational models, such as Quantitative Structure-Property Relationships (QSPRs), can provide rapid estimations of key physicochemical parameters.[9] While these predictions are highly useful, they are based on algorithms trained on existing data and may not be perfectly accurate for all chemical scaffolds. Therefore, experimental verification is essential.

Molecular Weight and Composition
  • Molecular Formula: C14H10ClFO3

  • Molecular Weight: 280.68 g/mol [4]

Lipophilicity (logP) Estimation

The calculated octanol-water partition coefficient (cLogP) is a widely used metric for estimating lipophilicity. Based on its structure, this compound is expected to be a moderately lipophilic compound.

Aqueous Solubility (logS) Prediction

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. At physiological pH, the carboxylate form will be more soluble than the neutral acid.

Acid Dissociation Constant (pKa) Estimation

The primary acidic functional group in this molecule is the carboxylic acid. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the ether linkage and the aromatic ring may slightly influence this value.

Evaluation against Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[10][11][12][13][14]

Lipinski's Rule of Five Parameter Predicted Value for this compound Guideline Violation?
Molecular Weight (MW)280.68 g/mol < 500 DaNo
Lipophilicity (cLogP)Estimated to be < 5< 5No
Hydrogen Bond Donors1 (from the carboxylic acid)≤ 5No
Hydrogen Bond Acceptors3 (two oxygens in the carboxyl and one in the ether)≤ 10No

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral absorption.

Summary Table of Predicted Properties
Property Predicted Value/Characteristic
Molecular FormulaC14H10ClFO3
Molecular Weight280.68 g/mol
cLogP< 5
Aqueous SolubilitypH-dependent, likely low in acidic media
pKa~4-5 (for the carboxylic acid)
Lipinski's Rule of FiveNo violations

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in drug development. The following sections outline the experimental protocols for determining the key physicochemical properties of this compound.

Synthesis and Purification of this compound (Proposed)

A plausible synthetic route for this compound involves the Williamson ether synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) 3-Hydroxybenzoic_acid->Base_Solvent Deprotonation 2-Chloro-4-fluorobenzyl_bromide 2-Chloro-4-fluorobenzyl bromide Target_Molecule This compound Base_Solvent->Target_Molecule Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis route.

  • To a solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Stir the mixture at room temperature to facilitate the formation of the phenoxide.

  • Add 2-chloro-4-fluorobenzyl bromide to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

The crude product can be purified by column chromatography or recrystallization. The structure and purity of the final compound should be confirmed by:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Melting Point Determination
  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Aqueous Solubility Measurement

The shake-flask method is a standard technique for determining thermodynamic solubility.[8]

  • Add an excess amount of the solid compound to a known volume of buffer at a specific pH (e.g., pH 7.4).

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

G Start Excess Solid + Buffer Equilibration Shake at Constant Temp (24-48h) Start->Equilibration Separation Centrifuge/Filter Equilibration->Separation Analysis Quantify Concentration (UV-Vis/HPLC) Separation->Analysis End Determine Solubility Analysis->End

Caption: Shake-flask solubility determination workflow.

Lipophilicity (logP/logD) Determination

The shake-flask method is the traditional approach for measuring logP.[8]

  • Prepare a solution of the compound in either n-octanol or water.

  • Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.

  • Shake the funnel vigorously to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Measure the concentration of the compound in each layer using an appropriate analytical technique.

  • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For determining the distribution coefficient (logD) at a specific pH, the aqueous phase should be a buffer of the desired pH.

An alternative, higher-throughput method involves using reversed-phase HPLC to correlate the retention time of the compound with its lipophilicity.

G Start Dissolve Compound in n-Octanol or Water Partitioning Shake with Immiscible Phase Start->Partitioning Separation Separate Layers Partitioning->Separation Analysis Measure Concentration in Each Layer Separation->Analysis Calculation logP = log([Octanol]/[Water]) Analysis->Calculation

Caption: Shake-flask logP determination workflow.

Acid Dissociation Constant (pKa) Measurement
  • Dissolve a known amount of the compound in a mixture of water and a co-solvent (if necessary for solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the acid has been neutralized.

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

  • Prepare a series of buffer solutions with a range of pH values.

  • Dissolve the compound in each buffer solution at a constant concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Analyze the changes in absorbance at a specific wavelength as a function of pH to determine the pKa.

Spectroscopic and Structural Analysis

The following are predicted spectroscopic characteristics that would be used to confirm the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: Would show distinct signals for the aromatic protons on both rings, the benzylic methylene protons (-CH₂-), and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Would show the expected number of carbon signals, including those for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.

  • ¹⁹F NMR: Would show a signal for the fluorine atom, with coupling to adjacent protons.

Mass Spectrometry (MS) (Predicted)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, and potentially the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern of chlorine would be observable.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H and C=C stretches of the aromatic rings.

Implications for Drug Development

Interpreting the Physicochemical Profile: From Data to Insight

The collective physicochemical data provides a holistic view of the molecule's potential behavior in a biological system. A moderate logP suggests a good balance between solubility and membrane permeability. The acidic pKa indicates that the compound will be predominantly ionized at physiological pH, which will enhance its aqueous solubility.

Potential Formulation Strategies based on Predicted Properties

Given its acidic nature, the solubility of this compound could be enhanced by forming a salt with a suitable base. For oral formulations, strategies to manage its dissolution rate in the acidic environment of the stomach may be necessary.

Anticipated ADME Profile and Potential for Oral Bioavailability

The favorable Lipinski profile suggests that this compound has a high likelihood of good oral absorption. Its moderate lipophilicity may allow for good distribution into tissues, but it will also be important to assess its binding to plasma proteins. The ether linkage and the aromatic rings may be sites of metabolic transformation by cytochrome P450 enzymes.

Conclusion

This compound presents a promising profile based on in silico predictions, adhering to Lipinski's Rule of Five and suggesting good potential for oral bioavailability. This technical guide has outlined the necessary experimental protocols to empirically determine its key physicochemical properties, including solubility, lipophilicity, and pKa. The systematic characterization detailed herein is a critical and foundational step in the comprehensive evaluation of this compound's potential as a drug candidate. The insights gained from these studies will be instrumental in guiding future formulation development and preclinical studies.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical and Life Sciences. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Physicochemical properties. Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • What are the physicochemical properties of drug? LookChem. [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

  • Chapter 1: Physicochemical Properties. Books - The Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel synthetic compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to postulate a scientifically grounded hypothesis regarding its biological targets and cellular effects. By deconstructing the molecule into its core components—a 3-oxybenzoic acid scaffold and a 2-chloro-4-fluorobenzyl moiety—we infer a putative dual-action mechanism. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this compound's therapeutic potential. Detailed experimental protocols and in silico approaches are provided to facilitate the validation of the proposed mechanisms.

Introduction and Molecular Deconstruction

This compound is a synthetic organic molecule that merges two key pharmacophores: a benzoic acid derivative and a halogenated benzyl group. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substitution pattern on the benzoic acid ring is critical in defining its biological role.[4][5]

The second component, the 2-chloro-4-fluorobenzyl moiety, is increasingly utilized in modern drug design. Halogenation is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[6][7] Notably, this specific halogenation pattern has been identified in compounds with neurological activity, suggesting a potential for interaction with specific biological targets such as ion channels.[8][9]

This guide will explore the synergistic potential of these two moieties and propose a testable hypothesis for the mechanism of action of the parent compound.

Postulated Mechanism of Action: A Dual-Pronged Hypothesis

Based on the chemical architecture of this compound, we propose a dual mechanism of action centered on anti-inflammatory and neuromodulatory activities.

Anti-Inflammatory Pathway: Modulation of Pro-inflammatory Signaling

The 3-oxybenzoic acid core suggests a potential for anti-inflammatory activity. Many benzoic acid derivatives exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating transcription factors like NF-κB.

  • Hypothesis 1a: COX Enzyme Inhibition. The compound may act as a competitive or non-competitive inhibitor of COX enzymes, thereby reducing the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.

  • Hypothesis 1b: NF-κB Pathway Inhibition. The molecule could potentially interfere with the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. This would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

The following diagram illustrates the potential points of intervention in the inflammatory cascade.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response Stimulus LPS, Cytokines TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NF_kB NF-κB (p50/p65) IKK->NF_kB phosphorylates IκBα NF_kB_Inhib IκBα Nucleus Nucleus NF_kB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines COX2 COX-2 Enzyme Pro_inflammatory_Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Compound->IKK Hypothesized Inhibition Compound->COX2 Hypothesized Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Neuromodulatory Pathway: Ion Channel Interaction

The 2-chloro-4-fluorobenzyl moiety has been implicated in compounds with anti-seizure activity, specifically through the modulation of voltage-gated sodium channels.[8] This suggests that this compound may possess neuromodulatory properties.

  • Hypothesis 2: Voltage-Gated Sodium Channel (VGSC) Modulation. The compound may bind to and modulate the activity of VGSCs, potentially by stabilizing the inactivated state of the channel. This would lead to a reduction in neuronal hyperexcitability, a mechanism relevant to conditions such as epilepsy and neuropathic pain.

The diagram below depicts the proposed interaction with a voltage-gated sodium channel.

ion_channel_modulation cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_influx Na+ Influx VGSC->Na_ion_influx opens Action_Potential Action Potential Generation Na_ion_influx->Action_Potential Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Compound->VGSC Hypothesized Modulation (stabilizes inactive state)

Sources

Biological activity of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Predicted Biological Activity of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel chemical entity for which specific biological activity data is not yet publicly available. However, a comprehensive analysis of its structural components—a benzoic acid core, a benzyloxy linker, and a halogenated benzyl group—allows for a scientifically grounded prediction of its potential pharmacological activities. This guide synthesizes information from analogous compounds and the broader principles of medicinal chemistry to propose that this molecule is a promising candidate for investigation as an anti-inflammatory, antimicrobial, and potentially as an anticancer agent. This document provides a theoretical framework for its synthesis, mechanism of action, and proposed experimental validation.

Introduction: Rationale for Investigation

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific molecule, this compound, combines the established pharmacophore of benzoic acid with a di-halogenated benzyl ether moiety. The presence of chlorine and fluorine atoms on the benzyl ring is of particular interest, as halogenation is a common strategy in drug design to modulate physicochemical properties and enhance biological activity.[2] This guide will explore the predicted biological activities of this compound based on a detailed structure-activity relationship (SAR) analysis of its constituent parts.

Physicochemical Properties and Synthesis

While experimental data for the target compound is not available, its physicochemical properties can be predicted based on its structure. The presence of the carboxylic acid group suggests it will be a weak acid. The halogenated aromatic rings contribute to its lipophilicity, which may influence its membrane permeability and interaction with biological targets.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₀ClFO₃Based on chemical structure
Molecular Weight ~276.68 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white crystalline solidCommon for similar benzoic acid derivatives
Solubility Sparingly soluble in water, soluble in organic solventsTypical for aromatic carboxylic acids
pKa Estimated to be around 4-5Similar to other benzoic acid derivatives
Proposed Synthesis Workflow

A plausible synthetic route for this compound would involve a Williamson ether synthesis.

G A 3-Hydroxybenzoic acid D Reaction Mixture A->D B 2-Chloro-4-fluorobenzyl bromide B->D C Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) C->D Deprotonation of hydroxyl group E This compound D->E Nucleophilic substitution

Figure 1: Proposed Williamson ether synthesis workflow.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a slight excess of a weak base, like potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

  • Nucleophilic Attack: To the reaction mixture, add 2-chloro-4-fluorobenzyl bromide. The phenoxide ion will act as a nucleophile, attacking the benzylic carbon and displacing the bromide ion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically poured into water and acidified to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.

Predicted Biological Activities and Mechanisms of Action

Based on the structural motifs present in this compound, several biological activities can be hypothesized.

Anti-Inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] The substitution pattern on the aromatic rings can significantly influence this activity.

Proposed Mechanism: The compound may act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid moiety is crucial for binding to the active site of the enzyme. The halogenated benzyl group may interact with a hydrophobic pocket in the enzyme, potentially enhancing binding affinity and selectivity.

G A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation C->D E This compound E->B Inhibition G A Cancer Cell Proliferation B Aurora A Kinase C Cell Cycle Progression B->C D Apoptosis B->D Induction C->A E This compound E->B Inhibition

Figure 3: Hypothesized anticancer mechanism via Aurora A kinase inhibition.

Experimental Validation:

  • In vitro Cytotoxicity Assays: The antiproliferative activity can be evaluated against a panel of cancer cell lines using assays like the MTT or SRB assay. [3]* Kinase Inhibition Assays: The inhibitory effect on specific kinases like Aurora A can be measured using in vitro kinase activity assays.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the compound induces apoptosis.

Structure-Activity Relationship (SAR) Insights

The predicted biological activities are highly dependent on the specific arrangement of the functional groups.

  • Carboxylic Acid Group: This group is likely essential for activity, particularly for anti-inflammatory and kinase inhibitory effects, as it can form key hydrogen bonds with target proteins. [1]* Ether Linkage: The benzyloxy linker provides a certain degree of conformational flexibility, which can be important for optimal binding to a target.

  • Halogen Substituents: The chlorine and fluorine atoms on the benzyl ring influence the electronic properties and lipophilicity of the molecule. Their specific positions (2-chloro, 4-fluoro) will determine the precise nature of the interactions with the target protein.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound suggests it is a promising candidate for further investigation as a multi-target agent with potential anti-inflammatory, antimicrobial, and anticancer activities. The proposed synthetic route is straightforward, and the predicted biological activities can be readily tested using established in vitro assays. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological properties to validate the hypotheses presented in this guide. Such studies could pave the way for the development of a new class of therapeutic agents.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Mbizvo, J. K., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Retrieved from [Link]

  • Nowak, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Antibiotics. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • McCarty, M. F., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central. Retrieved from [Link]

  • Bibi, S., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid: A Focus on GPR40/FFAR1 Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogs of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, a scaffold of significant interest in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3][4][5] This document, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) that govern the potency and efficacy of these analogs. We will explore rational design strategies, including bioisosteric modifications of the carboxylic acid and benzyl ether moieties, and provide detailed, field-proven experimental protocols for their synthesis and functional characterization. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to advance the discovery of novel, potent, and selective GPR40 agonists with therapeutic potential.

Introduction: The Therapeutic Rationale for Targeting GPR40

Type 2 diabetes is a global health crisis characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[6] GPR40, a Gq-coupled receptor highly expressed in pancreatic β-cells, is activated by medium- and long-chain free fatty acids (FFAs), leading to an amplification of insulin secretion in a glucose-dependent manner.[1][3][4] This glucose dependency is a key advantage, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[7] The clinical evaluation of GPR40 agonists, such as TAK-875, has provided proof-of-concept for this therapeutic approach, although development was halted due to off-target toxicity.[8] This underscores the critical need for continued research to identify new chemical scaffolds with improved safety profiles. The 3-(benzyloxy)benzoic acid core, exemplified by this compound, represents a promising starting point for the development of next-generation GPR40 agonists.

Design and Synthesis of Structural Analogs

The rational design of structural analogs of this compound hinges on a thorough understanding of the key pharmacophoric elements and their interactions with the GPR40 binding pocket. The core scaffold can be dissected into three key regions for modification: the benzoic acid moiety, the benzyl ether linkage, and the substituted benzyl ring.

The Critical Role of the Carboxylic Acid and Its Bioisosteres

The carboxylic acid group is a crucial pharmacophoric element in many GPR40 agonists, where it is believed to form key ionic interactions with basic residues in the receptor binding site.[9] However, the presence of a carboxylic acid can also present challenges, including poor permeability and potential metabolic liabilities such as the formation of reactive acyl glucuronides.[9] Consequently, bioisosteric replacement of the carboxylic acid is a common and often fruitful strategy in drug design.

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

BioisostereRationale for ReplacementPotential Advantages
TetrazoleMimics the acidic proton and charge distribution of a carboxylic acid.Enhanced metabolic stability, improved oral bioavailability, and reduced plasma protein binding.[10]
AcylsulfonamideAcidic proton with a different pKa and geometry.Can alter binding interactions and improve pharmacokinetic properties.
Hydroxamic AcidCan act as a carboxylic acid mimic and also chelate metal ions.May offer unique binding modes and biological activities.
IsoxazololAcidic heterocycle with a distinct electronic profile.Can modulate potency and selectivity.
Modulating the Benzyl Ether Linkage and Benzyl Ring Substituents

The benzyl ether linkage provides a flexible connection between the two aromatic rings, allowing for optimal positioning within the binding pocket. Modifications to this linker, such as replacing the ether oxygen with an amine or other functional groups, can impact the molecule's conformation and physicochemical properties.

The substitution pattern on the benzyl ring is a key determinant of potency and selectivity. The 2-chloro and 4-fluoro substitutions in the parent compound likely contribute to favorable interactions within a hydrophobic pocket of the receptor. A systematic exploration of different substituents at various positions on the benzyl ring is essential for optimizing activity.

Key considerations for benzyl ring modifications include:

  • Halogen Substitution: Exploring different halogens (F, Cl, Br) at various positions to probe for specific halogen bonding interactions and to modulate lipophilicity.

  • Alkyl and Alkoxy Groups: Introduction of small alkyl or alkoxy groups to explore hydrophobic interactions and to fine-tune electronic properties.

  • Heterocyclic Replacements: Replacing the phenyl ring with various heterocycles (e.g., pyridine, thiophene) to alter polarity, metabolic stability, and potential for hydrogen bonding.[11][12]

Synthetic Strategy: The Williamson Ether Synthesis

A robust and versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis.[13] This reaction involves the nucleophilic substitution of a benzyl halide by a phenoxide ion. To prevent unwanted side reactions, the carboxylic acid of the hydroxybenzoic acid is typically protected as an ester prior to the etherification step, followed by saponification to yield the final product.

Experimental Protocol: Synthesis of Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate

  • Dissolution: To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Benzyl Halide: To the stirred suspension, add 2-chloro-4-fluorobenzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate.

Experimental Protocol: Saponification to this compound

  • Hydrolysis: Dissolve the methyl ester from the previous step in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Biological Evaluation: In Vitro Functional Assays

The functional characterization of novel analogs is critical to establishing their potency and efficacy as GPR40 agonists. A tiered approach employing a series of in vitro assays is recommended to build a comprehensive pharmacological profile.

Primary Screening: Calcium Mobilization Assay

GPR40 activation primarily couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[5][7][14] A calcium mobilization assay is therefore a robust and high-throughput method for the primary screening of GPR40 agonists.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for 1 hour at 37°C.[15]

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer.

  • Signal Detection: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of the test compounds.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in [Ca²⁺]i. Plot the data as a function of compound concentration to determine the EC₅₀ value.

Secondary Assays for Deeper Mechanistic Insights

While calcium mobilization is a primary readout of Gq activation, GPR40 can also signal through other pathways, including Gs and β-arrestin recruitment, in a ligand-dependent manner.[10][8] Therefore, secondary assays are crucial for identifying biased agonism and for a more complete understanding of a compound's mechanism of action.

Ligand-induced recruitment of β-arrestin to the activated GPCR is a key event in receptor desensitization and can also initiate G protein-independent signaling. Assays based on technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) can quantify this interaction.[8][16][17][18][19]

Workflow for a β-Arrestin Recruitment Assay

GPR40_Arrestin_Workflow A Plate cells co-expressing GPR40-tag1 and β-arrestin-tag2 B Add test compounds A->B C Incubate to allow for receptor activation and β-arrestin recruitment B->C D Add substrate for the reporter system C->D E Measure signal (e.g., luminescence or fluorescence) D->E F Analyze data to determine EC₅₀ E->F

Caption: Workflow for a typical β-arrestin recruitment assay.

As a downstream product of the Gq pathway, the accumulation of inositol monophosphate (IP1) provides a more stable and cumulative measure of receptor activation compared to the transient calcium signal. This assay is particularly useful for confirming Gq-mediated signaling.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent biological evaluation of the resulting analogs will generate a wealth of SAR data. This data is essential for guiding the optimization of lead compounds.

Table 2: Hypothetical SAR Data for Analogs of this compound

Compound IDR¹ (Benzoic Acid)R² (Benzyl Ring)GPR40 EC₅₀ (nM) (Calcium Flux)GPR40 EC₅₀ (nM) (β-Arrestin)
Parent-COOH2-Cl, 4-F50250
Analog 1Tetrazole2-Cl, 4-F75300
Analog 2-COOH2-Cl120500
Analog 3-COOH4-F80400
Analog 4-COOH2-Me, 4-F40200
Analog 5-COOH3-F95450

Interpretation of Hypothetical SAR:

  • Carboxylic Acid vs. Tetrazole: The replacement of the carboxylic acid with a tetrazole (Analog 1) results in a slight decrease in potency, suggesting that while the tetrazole is a viable bioisostere, the carboxylic acid may provide optimal interactions in this scaffold.

  • Impact of Benzyl Substituents: The presence of both the 2-chloro and 4-fluoro groups appears to be beneficial for potency (compare Parent to Analogs 2 and 3). The introduction of a methyl group at the 2-position (Analog 4) further enhances potency, indicating a favorable hydrophobic interaction in this region. Shifting the fluorine to the 3-position (Analog 5) is detrimental to activity.

  • Biased Agonism: A comparison of the potency in the calcium flux and β-arrestin assays can reveal biased signaling. For instance, if a compound shows significantly higher potency in the calcium flux assay compared to the β-arrestin assay, it can be classified as a Gq-biased agonist.

Mechanism of Action: GPR40 Signaling Pathways

The activation of GPR40 by an agonist initiates a cascade of intracellular events that ultimately lead to the potentiation of GSIS. As mentioned, the canonical pathway involves Gαq coupling. However, some synthetic agonists have been shown to also engage Gαs signaling, leading to the production of cAMP. This dual signaling capability may lead to more robust incretin (GLP-1 and GIP) secretion.[10]

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs Biased Agonists PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_Exocytosis triggers PKC->Insulin_Exocytosis potentiates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Insulin_Exocytosis potentiates Agonist Agonist Agonist->GPR40

Caption: GPR40 signaling pathways leading to insulin secretion.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel GPR40 agonists. A deep understanding of the structure-activity relationships, guided by rational design principles such as bioisosteric replacement, is paramount for the development of potent and selective compounds. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and functional characterization of these analogs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, with the ultimate goal of identifying a clinical candidate for the treatment of type 2 diabetes. The exploration of biased agonism within this chemical series may also unveil opportunities to fine-tune the therapeutic effects and minimize potential side effects.

References

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Wang, Y., et al. (2014). Signaling pathway of GRP40 for insulin secretion. ResearchGate. [Link]

  • Humphries, P. S., et al. (2018). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 9(7), 673–678. [Link]

  • Srivastava, A., & Li, J. (2016). GPR40. Proteopedia. [Link]

  • EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Singh, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. [Link]

  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. British Journal of Pharmacology, 180(22), 2931–2943. [Link]

  • University of Rochester Medical Center. CALCIUM FLUX PROTOCOL. [Link]

  • FUJIFILM Cellular Dynamics, Inc. (2020). Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Mancini, A. D., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636–2638. [Link]

  • Matyjaszewski, K. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Watterson, K. R., et al. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(22), 14073–14086. [Link]

  • Christiansen, E., et al. (2011). Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS Medicinal Chemistry Letters, 2(11), 844–848. [Link]

  • An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • EP1853548A1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Wang, G., et al. (2018). Design, synthesis and structure−activity relationship studies of GPR40 agonists containing amide linker. European Journal of Medicinal Chemistry, 151, 627-641. [Link]

  • Uto, Y., et al. (2019). Advanced GPR40 agonists containing the 3-[4-(benzyloxy)phenyl]propanoic acid core. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. [Link]

  • Font-Ingles, J., et al. (2015). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 13(7), 416-428. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • DiscoveRx. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

  • Lin, D. C., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters, 4(11), 1053–1058. [Link]

  • Iram, S., et al. (2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 6(11), 100-111. [Link]

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Zhou, Y. P., et al. (2007). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 56(10), 2589–2597. [Link]

  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]

  • Mancini, A. D., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636-2638. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(8), 1438-1443. [Link]

  • Lin, D. C., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(11), 913–918. [Link]

  • Bakulev, V. A., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com. [Link]

  • De Luca, L., et al. (2021). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 346–355. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoic Acid Scaffold

Benzoic acid derivatives represent a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Their structural simplicity, combined with the versatile reactivity of the carboxylic acid group and the aromatic ring, provides a privileged scaffold for the development of a vast array of therapeutic agents.[3][4][5] From anti-inflammatory agents like aspirin to anticancer drugs, the benzoic acid moiety is a recurring motif in numerous clinically significant molecules.[2][6] This guide offers a comprehensive exploration of the contemporary strategies employed in the discovery and synthesis of novel benzoic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, detail robust synthetic protocols, and illuminate the pathways to innovative therapeutic candidates.

Part 1: The Genesis of a Novel Derivative - Discovery and Design Strategies

The journey to a novel benzoic acid derivative begins with a strategic approach to its design, balancing desired biological activity with favorable physicochemical properties. This section outlines the key pillars of this discovery phase.

Decoding the Structure-Activity Relationship (SAR)

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to designing potent and selective therapeutics.[7] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[7] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[7]

Key Substituent Effects:

  • Carboxylic Acid Group: This group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to the active site of a target enzyme or receptor.[7]

  • Hydroxyl Group (-OH): As an electron-donating group, it can act as a hydrogen bond donor and acceptor, influencing solubility and target interactions. Its position is often crucial for activity.[7]

  • Methyl Group (-CH₃): This lipophilic group can enhance membrane permeability and introduce steric effects that influence target binding.[7]

  • Nitro Group (-NO₂): Often associated with antimicrobial activity, its reduction to an amino group can sometimes enhance potency.[7]

  • Halogens (F, Cl, Br, I): These electron-withdrawing groups can significantly alter the acidity of the carboxylic acid and introduce specific interactions with the target, such as halogen bonding.

A systematic exploration of these substitutions allows for the fine-tuning of a molecule's activity. For instance, in the context of local anesthetics, electron-donating groups like amino or alkoxy functions can enhance activity by increasing the electron density of the carbonyl oxygen.[8]

Computational Chemistry in Derivative Design

Modern drug discovery heavily relies on computational tools to predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.

Computational Approaches:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding interactions and affinities.

  • Quantitative Structure-Activity Relationship (QSAR): Mathematical models are used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel derivatives.[9]

  • Density Functional Theory (DFT): This quantum mechanical method is employed to understand the electronic structure, reactivity, and antioxidant properties of benzoic acid derivatives.[10][11][12]

These computational studies can guide the selection of substituents and their optimal placement on the benzoic acid scaffold to maximize therapeutic potential.[13]

The Strategy of Bioisosteric Replacement

While the carboxylic acid group is often essential for activity, it can also introduce undesirable properties like poor membrane permeability and metabolic instability (e.g., via glucuronidation).[14][15][16] Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy to mitigate these issues.[17]

Common Bioisosteres for Carboxylic Acids:

BioisosterepKaKey Characteristics
Carboxylic Acid~4.2–4.5Parent functional group.
Tetrazole~4.5–4.9Maintains acidity, offers greater lipophilicity.[17]
Acyl Sulfonamide~9–10Weaker acid, increased lipophilicity and metabolic stability.[17]
Hydroxamic Acid~8–9Moderately acidic, strong metal-chelating properties.[14]
Phosphonic/Phosphinic AcidsMore PolarCan alter intrinsic activity while maintaining affinity.[14]

The choice of a bioisostere is highly context-dependent, and screening a panel of isosteres is often necessary to identify the optimal replacement.[14][16]

Part 2: The Art of Synthesis - Crafting Novel Benzoic Acid Derivatives

The synthesis of novel benzoic acid derivatives has been revolutionized by modern catalytic methods, offering greater efficiency and functional group tolerance compared to traditional approaches.

Foundational Synthetic Transformations

While modern methods are powerful, classical synthetic routes remain relevant for specific applications.

  • Oxidation of Toluene and its Derivatives: A common industrial method for producing benzoic acid involves the air oxidation of toluene, often catalyzed by cobalt salts.[2]

  • Hydrolysis of Nitriles and Amides: Benzamides and benzonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[2]

  • Grignard Reaction: The carboxylation of a phenylmagnesium bromide intermediate with CO₂ is a classic and reliable method for synthesizing benzoic acid from bromobenzene.[2]

Modern Catalytic Approaches
2.2.1. Metal-Catalyzed Carboxylation of Aryl Halides

A significant advancement in benzoic acid synthesis is the metal-catalyzed reductive carboxylation of aryl (pseudo)halides with CO₂.[18][19] This approach offers a powerful alternative to traditional methods, with mild reaction conditions and broad functional group compatibility.[18][19]

Typical Catalytic System:

  • Metal Catalyst: Nickel[20][21] and Palladium[19][22] complexes are commonly employed.

  • Reducing Agent: Manganese (Mn)[21] or Zinc (Zn) reagents are often used.

  • Ligand: The choice of ligand, such as bulky and electron-rich phosphines, is critical for achieving high yields and minimizing side reactions.[19]

Experimental Protocol: Nickel-Catalyzed Carboxylation of an Aryl Chloride

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), (PPh₃)₂NiCl₂ (5 mol%), Mn powder (3.0 mmol), and tetraethylammonium iodide (10 mol%).

  • Solvent and CO₂: Add anhydrous 1,3-dimethylimidazolidinone (DMI) (2.0 mL) and purge the system with CO₂ gas (1 atm) for 5 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours under a CO₂ atmosphere.

  • Workup: Quench the reaction with 1 M HCl and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzoic acid derivative.

2.2.2. C-H Bond Functionalization

Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and step-efficient route to substituted benzoic acids.[23][24][25] Transition metal catalysts, particularly those based on palladium[26][27][28] and iridium[29], can selectively activate C-H bonds at the ortho or meta positions, allowing for the introduction of various functional groups.

Experimental Protocol: Iridium-Catalyzed ortho-Amination of a Benzoic Acid

  • Reaction Setup: In a vial, dissolve the benzoic acid derivative (0.2 mmol), [Cp*IrCl₂]₂ (2.5 mol%), and the aminating agent (e.g., a sulfonyl azide, 1.2 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 mL).

  • Base: Add a suitable base, such as sodium acetate (20 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup and Purification: The reaction mixture is concentrated, and the residue is purified by preparative HPLC or flash chromatography to yield the ortho-aminated benzoic acid derivative.

Electrochemical Synthesis

Electrochemical methods are emerging as a sustainable and efficient approach for the synthesis of benzoic acids.[30] These methods often utilize abundant and non-toxic starting materials like CO₂ and water. A notable example involves the electrochemical reduction of CO₂ to carbon monoxide (CO), which is then used in a subsequent palladium-catalyzed hydroxycarbonylation of an aryl iodide.[30] This two-step, one-pot approach avoids the direct handling of hazardous CO gas.[30]

Part 3: Characterization and Validation

The successful synthesis of a novel benzoic acid derivative must be followed by rigorous characterization to confirm its structure and purity.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

Visualizations

Logical Flow of Derivative Discovery and Synthesis

Discovery_and_Synthesis_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis cluster_Validation Validation SAR Structure-Activity Relationship (SAR) Analysis Lead Lead Compound (Benzoic Acid Scaffold) SAR->Lead Computational Computational Design (Docking, QSAR, DFT) Computational->Lead Bioisosteres Bioisosteric Replacement Strategy Bioisosteres->Lead Classical Classical Synthesis (Oxidation, Hydrolysis, Grignard) Novel Novel Benzoic Acid Derivative Classical->Novel Modern Modern Catalytic Methods (Carboxylation, C-H Activation) Modern->Novel Electrochem Electrochemical Synthesis Electrochem->Novel Characterization Structural Characterization (NMR, MS, IR) Bioassay Biological Evaluation Characterization->Bioassay Purity Purity Analysis (HPLC) Purity->Bioassay Target Identification of Therapeutic Target Target->SAR Target->Computational Lead->Classical Lead->Modern Lead->Electrochem Novel->Characterization Novel->Purity

Caption: Workflow for the discovery and synthesis of novel benzoic acid derivatives.

Catalytic Cycle for Metal-Catalyzed Carboxylation

Carboxylation_Cycle M0 M(0) MII_Aryl Ar-M(II)-X M0->MII_Aryl Oxidative Addition (Ar-X) MI_Aryl [Ar-M(I)] MII_Aryl->MI_Aryl Reduction (-X⁻) MI_CO2 [ArCOO-M(I)] MI_Aryl->MI_CO2 CO₂ Insertion MI_CO2->M0 Reductive Elimination ArCOOH Ar-COOH MI_CO2->ArCOOH Protonolysis

Caption: Generalized catalytic cycle for the carboxylation of aryl halides.

Conclusion

The field of benzoic acid derivative synthesis is continually evolving, driven by innovations in catalytic systems and a deeper understanding of molecular interactions. The strategies and protocols outlined in this guide provide a robust framework for researchers to design and synthesize novel compounds with significant therapeutic potential. By integrating rational design principles with cutting-edge synthetic methodologies, the scientific community can continue to unlock the full potential of this versatile chemical scaffold, paving the way for the next generation of medicines.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. PMC - NIH.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Benchchem.
  • C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2.
  • Functionalization of benzoic acids catalyzed by transition metals.
  • Generation of benzyne from benzoic acid using C–H activ
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. Sci-Hub.
  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180.
  • Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. PubMed Central.
  • The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. Benchchem.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Process for the carboxylation of aryl halides with palladium catalysts.
  • Pd(II)
  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies.
  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.
  • Benzoic Acid Derivatives as Prodrugs for the Tre
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa.
  • Generation of benzyne from benzoic acid using C-H activ
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed.
  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • (PDF) Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Semantic Scholar.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Design of benzoic acid derivatives.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
  • What is Benzoic Acid used for?.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • 2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Benchchem.
  • Route to preparation of benzoic acid derivatives by reaction....
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP).

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a molecule of significant interest within contemporary drug discovery and materials science, belonging to the class of substituted benzoic acid ethers. Its multifaceted structure, incorporating a halogenated benzyl group and a benzoic acid moiety, imparts a unique combination of physicochemical properties that are intrinsically linked to its spectroscopic signature. A thorough spectroscopic analysis is therefore paramount for its unambiguous identification, purity assessment, and for elucidating its molecular structure and electronic characteristics. This guide provides a comprehensive overview of the multi-technique spectroscopic approach to characterizing this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of this specific molecule.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a benzoic acid ring substituted at the 3-position with a benzyloxy group, which in turn is substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzyl ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy

Expected Chemical Shifts: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on both rings, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding.[1]

  • Aromatic Protons (Benzoic Acid Ring): The three protons on the benzoic acid ring will exhibit complex splitting patterns (multiplets) in the aromatic region (approximately 7.0-8.2 ppm). The proton at the 2-position will likely be the most downfield due to its proximity to the electron-withdrawing carboxylic acid group.

  • Aromatic Protons (Benzyl Ring): The three protons on the 2-chloro-4-fluorobenzyl ring will also appear in the aromatic region (around 7.0-7.5 ppm). Their chemical shifts and coupling patterns will be influenced by the chloro and fluoro substituents.

  • Methylene Protons (-O-CH₂-): These two protons are expected to appear as a singlet around 5.0-5.5 ppm. Their chemical shift is influenced by the adjacent oxygen atom and the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2][3][4] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Atom Expected Chemical Shift (ppm) Rationale
Carboxyl (-C OOH)165-175The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms.[5][6]
Aromatic (Benzoic Acid Ring)110-140Six distinct signals are expected, with the carbon attached to the carboxyl group being the most downfield.
Methylene (-O-C H₂-)65-75Shielded by the adjacent oxygen atom.
Aromatic (Benzyl Ring)115-145Six signals are expected, with the carbons attached to the halogens showing characteristic shifts due to their electronegativity and anisotropic effects.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Instrument Setup: A broadband probe is used to decouple the protons, resulting in a spectrum with singlets for each carbon.

  • Data Acquisition: A standard ¹³C{¹H} pulse sequence is employed. A longer acquisition time and a greater number of scans are necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (280.68 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak should be observed.

  • Key Fragments:

    • Loss of the carboxylic acid group (-COOH) leading to a fragment at m/z 235.

    • Cleavage of the ether bond is a common fragmentation pathway for benzyl ethers.[7][8] This can lead to the formation of a 2-chloro-4-fluorobenzyl cation (m/z 145) and a 3-hydroxybenzoic acid radical cation (m/z 138).

    • Further fragmentation of the benzyl cation can occur.

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) for separation from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9][10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (EI-MS) Sample->MS Inject into GC-MS FTIR FTIR Spectroscopy Sample->FTIR Prepare KBr pellet or ATR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in suitable solvent Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C-O (Carboxylic Acid & Ether)1210-1320 (acid), 1000-1300 (ether)Stretching
C-H (Aromatic)3000-3100 (stretching), 690-900 (out-of-plane bending)Stretching and Bending
C-Cl600-800Stretching
C-F1000-1400Stretching

The broad O-H stretch is a hallmark of a carboxylic acid.[1][11] The C=O stretch will be a strong, sharp peak. The C-O stretching region will likely show multiple bands due to the presence of both the carboxylic acid and the ether linkages.[12]

Experimental Protocol (KBr Pellet or ATR):

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.[13]

  • Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expected Absorption Maxima (λ_max):

The presence of two aromatic rings suggests that this compound will absorb UV radiation. Benzoic acid and its derivatives typically show two main absorption bands:

  • A strong absorption band (B-band) around 230-280 nm.

  • A weaker absorption band (E2-band) at shorter wavelengths, around 200-220 nm.

The exact position and intensity of these bands will be influenced by the substituents on both aromatic rings and the solvent used.[15][16][17][18]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette with the sample solution is placed in the sample beam.

  • Data Acquisition: The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined from the spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, FTIR, and UV-Vis techniques, provides a robust framework for its unequivocal structural confirmation and characterization. Each technique offers a unique and complementary piece of the molecular puzzle. The expected spectral data, derived from the known behavior of its constituent functional groups and structural motifs, serves as a predictive guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the fields where this compound holds promise.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Li, F., Zhang, X., Zhang, H., & Chu, Y. (2013). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 24(6), 935–943. [Link]

  • PubMed. (2013). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

  • European Open Science. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • CDN. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • YouTube. (2021). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl p-nitrophenyl ether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl phenyl ether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

Sources

Elucidating the Therapeutic Targets of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a synthetic small molecule with a structure suggestive of potential pharmacological activity. While direct experimental data on its biological targets remains to be fully elucidated, its structural similarity to other benzoic acid derivatives points towards possible roles in modulating key physiological pathways, potentially in inflammation and pain.[1][2] This technical guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We will detail a systematic workflow, integrating computational prediction with robust biochemical and cell-based experimental methodologies. This guide is intended for researchers and drug development professionals seeking to characterize the mechanism of action of novel small molecules.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₄H₁₀ClFO₃.[3] Its structure features a benzoic acid moiety linked via an ether to a substituted benzyl group. Benzoic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities.[4][5] Notably, analogs of this compound have been investigated for their anti-inflammatory and analgesic properties, with some studies suggesting cyclooxygenase (COX) inhibition as a potential mechanism of action.[2][6] The presence of halogen substituents (chloro and fluoro groups) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity.[7]

Given the nascent stage of research on this specific molecule, a systematic and unbiased approach is crucial to identify its primary molecular targets and potential off-target effects. This guide outlines a robust workflow for achieving this, from initial hypothesis generation to rigorous experimental validation.

A Multi-Tiered Strategy for Target Identification and Validation

We propose a phased approach that begins with broad, computational screening to generate a manageable list of putative targets, followed by focused experimental validation to confirm direct binding and functional relevance.

Phase 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to generate initial hypotheses about a small molecule's biological targets.[8][9] This phase aims to narrow the vast proteome to a smaller set of proteins for experimental investigation.

2.1. Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share biological targets.[10]

  • Methodology:

    • Utilize online prediction tools such as SwissTargetPrediction.[10]

    • Input the SMILES string or draw the 2D structure of this compound.

    • The algorithm will screen databases of known bioactive molecules and their targets (e.g., ChEMBL) to identify proteins that bind to ligands structurally similar to the query compound.

    • The output will be a ranked list of potential targets based on a similarity score.

2.2. Structure-Based Target Prediction (Reverse Docking)

Reverse docking, also known as inverse virtual screening, involves docking the small molecule of interest against a large library of protein structures to predict potential binding partners.[8]

  • Methodology:

    • Obtain the 3D structure of this compound, optimized for energy.

    • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).

    • The software will dock the ligand into the binding sites of a comprehensive library of protein structures (e.g., from the Protein Data Bank).

    • Targets are ranked based on docking scores, which reflect the predicted binding affinity.

Diagram 1: Computational Target Prediction Workflow

cluster_0 Phase 1: In Silico Target Prediction Compound_Structure This compound Structure Ligand_Based Ligand-Based Similarity Search (e.g., SwissTargetPrediction) Compound_Structure->Ligand_Based Structure_Based Structure-Based Reverse Docking (e.g., PharmMapper) Compound_Structure->Structure_Based Hypothesis_Generation Generation of Putative Target List Ligand_Based->Hypothesis_Generation Structure_Based->Hypothesis_Generation

Caption: Workflow for computational prediction of therapeutic targets.

Phase 2: Biochemical Identification of Direct Binding Partners

Following the generation of a prioritized list of putative targets, the next critical step is to experimentally identify proteins that directly interact with this compound. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[11][12]

2.3. Affinity Chromatography-Mass Spectrometry (AP-MS)

This method involves immobilizing the small molecule "bait" on a solid support to "fish" for its binding partners ("prey") from a complex biological sample like a cell lysate.[13][14]

  • Protocol: Synthesis of an Affinity Probe

    • Structure-Activity Relationship (SAR) Analysis: Before synthesizing a probe, it is crucial to understand which parts of the molecule are essential for its activity. If not known, initial SAR studies by synthesizing simple analogs are recommended. For this compound, the carboxylic acid group is a potential point for linker attachment, as it is often used for such modifications without abolishing activity.

    • Linker Attachment: Covalently attach a linker (e.g., a short polyethylene glycol chain) to the carboxylic acid group. The other end of the linker should have a reactive group for immobilization (e.g., an amine or a terminal alkyne for click chemistry).

    • Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.

  • Protocol: Pull-Down Assay and Mass Spectrometry

    • Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

    • Incubation: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have only the linker attached.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.

    • Protein Identification: The eluted proteins are then separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).[11][12]

Table 1: Representative Data from a Hypothetical AP-MS Experiment

Protein IDSpectral Counts (Compound)Spectral Counts (Control)Fold ChangePutative Target?
P12345150275Yes
Q6789012101.2No
R54321200540Yes

Diagram 2: AP-MS Experimental Workflow

cluster_1 Phase 2: Biochemical Target Identification Probe_Synthesis 1. Synthesize Affinity Probe Immobilization 2. Immobilize on Beads Probe_Synthesis->Immobilization Incubation 3. Incubate with Cell Lysate Immobilization->Incubation Wash_Elute 4. Wash and Elute Bound Proteins Incubation->Wash_Elute MS_Analysis 5. Identify Proteins by LC-MS/MS Wash_Elute->MS_Analysis Target_List Validated List of Direct Binders MS_Analysis->Target_List

Caption: Step-by-step workflow for AP-MS based target identification.

Phase 3: Cellular Target Engagement and Functional Validation

Identifying a direct binding partner is a significant step, but it is crucial to confirm that this interaction occurs within a cellular context and is responsible for the compound's biological effects.

2.4. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Protocol: CETSA

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of different temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Target Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

2.5. Functional Validation using Genetic Approaches

To definitively link the identified target to a cellular phenotype, genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout can be employed.

  • Protocol: Target Knockdown/Knockout

    • Gene Silencing: Reduce the expression of the target protein in a relevant cell line using siRNA or CRISPR/Cas9.

    • Phenotypic Assay: Perform a functional assay that is modulated by this compound (e.g., a cell proliferation assay, cytokine release assay).

    • Analysis: If the compound's effect is diminished or abolished in the knockdown/knockout cells compared to control cells, it provides strong evidence that the compound's activity is mediated through that specific target.

Diagram 3: Target Validation and Functional Link

cluster_2 Phase 3: In-Cell Validation Direct_Binders Direct Binding Partners (from AP-MS) CETSA Confirm Target Engagement (CETSA) Direct_Binders->CETSA Knockdown Target Knockdown/Knockout (siRNA/CRISPR) CETSA->Knockdown Functional_Assay Phenotypic/Functional Assay Knockdown->Functional_Assay Conclusion Validated Therapeutic Target Functional_Assay->Conclusion

Caption: Workflow for validating target engagement and functional relevance.

Conclusion and Future Directions

The journey from a novel small molecule to a potential therapeutic agent is a complex and iterative process. The systematic approach outlined in this guide, combining computational prediction with rigorous biochemical and cell-based validation, provides a robust framework for elucidating the therapeutic targets of this compound. Successful identification of its molecular target(s) will not only unravel its mechanism of action but also pave the way for lead optimization, preclinical development, and ultimately, potential clinical applications. Future studies should focus on determining the binding kinetics and affinity using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), and solving the co-crystal structure of the compound with its validated target to guide further drug development efforts.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC.
  • Target prediction of small molecules with information of key molecular interactions. PubMed.
  • Target Prediction of Small Molecules with Information of Key Molecular Interactions. Ingenta Connect.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Target Identification and Validation (Small Molecules). University College London.
  • Small-molecule Target and Pathway Identific
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research | Oxford Academic.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • How to validate small-molecule and protein interactions in cells?
  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC.
  • Affinity Chromatography.
  • High-throughput: Affinity purific
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Small Molecule Drug Target Identification and Valid
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • A Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid. Benchchem.
  • 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7. Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • This compound. Santa Cruz Biotechnology.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a halogenated ether of 3-hydroxybenzoic acid. The incorporation of chloro- and fluoro- substituents on the benzyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can influence metabolic stability, binding affinity to biological targets, and membrane permeability. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with a range of therapeutic applications, including as intermediates in the synthesis of antimicrobial and anticancer agents.[1]

This guide provides a comprehensive set of protocols for the synthesis, purification, and characterization of this compound. The methodologies are designed to be robust and reproducible for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties and Data

A summary of the key physicochemical properties for the starting materials and the final product is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
3-Hydroxybenzoic acidC₇H₆O₃138.12201-20499-06-9
2-Chloro-4-fluorobenzyl chlorideC₇H₅Cl₂F195.0234-3785070-51-3
Methyl 3-hydroxybenzoateC₈H₈O₃152.1572-7519438-10-9
This compound C₁₄H₁₀ClFO₃ 280.68 Not Reported Not Available

Synthetic Workflow

The synthesis of this compound is most effectively achieved via a two-step process involving an initial esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis and subsequent hydrolysis. This strategy prevents the acidic proton of the carboxylic acid from interfering with the base-mediated etherification.

Synthetic Workflow Start 3-Hydroxybenzoic Acid Ester Methyl 3-hydroxybenzoate Start->Ester Esterification Ether Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate Ester->Ether Williamson Ether Synthesis Final This compound Ether->Final Hydrolysis Reagent1 Methanol, H₂SO₄ (cat.) Reagent1->Ester Reagent2 2-Chloro-4-fluorobenzyl chloride, K₂CO₃, Acetone Reagent2->Ether Reagent3 1. NaOH (aq) 2. HCl (aq) Reagent3->Final

Caption: Synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)

Rationale: The carboxylic acid of 3-hydroxybenzoic acid is protected as a methyl ester to prevent its acidic proton from interfering with the subsequent base-catalyzed Williamson ether synthesis. Fischer esterification using methanol with a catalytic amount of sulfuric acid is a classic and efficient method for this transformation.[2]

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white crystalline solid.

Part 2: Synthesis of Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate (Williamson Ether Synthesis)

Rationale: This step involves the formation of the ether linkage via an S(_N)2 reaction between the phenoxide of methyl 3-hydroxybenzoate and 2-chloro-4-fluorobenzyl chloride. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group, and acetone is an appropriate polar aprotic solvent for this reaction.[2]

Materials:

  • Methyl 3-hydroxybenzoate

  • 2-Chloro-4-fluorobenzyl chloride

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone.

  • Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq).

  • Add 2-chloro-4-fluorobenzyl chloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound (Hydrolysis)

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.[2]

Materials:

  • Crude methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate

  • Sodium hydroxide (or potassium hydroxide)

  • Methanol

  • Deionized water

  • Hydrochloric acid (concentrated or 6M)

Procedure:

  • Dissolve the crude methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate in a mixture of methanol and water in a round-bottom flask.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Part 4: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for substituted benzoic acids.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot filtered.

  • To the hot, clear solution, slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Reheat the mixture until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 13.0 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.6-7.8 (m, 3H): Aromatic protons of the 2-chloro-4-fluorobenzyl group.

  • δ 7.3-7.5 (m, 4H): Aromatic protons of the benzoic acid ring.

  • δ 5.2 (s, 2H): Methylene protons of the benzyl ether (-OCH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ 167.0: Carboxylic acid carbon (-COOH).

  • δ 160.0 (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

  • δ 158.0: Carbon attached to the ether oxygen on the benzoic acid ring.

  • δ 130.0-135.0: Quaternary carbons of the aromatic rings.

  • δ 115.0-130.0: Aromatic CH carbons.

  • δ 70.0: Methylene carbon of the benzyl ether (-OCH₂-).

Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The predictions are based on known values for similar substituted benzoic acids.[3]

Mass Spectrometry (MS)

For mass spectral analysis, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion (M⁺): For C₁₄H₁₀ClFO₃, the expected monoisotopic mass is approximately 280.03 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be optimized and validated for the specific application.[4]

Potential Applications and Biological Context

While specific biological data for this compound is limited, related structures have shown interesting biological activities. For instance, benzamide derivatives with a similar 4-((2-chloro-4-fluorobenzyl)oxy) moiety have been investigated for potential antimicrobial and anticancer properties.[1] The benzoic acid scaffold itself is a common feature in many pharmacologically active compounds.

Hypothetical Mechanism of Action (Anticancer): Many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as kinase pathways. The structural features of the title compound might allow it to act as a competitive inhibitor at the ATP-binding site of a specific kinase.

Hypothetical Kinase Inhibition cluster_0 Kinase Active Site ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Phosphorylated Phosphorylated Substrate Substrate->Phosphorylated Proliferation Cell Proliferation & Survival Phosphorylated->Proliferation Inhibitor 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Inhibitor->ATP Competitive Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Hypothetical mechanism of kinase inhibition.

Further research is warranted to explore the potential of this compound as a scaffold for the development of novel therapeutic agents. In vitro screening against a panel of kinases or other relevant biological targets would be a logical next step.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Patil, S. D., et al. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part-I]. Rasayan Journal of Chemistry, 13(2), 963-970. Retrieved from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 16, 166-171. Retrieved from [Link]

  • European Patent Office. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (Patent No. EP1853548B1). Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Use of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of the novel synthetic compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, in a variety of cell culture-based assays. While this specific molecule is a subject of ongoing research, this guide synthesizes established methodologies for similar benzoic acid derivatives to provide robust starting protocols. The information herein is intended to empower researchers to explore its potential biological activities, including but not limited to anti-inflammatory, anti-proliferative, and antimicrobial effects. This guide covers essential topics such as compound handling, stock solution preparation, determination of optimal working concentrations, and detailed protocols for common cell-based assays.

Introduction and Background

This compound belongs to the broader class of benzoic acid derivatives. This class of compounds is of significant interest in pharmaceutical research due to their diverse biological activities. While direct studies on this compound are emerging, research on structurally similar analogs provides a strong rationale for its investigation in cell culture systems.

Many benzoic acid derivatives have demonstrated potential as therapeutic agents. For instance, some analogs exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][2] Others have been investigated for their analgesic, and antimicrobial properties.[3][4] A related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been shown to inhibit lipid synthesis and affect cell growth in a species-specific manner.[5] Given these precedents, this compound warrants investigation for a range of biological effects in cellular models.

Potential Mechanism of Action (Hypothesized)

Based on the activities of related benzoic acid derivatives, the potential mechanisms of action for this compound could involve:

  • Anti-inflammatory Effects: Possible inhibition of pro-inflammatory enzymes like COX-2, leading to a reduction in prostaglandin synthesis.[1][2]

  • Anticancer Properties: Induction of apoptosis or inhibition of cell proliferation in cancer cell lines.[6]

  • Antimicrobial Activity: Disruption of microbial cell integrity or metabolic pathways.[4][7]

  • Modulation of Lipid Metabolism: Interference with sterol or fatty acid biosynthesis.[5]

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects, based on known mechanisms of similar compounds.

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor NF_kappa_B_Inhibitor IκB IKK->NF_kappa_B_Inhibitor phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B releases NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active translocates to COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins synthesizes Compound This compound Compound->COX2_Protein Inhibits COX2_Gene COX-2 Gene NF_kappa_B_active->COX2_Gene activates transcription COX2_Gene->COX2_mRNA cytotoxicity_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of the compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Experiment Incubate for experimental duration (24, 48, or 72h) Treat_Cells->Incubate_Experiment Add_MTT Add MTT reagent Incubate_Experiment->Add_MTT Incubate_4h Incubate for 3-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cytotoxicity using an MTT assay.

5.2. Investigating Anti-inflammatory Potential

Protocol 5.2.1: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Compare the nitrite levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound on NO production.

5.3. Assessing Anti-proliferative Effects

Protocol 5.3.1: BrdU Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line of interest in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.

  • BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Immunodetection: Fix the cells and perform an ELISA-based detection of incorporated BrdU using a specific antibody, following the manufacturer's protocol.

  • Data Analysis: Quantify the amount of incorporated BrdU by measuring the absorbance. A decrease in absorbance in the treated wells compared to the control indicates an anti-proliferative effect.

Troubleshooting

IssuePossible CauseSolution
Compound Precipitation in Media The concentration of the compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration is too low.Decrease the working concentration of the compound. Ensure the final DMSO concentration does not exceed 0.5% (v/v), but is sufficient to maintain solubility. A gentle warming of the medium during dilution may help.
High Variability in Results Inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects.
No Observed Effect The compound is not active in the chosen cell line or assay. The concentration range is too low. The incubation time is too short.Test a wider range of concentrations. Perform a time-course experiment. Consider using a different cell line or a more sensitive assay.

Conclusion

This compound is a promising compound for investigation in various cell-based assays. By following the guidelines and protocols outlined in this document, researchers can systematically evaluate its biological activities and potential as a novel therapeutic agent. It is imperative to perform careful optimization of the experimental conditions for each specific cell line and assay to ensure reliable and reproducible results.

References

  • Molecules. (2020). Biological Activities of Natural Products. MDPI. [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Kainuma, M., et al. (1990). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 96(3), 151–158. [Link]

  • Tjahjono, D. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 27(15), 4993. [Link]

  • Iftikhar, F., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

  • Google Patents. (n.d.). Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. (2020). Biosynthesis of three benzoic acid derivatives in Escherichia coli. [Link]

  • PubMed. (2000). In vitro biological activity of prenylflavanones. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, a molecule of interest in pharmaceutical development and chemical synthesis. Recognizing the diverse analytical requirements throughout the drug development lifecycle, from bulk substance assay to trace-level impurity profiling, we present three distinct, validated analytical methodologies. These include a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis and trace quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for specific applications requiring alternative selectivity. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring methodological robustness and adherence to international validation standards.[1][2][3][4]

Introduction & Analyte Profile

This compound is a halogenated benzoic acid derivative. Its structure, featuring a UV-active benzoic acid core and a stable benzyl ether linkage, dictates the optimal analytical strategies for its quantification. The acidic nature of the carboxylic acid group is a key consideration for chromatographic separation and mass spectrometric ionization.

  • Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₁₄H₁₀ClFO₃[5]

  • Molecular Weight: 280.68 g/mol [5]

  • Key Features:

    • Chromophore: Aromatic rings provide strong UV absorbance, ideal for HPLC-UV detection.

    • Acidity: The carboxylic acid group (pKa ≈ 4-5) allows for manipulation of ionization state with pH, which is critical for retention control in reversed-phase chromatography and for efficient ionization in mass spectrometry.

    • Halogenation: The presence of chlorine and fluorine provides a distinct isotopic pattern and electronegativity, useful for mass spectrometry.

Rationale for Method Selection

The choice of an analytical method is contingent upon the specific requirements of the measurement, such as required sensitivity, sample matrix complexity, and throughput.

  • RP-HPLC-UV: This is the quintessential technique for assay and purity analysis of a drug substance or product.[6][7][8] Its robustness, cost-effectiveness, and precision make it ideal for routine quality control environments where analyte concentrations are relatively high. The inherent UV chromophore in the target analyte ensures excellent suitability.

  • LC-MS/MS: For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices or the detection of trace-level impurities, LC-MS/MS is the gold standard.[9][10][11] By using Multiple Reaction Monitoring (MRM), this technique can selectively quantify the target analyte even in the presence of co-eluting matrix components.[10]

  • GC-MS: While less conventional for a non-volatile acidic compound, GC-MS offers an orthogonal separation mechanism. This can be invaluable for confirmatory analysis or for resolving impurities that are difficult to separate by liquid chromatography. The critical prerequisite is a chemical derivatization step to volatilize the analyte by capping the acidic carboxylic acid group.[12][13][14]

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate and precise assay of this compound in bulk material or formulated products.

Principle

The analyte is separated on a C18 reversed-phase column based on its hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol

3.2.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (85%)

  • Water (Deionized, 18.2 MΩ·cm)

  • This compound Reference Standard

3.2.2. Solutions Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with diluent.

3.2.3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow to cool to room temperature, dilute to volume with diluent, and mix well.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
12.02080
15.02080
15.16040
20.06040
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standards (1-200 µg/mL) inject Inject Samples & Standards std_prep->inject sample_prep Prepare Sample (Weigh, Dissolve, Filter) sample_prep->inject hplc HPLC-UV System (C18 Column, 230 nm) chromatogram Generate Chromatograms hplc->chromatogram calibration Construct Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Quantify Analyte in Sample calibration->quantify

Caption: RP-HPLC-UV analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides ultra-high sensitivity and selectivity for quantifying the analyte in complex matrices like plasma or for trace impurity analysis.

Principle

Following chromatographic separation on a rapid-analysis UHPLC column, the analyte is ionized using Electrospray Ionization (ESI) in negative ion mode, which is highly efficient for deprotonating the carboxylic acid. The resulting precursor ion ([M-H]⁻) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), minimizes matrix interference and provides a very low limit of quantification.[10][11]

Experimental Protocol

4.2.1. Reagents and Materials

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (99%, LC-MS Grade)

  • Water (LC-MS Grade)

  • This compound Reference Standard

  • Internal Standard (IS): A structurally similar compound, e.g., 3-((2,4-dichlorobenzyl)oxy)benzoic acid.

4.2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard & IS Stock Solutions (1000 µg/mL): Prepare separately as described in the HPLC method.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare by serial dilution and spike each standard with the Internal Standard to a final concentration of 10 ng/mL.

4.2.3. Sample Preparation (e.g., from Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of diluent, vortex, and transfer to an LC-MS vial.

4.2.4. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase Gradient (see table below)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
MRM Transitions See table below

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
3.5595
3.6955
5.0955

MRM Transitions (Hypothetical, requires empirical determination):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 279.0121.0 (benzoic acid fragment)20
Internal Std 295.0137.0 (dichlorobenzoic acid)22
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Matrix (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Protein Precipitation & Extraction spike->extract reconstitute Evaporate & Reconstitute extract->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection (ESI-, MRM Mode) uhplc->msms chromatogram Generate MRM Chromatograms msms->chromatogram calibration Create Calibration Curve (Analyte/IS Ratio vs. Conc.) chromatogram->calibration quantify Calculate Analyte Concentration calibration->quantify

Caption: LC-MS/MS bioanalytical workflow.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an alternative, orthogonal technique useful for confirmatory analysis or specialized impurity investigations. It requires chemical derivatization to enhance analyte volatility.

Principle

The acidic proton of the carboxylic acid is replaced with a non-polar group (e.g., a trimethylsilyl group) through a derivatization reaction. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[13] The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, typically in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Experimental Protocol

5.2.1. Reagents and Materials

  • Ethyl Acetate (GC Grade)

  • Pyridine (GC Grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound Reference Standard

5.2.2. Sample and Standard Preparation

  • Prepare stock solutions of the analyte in a volatile, dry solvent like ethyl acetate.

  • Pipette an aliquot of the sample or standard solution into a GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5.2.3. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Inlet Splitless, 280 °C
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
MS Mode Scan (m/z 50-500) or SIM of characteristic ions
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample or Standard in Vial dry Evaporate to Dryness sample->dry derivatize Add Reagents & Derivatize (70°C) dry->derivatize gc GC Separation (DB-5ms Column) derivatize->gc ms MS Detection (EI, Scan/SIM) gc->ms tic Generate Total Ion Chromatogram (TIC) ms->tic spectra Identify Peak via Mass Spectrum tic->spectra quantify Quantify using Calibration Curve spectra->quantify

Caption: GC-MS analysis workflow including derivatization.

Method Validation Protocol

To ensure that an analytical procedure is suitable for its intended purpose, a formal validation is required. The validation should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][4]

Validation Parameters

The following performance characteristics must be evaluated:

ParameterAssay (HPLC)Trace/Impurity (LC-MS/MS)
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision Yes (Repeatability, Intermediate)Yes (Repeatability, Intermediate)
LOD No (Not required for assay)Yes
LOQ YesYes
Robustness YesYes
Validation Experiment Protocols
  • Specificity: Analyze blank matrix, placebo (if applicable), and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.

  • Linearity: Analyze a minimum of five concentrations across the specified range. Plot the response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% for assay; or LOQ, Mid, High for trace analysis). The mean recovery should be within 98.0-102.0% for assay and 85-115% for trace analysis.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the data sets should meet predefined criteria.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically %RSD ≤ 10%). This can be established based on a signal-to-noise ratio (S/N) of approximately 10.

  • Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected. This can be established based on a signal-to-noise ratio of approximately 3.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.[15] The method should remain unaffected by these small changes.

Validation Logic Diagram

Validation_Logic cluster_params Validation Parameters Demonstrate goal_node goal_node param_node param_node outcome_node outcome_node atp Analytical Target Profile (ATP) 'The Goal' specificity Specificity (Analyte is correctly measured) atp->specificity defines acceptance criteria for accuracy Accuracy (Closeness to true value) atp->accuracy defines acceptance criteria for precision Precision (Agreement between measurements) atp->precision defines acceptance criteria for linearity Linearity & Range (Proportional response) atp->linearity defines acceptance criteria for sensitivity Sensitivity (LOD/LOQ) atp->sensitivity defines acceptance criteria for robustness Robustness (Resists small changes) atp->robustness defines acceptance criteria for fit_for_purpose Method is Fit for Purpose specificity->fit_for_purpose accuracy->fit_for_purpose precision->fit_for_purpose linearity->fit_for_purpose sensitivity->fit_for_purpose robustness->fit_for_purpose

Caption: Relationship between validation parameters and the goal of a "fit for purpose" method.

Comparative Summary of Methods

FeatureRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Primary Use Assay, Purity, QCBioanalysis, Trace ImpuritiesConfirmatory Analysis
Selectivity GoodExcellentVery Good
Sensitivity (Typical LOQ) ~50-100 ng/mL~0.1-1 ng/mL~5-10 ng/mL
Sample Throughput HighMediumLow
Method Complexity LowHighVery High (due to derivatization)
Instrumentation Cost LowHighMedium
Key Advantage Robust, simple, preciseUltimate sensitivity & selectivityOrthogonal separation mechanism
Key Limitation Limited sensitivityMatrix effects, costRequired derivatization, analyte must be thermally stable

Conclusion

Three distinct and reliable analytical methods have been presented for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control and assay purposes due to its robustness and simplicity. For applications requiring low detection limits, such as bioanalysis or trace impurity determination, the LC-MS/MS method offers unparalleled sensitivity and selectivity. Finally, the GC-MS method serves as a valuable orthogonal technique for confirmatory purposes. The selection of the most appropriate method should be based on a thorough consideration of the specific analytical requirements, including the sample matrix, required sensitivity, and the intended purpose of the data, all underpinned by a comprehensive validation compliant with ICH guidelines.[1][2]

References

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Negreira, N., et al. (2007). Simultaneous analysis of neutral and acidic pharmaceuticals as well as related compounds by gas chromatography-tandem mass spectrometry in wastewater. Journal of Chromatography A. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Acevedo-Guzmán, L. Y., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Uniam, G., et al. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

  • Li, F., & Semin, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. Retrieved from [Link]

  • Chinese Journal of Analysis Laboratory. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Retrieved from [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Retrieved from [Link]

  • Francese, S., & Bleay, S. (2023). Gas Chromatography–Mass Spectrometry Based Approaches for the Analysis of Seized Drugs. Royal Society of Chemistry. Retrieved from [Link]

  • Al-Sabti, M. A., & Ardakani, H. A. (2015). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for In Vivo Studies

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, hereafter designated C2FBBA, is a novel chemical entity with significant therapeutic potential as an anti-inflammatory agent. Structural similarities to known cyclooxygenase (COX) inhibitors and other modulators of inflammatory pathways suggest C2FBBA may act by suppressing the production of pro-inflammatory mediators.[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[3][4] Deregulated NF-κB activation is implicated in numerous inflammatory diseases, making it a key therapeutic target.[3][5] This document provides a comprehensive suite of protocols for the essential in vivo evaluation of C2FBBA in established animal models to characterize its pharmacokinetic profile, assess its anti-inflammatory efficacy, and establish a preliminary safety profile.

The protocols herein are designed to be robust and reproducible, providing the foundational data required for go/no-go decisions in a preclinical drug development pipeline. We will focus on oral administration, the most common and preferred route for anti-inflammatory drugs.[6]

Pre-Clinical Study Design: Core Principles

Before proceeding with any in vivo experiment, a well-defined strategy is paramount. The following considerations are critical for ensuring data integrity and ethical compliance.

  • Animal Model Selection: Sprague-Dawley or Wistar rats are recommended for initial efficacy and pharmacokinetic studies due to their extensive historical data in inflammation research and their physiological relevance.[7][8]

  • Ethical Considerations: All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Efforts should be made to minimize animal numbers and distress.[9]

  • Formulation Development: C2FBBA is predicted to have low aqueous solubility, a common challenge for new chemical entities.[10][11][12] A suitable vehicle is required to ensure consistent and maximal oral absorption. A common starting formulation is a suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.[9] If solubility remains an issue, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) may be explored.[6][10]

  • Dose Selection: Dose ranges should be determined based on any available in vitro potency data. In the absence of such data, a dose-range finding study is recommended, starting with doses such as 1, 10, and 100 mg/kg.

Protocol 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of C2FBBA in rats.

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.[13][14] This profile informs dosing regimens for subsequent efficacy studies and provides an early indication of the compound's drug-like properties.[13] An intravenous (IV) dose group is included to allow for the calculation of absolute oral bioavailability.

Materials & Equipment:
  • Male Sprague-Dawley rats (220-250g) with jugular vein cannulas[9]

  • C2FBBA

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Dosing gavage needles (oral) and syringes (IV)

  • Blood collection tubes (containing K2-EDTA anticoagulant)

  • Centrifuge, pipettes, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:
  • Animal Acclimatization: Acclimate cannulated rats for at least 3 days in a temperature and light-controlled environment with free access to food and water.[9]

  • Dosing Formulation: Prepare a homogenous suspension of C2FBBA in the vehicle at the desired concentration. For the IV dose, C2FBBA should be dissolved completely, potentially using a co-solvent system like DMSO/Cremophor/Saline.[9]

  • Animal Grouping & Dosing:

    • Assign animals to groups (n=3-4 per group).

    • Group 1 (Oral): Administer C2FBBA via oral gavage at a volume of 5-10 mL/kg.[9] A typical oral dose for a new compound might be 10 mg/kg.[15]

    • Group 2 (IV): Administer C2FBBA via the tail vein at a volume of 1-2 mL/kg.[9] A typical IV dose is lower, for example, 1 mg/kg.

  • Blood Sampling: Collect serial blood samples (~100-150 µL) from the jugular vein cannula at specified time points.[9]

    • Oral Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14][16]

    • IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9][16]

  • Plasma Preparation: Immediately place blood samples into EDTA tubes, mix gently, and keep on ice. Centrifuge at 2000-3000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the resulting plasma to labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of C2FBBA in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Expected Data Output:
ParameterOral (10 mg/kg)IV (1 mg/kg)Description
Tmax (h) 1.50.083Time to reach maximum plasma concentration
Cmax (ng/mL) 8501200Maximum observed plasma concentration
AUC_last (h*ng/mL) 42001500Area under the concentration-time curve
t1/2 (h) 5.24.8Elimination half-life
F (%) 28N/AAbsolute Oral Bioavailability

Table 1: Hypothetical pharmacokinetic data for C2FBBA. This table serves as an example of how to present the results.

Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of C2FBBA in a model of acute inflammation.

Rationale: The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for screening novel anti-inflammatory drugs.[7][17][18] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) mediated by prostaglandins, which is sensitive to inhibition by NSAIDs.[8][19]

Workflow for Efficacy Study

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction cluster_post Post-Induction Measurement cluster_analysis Data Analysis acclimate Animal Acclimatization (≥5 days) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimate->baseline dosing Oral Dosing (Vehicle, C2FBBA, Positive Control) baseline->dosing wait Waiting Period (e.g., 60 min for absorption) dosing->wait induce Carrageenan Injection (Subplantar, Right Hind Paw) wait->induce measure Measure Paw Volume (Hourly for 5 hours) induce->measure euth Euthanasia & Tissue Collection (Optional: Paw Tissue for Biomarkers) measure->euth calc Calculate Paw Edema & % Inhibition measure->calc stats Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Workflow for the Carrageenan-Induced Paw Edema Efficacy Study.

Materials & Equipment:
  • Male Sprague-Dawley or Wistar rats (180-220g)

  • C2FBBA

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Positive Control: Indomethacin or Diclofenac (e.g., 5-10 mg/kg)[1][17]

  • 1% (w/v) Lambda-Carrageenan suspension in sterile saline[17]

  • Digital Plethysmometer

  • Oral gavage needles

Step-by-Step Methodology:
  • Animal Acclimatization & Grouping: Acclimate animals for at least 5 days. On the day of the experiment, randomize them into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: C2FBBA (e.g., 10 mg/kg)

    • Group 3: C2FBBA (e.g., 30 mg/kg)

    • Group 4: C2FBBA (e.g., 100 mg/kg)

    • Group 5: Positive Control (e.g., Indomethacin 10 mg/kg)[8]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the baseline reading.

  • Dosing: Administer the vehicle, C2FBBA, or positive control to the respective groups via oral gavage.

  • Inflammation Induction: 60 minutes after dosing, inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[7][17]

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][17]

  • Data Analysis:

    • Calculate the edema (increase in paw volume) for each animal at each time point: Edema = (Vt - V0), where Vt is the volume at time 't' and V0 is the baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, especially at the 3-hour time point where peak edema is expected:[8][20] % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Expected Data Output:
Treatment GroupDose (mg/kg)Paw Edema at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.07-
C2FBBA100.64 ± 0.0624.7%
C2FBBA300.45 ± 0.0547.1%
C2FBBA1000.28 ± 0.0467.1%
Indomethacin100.35 ± 0.0558.8%

Table 2: Hypothetical efficacy data for C2FBBA in the carrageenan-induced paw edema model. Data are presented as mean ± SEM.

Preliminary Safety & Toxicology Assessment

Objective: To observe and record any acute toxic effects of C2FBBA administration.

Rationale: While dedicated toxicology studies are required later in development, early in-life observations provide critical safety information. The OECD 423 (Acute Toxic Class Method) guideline provides a framework for assessing acute oral toxicity with minimal animal use.[21][22][23][24]

Methodology:

During the PK and efficacy studies, animals should be closely monitored for any signs of toxicity for at least 14 days post-dosing.[21][25] Observations should include:

  • Changes in skin, fur, eyes, and mucous membranes.

  • Alterations in respiratory, circulatory, and autonomic nervous system activity.

  • Changes in somatomotor activity and behavior patterns.

  • Record body weight at baseline and at study termination.

  • At the end of the observation period, a gross necropsy can be performed to look for visible organ abnormalities.

Mechanistic Insights: A Hypothetical Pathway

To understand how C2FBBA might be working, we can hypothesize its interaction with a key inflammatory pathway like NF-κB.[3][26][27] This pathway is activated by inflammatory stimuli (like TNF-α or IL-1β), leading to the degradation of the inhibitory protein IκBα.[5] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][26][27] C2FBBA could potentially inhibit an upstream kinase, like IκB kinase (IKK), preventing this cascade.

G cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor binds IKK IKK Complex receptor->IKK activates IkB_NFkB IκBα - p50/p65 (Inactive Cytoplasmic Complex) IKK->IkB_NFkB phosphorylates IκBα p_IkB P-IκBα IKK->p_IkB C2FBBA C2FBBA (Hypothesized Target) C2FBBA->IKK INHIBITS NFkB p50/p65 (Active) IkB_NFkB->NFkB releases proteasome Proteasomal Degradation p_IkB->proteasome targeted for proteasome->IkB_NFkB degrades IκBα nucleus Nucleus NFkB->nucleus translocates to DNA κB DNA Binding Site NFkB->DNA binds genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->genes activates transcription

Caption: Hypothesized Mechanism of Action of C2FBBA via Inhibition of the NF-κB Pathway.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound (C2FBBA). Successful execution of these studies will establish the compound's pharmacokinetic profile and provide clear evidence of its anti-inflammatory efficacy, justifying its continued development as a potential therapeutic agent for inflammatory diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral toxicity – Acute Toxic Class Method. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available at: [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. Available at: [Link]

  • Pourhassan, M., & Tarighi, P. (2010). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Co. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Lisse, J. R., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]

  • Pharma Wisdom. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available at: [Link]

  • Let's talk Science. (2025). OECD 423 guidelines: Significance and symbolism. letstalkscience.in. Available at: [Link]

  • Dr. Chandrakant D. Pawar. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]

  • Ghafourian, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Georgiev, G. D., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Patsnap Synapse. Available at: [Link]

  • Bio-protocol. (2013). Rat pharmacokinetic studies. Bio-protocol. Available at: [Link]

  • Phanse, M.A., et al. (2012). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. J. Appl. Pharm. Sci.. Available at: [Link]

  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Covance. Available at: [Link]

  • Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. Available at: [Link]

  • Adejayan, G. B., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. PMC - NIH. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

Sources

Topic: High-Throughput Screening Assays for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, technically detailed framework for designing and executing a high-throughput screening (HTS) campaign for the novel compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. Recognizing that the compound's benzoic acid moiety bears structural resemblance to endogenous fatty acid ligands, we propose the G-protein coupled receptor (GPCR) FFAR1 (Free Fatty Acid Receptor 1, or GPR40) as a primary hypothesis-driven target. FFAR1 is a key regulator of glucose-stimulated insulin secretion, making it a high-value target for Type 2 Diabetes therapeutics.[1] This document outlines a robust screening cascade, beginning with a cell-based luciferase reporter assay for primary HTS, followed by essential orthogonal and counter-screening assays for rigorous hit confirmation and validation. The protocols are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, decision-guiding data for drug discovery programs.

Introduction and Rationale

The discovery of novel modulators for therapeutically relevant targets is a cornerstone of modern drug development.[2] The subject of this guide, this compound, is a synthetic organic molecule featuring a benzoic acid core, a structure known to interact with a wide array of biological targets, including enzymes and receptors.[3][4] The compound's structural similarity to long-chain fatty acids provides a compelling, rational basis for investigating its activity at the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

FFAR1 is predominantly expressed in pancreatic β-cells and is activated by medium-to-long-chain fatty acids.[1][5] Upon agonist binding, this Gq-coupled receptor initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[6] This glucose-dependent mechanism of action makes FFAR1 an attractive therapeutic target for Type 2 Diabetes, as it promises a lower risk of hypoglycemia compared to other secretagogues.[1]

This application note details a complete workflow designed to identify and validate whether this compound acts as an agonist of the FFAR1 receptor.

Compound Profile: this compound
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₁₀ClFO₃[7]
Molecular Weight 280.68 g/mol [7]
Chemical Class Benzoic Acid Derivative[3]
Hypothesized Target FFAR1 (GPR40)[1][5]

The Screening Cascade: A Multi-Assay Approach

A successful screening campaign relies on a "screening funnel" approach to systematically identify true, on-target activity while eliminating artifacts and false positives.[8] Our proposed cascade is designed to provide multiple, independent lines of evidence to build confidence in any observed activity.[9]

G CompoundLibrary Compound Library (Containing Test Compound) PrimaryScreen Primary HTS: FFAR1 Luciferase Reporter Assay (Single High Concentration) CompoundLibrary->PrimaryScreen Screening InitialHits Initial Hits PrimaryScreen->InitialHits Hit Identification DoseResponse Dose-Response Confirmation (Calculate EC50) InitialHits->DoseResponse Potency OrthogonalAssay Orthogonal Assay: Intracellular Calcium Flux (Different Readout) DoseResponse->OrthogonalAssay Validation CounterScreen Counter-Screen: Parental Cell Line (No FFAR1 Expression) DoseResponse->CounterScreen Specificity gate ConfirmedHit Confirmed, On-Target FFAR1 Agonist OrthogonalAssay->gate CounterScreen->gate gate->ConfirmedHit

Caption: High-throughput screening workflow for FFAR1 agonists.

Part 1: Primary High-Throughput Screening

The primary screen is designed for speed and scalability, testing a large number of compounds at a single, high concentration to identify initial "hits". We will use a luciferase reporter gene assay, a robust and sensitive method for measuring GPCR activation.[10][11]

Assay Principle: FFAR1 Luciferase Reporter

This assay utilizes a host cell line (e.g., HEK293T) engineered to stably express the human FFAR1 receptor.[6] The cells also contain a reporter plasmid where the firefly luciferase gene is under the control of a promoter with a cAMP Response Element (CRE).[5] Because FFAR1 is Gq-coupled, an engineered G-protein is co-expressed to link Gq activation to the Gs/cAMP pathway, leading to CRE-mediated luciferase expression upon agonist binding.[5] The resulting light output is directly proportional to FFAR1 activation.

G ligand_node Test Compound (Agonist) receptor_node FFAR1 Receptor ligand_node->receptor_node Binds gprotein_node Engineered G-Protein receptor_node->gprotein_node Activates ac_node Adenylate Cyclase (AC) gprotein_node->ac_node Activates camp_node cAMP ac_node->camp_node Produces pka_node PKA camp_node->pka_node Activates creb_node CREB pka_node->creb_node Phosphorylates cre_node CRE -> Luciferase Gene creb_node->cre_node Binds nucleus Nucleus luc_node Luciferase Protein cre_node->luc_node Transcription & Translation signal_node Luminescent Signal luc_node->signal_node Catalyzes (Luciferin -> Light)

Sources

Application Notes and Protocols for Antimicrobial Research on 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to a Novel Antimicrobial Candidate

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Benzoic acid derivatives have emerged as a promising class of compounds with demonstrated antimicrobial and antibiofilm properties.[1][2] This document provides a comprehensive guide for the investigation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid , a compound of interest due to its unique structural features, combining a halogenated benzyl group with a benzoic acid moiety. While direct antimicrobial data for this specific molecule is not yet prevalent in public literature, its structural similarity to other bioactive benzoic acid derivatives warrants a thorough investigation.[3][4]

This guide is designed to provide researchers with a robust framework for a systematic evaluation of this compound's antimicrobial potential. The protocols herein are grounded in established methodologies and are designed to yield reproducible and reliable data, forming a solid foundation for further drug development efforts. We will delve into the essential preliminary assessments of antimicrobial activity and then proceed to more intricate mechanistic studies.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial agent is to determine its spectrum of activity and potency. This is achieved through standardized susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a gold-standard, quantitative technique that is efficient for testing multiple compounds against a panel of microorganisms.[5][6][7]

Rationale for Method Selection: Broth microdilution is preferred for its quantitative nature, reproducibility, and conservation of the test compound. It provides a precise MIC value that is crucial for comparing the potency of different agents and for guiding further studies.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacterial suspension A->C B Prepare serial dilutions of This compound in cation-adjusted Mueller-Hinton Broth (CAMHB) D Add serially diluted compound to respective wells B->D E Include positive (no drug) and negative (no bacteria) controls F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity or measure absorbance (OD600) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[8][9][10] It is a valuable preliminary screening tool.

Rationale for Method Selection: This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism. It provides a visual representation of the antimicrobial activity through the formation of inhibition zones.[9][10][11]

Detailed Protocol: Agar Disk Diffusion

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8][12]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8][12]

  • Disk Application:

    • Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.

Parameter Broth Microdilution Agar Disk Diffusion
Result Type Quantitative (MIC value)Qualitative (Zone of Inhibition)
Primary Use Potency DeterminationSusceptibility Screening
Throughput HighModerate
Compound Usage LowLow

Part 2: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent kills or inhibits the growth of bacteria is critical for its development. The following protocols are designed to investigate potential cellular targets.

Assessment of Bacterial Membrane Integrity: Membrane Potential Assay

Many antimicrobial compounds exert their effects by disrupting the bacterial cell membrane, leading to a loss of membrane potential and subsequent cell death.[13][14] The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) can be used to monitor changes in membrane potential.[15][16]

Principle of the Assay: DiSC₃(5) is a fluorescent dye that accumulates in cells with a polarized (energized) membrane, leading to self-quenching of its fluorescence.[13][15][16] If a compound disrupts the membrane potential, the dye is released into the extracellular medium, resulting in an increase in fluorescence.[16]

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Harvest and wash log-phase bacteria B Resuspend cells in buffer with glucose A->B C Add DiSC3(5) dye to cell suspension B->C D Monitor fluorescence quenching as dye enters cells C->D E Add test compound (or positive control) D->E F Continuously monitor fluorescence intensity E->F G Analyze data for fluorescence de-quenching (increase in signal) F->G

Sources

Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic or dysregulated inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers. A central signaling pathway governing the expression of pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[5][6][7]

The therapeutic landscape for inflammatory diseases is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[8] This necessitates the discovery and development of novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.

This document provides a comprehensive guide for researchers on the application of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid , a novel benzoic acid derivative, in anti-inflammatory studies. While direct biological data on this specific molecule is emerging, its structural analogs have shown promise by modulating key inflammatory pathways.[9][10][11][12][13][14] These protocols are designed to rigorously evaluate its potential as an anti-inflammatory agent, focusing on its effects on the NF-κB and COX-2 signaling cascades.

Hypothesized Mechanism of Action: Targeting the NF-κB and COX-2 Pathways

Based on the known activity of structurally related salicylic and benzoic acid derivatives, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway and downregulating the expression of pro-inflammatory enzymes like COX-2.

The canonical NF-κB pathway is a pivotal regulator of inflammatory responses.[2][3] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[1][3] We propose that this compound may interfere with this cascade, potentially by inhibiting IκBα phosphorylation or degradation.

Hypothesized NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Compound->IKK Inhibits? Compound->Proteasome Inhibits? DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 mRNA->Cytokines Translation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The foundational step in characterizing a novel compound is to assess its activity in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is an excellent model as these cells produce a robust inflammatory response when stimulated with bacterial lipopolysaccharide (LPS).[6][15][16][17]

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Culture and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages. It is crucial to ensure that any observed reduction in inflammatory markers is due to specific anti-inflammatory activity and not cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Treat the cells with final concentrations ranging from 1 µM to 100 µM for 24 hours. Include a vehicle control (DMSO) group.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.

Protocol 2: Measurement of Pro-Inflammatory Cytokines

Objective: To quantify the effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.[15][17][18]

Materials:

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 24-well plates (5 x 10⁵ cells/well). After overnight adherence, pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[15]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5] Include control groups: untreated cells, cells treated with LPS only, and cells treated with LPS plus a known inhibitor (e.g., Dexamethasone).

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Data Presentation: The results can be presented to show the dose-dependent inhibition of cytokine production.

Treatment GroupTest Compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)0BaselineBaseline
LPS (1 µg/mL)0HighHigh
LPS + Test Compound5ReducedReduced
LPS + Test Compound10LowerLower
LPS + Test Compound25LowestLowest
Table 1: Illustrative data structure for cytokine analysis.
Protocol 3: Western Blot Analysis of Key Inflammatory Proteins

Objective: To investigate the molecular mechanism by analyzing the protein expression levels of iNOS, COX-2, and key components of the NF-κB pathway (p-IκBα and total IκBα).[5][7][19][20][21]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Lysis: Culture and treat cells in 6-well plates as described in Protocol 2. For NF-κB pathway analysis, a shorter LPS stimulation time (e.g., 30 minutes) is recommended to capture the peak of IκBα phosphorylation.[15]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the β-actin loading control. A decrease in iNOS, COX-2, and the p-IκBα/IκBα ratio would support the hypothesized mechanism of action.

Treatment GroupTest Compound (µM)Relative iNOS ExpressionRelative COX-2 Expressionp-IκBα / IκBα Ratio
Control (untreated)00.04 ± 0.010.02 ± 0.010.10 ± 0.03
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.121.00 ± 0.15
LPS + Test Compound250.35 ± 0.050.41 ± 0.060.45 ± 0.08
Table 2: Illustrative quantitative data from Western blot analysis (Values are representative mean ± SD).

Part 2: In Vivo Evaluation of Acute Anti-Inflammatory Activity

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system. The carrageenan-induced paw edema model is a widely used, reproducible, and robust assay for screening acute anti-inflammatory activity.[22][23][24][25][26]

Experimental Workflow: In Vivo Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of this compound to inhibit acute inflammation in vivo.

Causality: Carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling), which is mediated by the release of pro-inflammatory molecules like histamine, serotonin, bradykinin, and prostaglandins.[23][26] The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v solution in saline)

  • Digital Plethysmometer

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)

Procedure:

  • Animal Handling: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[23][25]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
Test Compound250.65 ± 0.0623.5%
Test Compound500.49 ± 0.0442.4%
Test Compound1000.35 ± 0.0558.8%
Table 3: Illustrative data for in vivo anti-inflammatory activity.

Conclusion and Future Directions

These application notes provide a robust framework for the initial anti-inflammatory screening of this compound. The described in vitro and in vivo protocols allow for a comprehensive evaluation of its efficacy and a preliminary understanding of its mechanism of action. Positive results from these studies—specifically, a dose-dependent reduction in pro-inflammatory cytokines, inhibition of iNOS/COX-2 expression, suppression of the NF-κB pathway, and significant reduction of paw edema—would provide strong evidence for its therapeutic potential.

Further research could explore its effects in chronic inflammation models, conduct detailed pharmacokinetic and toxicological studies, and investigate its activity on other relevant signaling pathways, such as the MAPK pathway, to build a complete pharmacological profile.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Gautam, R. K., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(24), 7754. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray Website. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Website. [Link]

  • Li, Q., & Verma, I. M. (2002). NF-κB regulation in the immune system. Nature Reviews Immunology, 2(10), 725-734. [Link]

  • Abdel-Tawab, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5489. [Link]

  • Boukhatem, M. N., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2014, 847120. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs Website. [Link]

  • Clancy, R., et al. (2000). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS. ResearchGate. [Link]

  • Li, F., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 15636-15648. [Link]

  • Getting, S. J., et al. (1997). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein expression induced by E. coli LPS in J774.2 cells. ResearchGate. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. [Link]

  • Kumar, A., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 17(1), 86-98. [Link]

  • Kim, J. E., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 58-67. [Link]

  • Tan, J. S. L., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2018, 5640736. [Link]

  • Nabavi, S. M., et al. (2019). Bioactivity of Natural Compounds: From Plants to Humans. Molecules, 24(15), 2783. [Link]

  • Jeong, J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 519-527. [Link]

  • Vochin, A. N., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1143. [Link]

  • Fernandez-Estevan, I., et al. (2014). Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS expression in resistance mesenteric segments from control and cirrhotic rats. ResearchGate. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Lin, M. W., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(6), 490. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 579-583. [Link]

  • Tjahjono, Y., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 7(40), 35497-35504. [Link]

  • Foe, K., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research, 16(3), 163-168. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 173, 106866. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
  • Foe, K., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. ResearchGate. [Link]

  • Bibi, S., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(12), 1045-1055. [Link]

  • WO 2006/090210 A1. (2006). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

Sources

Application Notes and Protocols for the Laboratory Formulation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and laboratory formulation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. Intended for researchers in drug discovery and development, these protocols are grounded in established chemical principles and offer detailed, step-by-step instructions for practical laboratory application. The guide emphasizes safety, analytical validation, and the rationale behind key procedural choices, ensuring robust and reproducible results.

Introduction and Scientific Context

This compound is a halogenated aromatic ether carboxylic acid. While the specific biological targets of this molecule are not extensively documented in public literature, its structural motifs are common in pharmacologically active compounds. The benzyl ether linkage and the substituted benzoic acid moiety are present in molecules with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The presence of chlorine and fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide provides the necessary framework for its synthesis and formulation, enabling its use in primary screening campaigns and further mechanistic studies. The core synthetic strategy is a Williamson ether synthesis, a robust and versatile method for forming the key ether linkage.[3][4]

Physicochemical Properties (Predicted)

No empirical data for this compound is currently available in major chemical databases. The following properties are estimated based on its structure and data from similar substituted benzoic acids.[5][6] These values are critical for designing purification and formulation protocols.

PropertyEstimated Value / CharacteristicRationale and Implications for Formulation
Molecular Formula C₁₄H₁₀ClFO₃-
Molecular Weight 280.68 g/mol [7]Essential for all molarity-based calculations.
Appearance White to off-white crystalline solidVisual indicator of purity.
Melting Point 160-180 °CA sharp melting point is an indicator of high purity. Important for drying and storage conditions.
pKa (acidic) ~ 4.0 - 4.5The carboxylic acid is weakly acidic. It will be ionized at physiological pH (~7.4), increasing aqueous solubility but decreasing membrane permeability.[8]
Predicted logP ~ 3.5 - 4.5Indicates high lipophilicity and predicts poor aqueous solubility.
Aqueous Solubility Poorly soluble at neutral pHSolubilization will require pH adjustment, co-solvents, or complexation agents.[9][10]
Solubility in Organic Solvents Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl AcetateProvides options for creating concentrated stock solutions and for use in purification (e.g., recrystallization, chromatography).[11]

Synthesis and Purification Protocol

The synthesis of the target compound is most reliably achieved via a three-step process involving protection of the carboxylic acid, Williamson ether synthesis, and subsequent deprotection. This strategy prevents the acidic proton of the carboxylic acid from interfering with the base-mediated etherification.[12]

Synthesis Workflow Overview

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (Protection) Start->Step1 SOCl₂, MeOH Intermediate Methyl 3-hydroxybenzoate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 1. K₂CO₃, DMF 2. 2-Chloro-4-fluorobenzyl bromide Protected_Product Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate Step2->Protected_Product Step3 Step 3: Saponification (Deprotection) Protected_Product->Step3 1. NaOH, H₂O/THF 2. HCl (aq) Purification Purification (Recrystallization) Step3->Purification Final_Product This compound Purification->Final_Product

Caption: Three-step synthesis and purification workflow.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Chloro-4-fluorobenzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc), Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Step 1: Protection via Fischer Esterification

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 15 mL per gram of acid) to dissolve the starting material.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (1.2 eq) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This is more efficient than simply adding an acid catalyst.[12]

  • Reflux: Remove the ice bath and heat the mixture to reflux (~65 °C) for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate. This intermediate is often pure enough for the next step.

Step 2: Williamson Ether Synthesis

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (10 mL per gram of ester).

  • Reaction: Add 2-chloro-4-fluorobenzyl bromide (1.1 eq) to the suspension. Heat the reaction to 70-80 °C. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl, which is more acidic than an aliphatic alcohol. DMF is a polar aprotic solvent that promotes SN2 reactions.[13]

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC (typically 6-12 hours).

  • Workup: After completion, cool the mixture and pour it into cold water. An off-white solid (the product ester) should precipitate. If it oils out, extract with ethyl acetate (3x).

  • Washing: If extracted, wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. If a solid was precipitated, collect it by vacuum filtration and wash with water. The crude product is methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate.

Step 3: Deprotection via Saponification

  • Setup: Dissolve the crude ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. The final product should precipitate as a solid. Causality: Acidification protonates the carboxylate salt, rendering the final carboxylic acid product insoluble in water.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Purification

The primary method for purifying the final product is recrystallization .

  • Select an appropriate solvent system. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

  • Dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of the pair).

  • Slowly add the anti-solvent (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry thoroughly.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

TechniquePurposeExpected Observations / Parameters
¹H NMR Structural ConfirmationExpect characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic -CH₂- group (~5.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[14]
¹³C NMR Structural ConfirmationConfirm the number of unique carbon atoms and their chemical environments.
LC-MS Purity & Mass ConfirmationDetermine purity by peak area (e.g., >95%) and confirm the molecular weight via the mass-to-charge ratio [M-H]⁻ or [M+H]⁺.
HPLC Purity AssessmentA standard method would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA).[15] Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
Melting Point Purity AssessmentA sharp, narrow melting range (e.g., < 2 °C) indicates high purity.

Laboratory Formulation Protocols

Given the predicted poor aqueous solubility, careful formulation is required for biological assays.

Preparation of Stock Solutions

The most reliable solvent for creating a high-concentration stock solution (e.g., 10-50 mM) is Dimethyl Sulfoxide (DMSO) .

  • Accurately weigh the purified this compound into a sterile glass vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Gently warm (if necessary) and vortex until the solid is completely dissolved.

  • Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Formulation for In Vitro Assays (e.g., Cell-Based Assays)

Directive: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol:

  • Thaw an aliquot of the DMSO stock solution.

  • Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentrations for the assay.

  • Example Dilution Scheme: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. This can be done in two steps: first, dilute 10 µL of stock into 990 µL of medium (100 µM intermediate), then add an appropriate volume of this intermediate to the cells.

  • Always include a "vehicle control" in the experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

Formulation for In Vivo Administration (Preclinical)

Formulation for animal studies is more complex and depends on the route of administration. The goal is to create a safe and stable suspension or solution.

Vehicle Selection Logic:

Vehicle_Selection Start Poorly Soluble Acidic Compound Route Route of Administration? Start->Route Oral Oral (gavage) Route->Oral Oral IP_IV Parenteral (IP, IV) Route->IP_IV IP / IV Oral_Vehicle Aqueous Suspension: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 Oral->Oral_Vehicle IP_IV_Vehicle Solubilized System: 5-10% DMSO + 30-40% PEG400 + Saline to volume IP_IV->IP_IV_Vehicle

Caption: Decision workflow for selecting an in vivo vehicle.

Protocol for an Oral Suspension (Gavage): Causality: A suspension is often the simplest and safest formulation for oral delivery of poorly soluble compounds. CMC acts as a suspending agent and Tween 80 as a wetting agent to ensure homogeneity.[16]

  • Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose (low viscosity) and 0.1% (v/v) Tween 80 in water or saline.

  • Compounding: Weigh the required amount of the test compound. Create a paste by adding a small amount of the vehicle and triturating with a mortar and pestle.

  • Suspension: Gradually add the remaining vehicle while mixing to create a uniform suspension.

  • Dosing: Ensure the suspension is continuously stirred or vortexed before drawing each dose to guarantee uniformity.

Protocol for a Parenteral Solution (Intraperitoneal - IP): Causality: For IP injection, a solution is preferred over a suspension to avoid irritation and ensure bioavailability. A co-solvent system is necessary.[17][18]

  • Dissolve the required amount of the test compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 (e.g., 30-40% of the final volume) and mix well.

  • Slowly add sterile saline to the final volume while vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity. If precipitation occurs, the formulation may need to be adjusted (e.g., increase co-solvent ratio).

  • Administer immediately after preparation. Always include a matched vehicle control group in the study.

Safety and Handling

Hazard Statement: this compound is a research chemical with unknown toxicological properties. Based on structurally similar compounds, it should be handled as a substance that is potentially harmful if swallowed and causes skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and formulation of this compound. By following these detailed protocols, researchers can reliably produce and formulate this compound for laboratory use, ensuring consistency and validity in downstream biological experiments. The emphasis on analytical validation and the causal reasoning behind procedural steps are intended to empower the user to troubleshoot and adapt these methods as needed.

References

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1965). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 30(6), 1838–1843. [Link]

  • Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Liquids, 264, 47-56. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Journal of Physical and Chemical Reference Data. [Link]

  • Wikipedia contributors. (2024). Benzoic acid. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 302931, 3-Chloro-2-fluorobenzoic acid. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773532, 3-Chloro-2,4-difluorobenzoic acid. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(9), 1635-1640. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Reddit. (2015). Help finiding procedure for williamson ether synthesis... r/chemistry. [Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]

  • GSJ. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Brecka, A. F., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4765-4776. [Link]

  • ResearchGate. (n.d.). Detection and estimation of ethers. [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. University of Ferrara. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. [Link]

  • Suzuki, T., et al. (1990). Acidic drug transport in vivo through the blood-brain barrier. A role of the transport carrier for monocarboxylic acids. Biochemical Pharmacology, 40(7), 1643-1648. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Laras, Y., et al. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, 26(61), 13844-13848. [Link]

  • Ferreira-Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-24. [Link]

  • Dong, L. C., & Shah, V. (2008). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 32(10). [Link]

  • Google Patents. (2022).
  • Google Patents. (2006).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important molecule. Here, we will delve into the common challenges encountered during its synthesis via the Williamson ether synthesis and provide detailed, evidence-based troubleshooting strategies in a practical question-and-answer format. Our aim is to equip you with the knowledge to not only identify and solve common issues but also to proactively optimize your reaction conditions for robust and reproducible results.

Understanding the Core Synthesis: The Williamson Ether Reaction

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The core transformation consists of reacting 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?

A1: Low to no yield in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits:

  • Incomplete Deprotonation of 3-Hydroxybenzoic Acid: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form the phenoxide nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a poor yield. It's important to note that both the phenolic hydroxyl group and the carboxylic acid proton will be deprotonated by a sufficiently strong base.

  • Poor Quality of Reagents: The purity of your starting materials, 3-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl chloride, is critical. Impurities can interfere with the reaction. Additionally, ensure your solvent is anhydrous, as water can react with the base and hinder the formation of the phenoxide.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow. Conversely, if the temperature is too high, it can promote side reactions, such as elimination of the benzyl halide.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

  • Side Reactions Dominating: The primary competing reaction is the E2 elimination of the 2-chloro-4-fluorobenzyl chloride, which is promoted by strong, sterically hindered bases and high temperatures. Another potential side reaction is C-alkylation of the phenoxide, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[2]

Issue 2: Presence of Multiple Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize them?

A2: The presence of multiple side products is a common challenge. Here are the most probable impurities and strategies to mitigate their formation:

  • Unreacted Starting Materials: This is often a sign of incomplete reaction due to the reasons mentioned in Q1.

  • Elimination Product (2-Chloro-4-fluorostyrene): This is formed from the E2 elimination of 2-chloro-4-fluorobenzyl chloride. To minimize this, use a less sterically hindered base and maintain the reaction temperature at an optimal level without excessive heating.

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2] While O-alkylation is generally favored, C-alkylation can occur, especially in protic solvents which can hydrogen-bond with the phenoxide oxygen, making it less available for reaction.[2] Using polar aprotic solvents like DMF or DMSO will favor O-alkylation.

  • Dialkylated Product: It is possible for the newly formed ether to be further alkylated, although this is less common under standard conditions.

To minimize side products:

  • Optimize Base and Solvent: Use a non-hindered, strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.

  • Control Temperature: Carefully control the reaction temperature. A moderate temperature (e.g., 60-80 °C) is often a good starting point.

  • Consider a Two-Step Approach (Protecting Group Strategy): A highly effective method to avoid side reactions involving the carboxylic acid and to improve yield is to first protect the carboxylic acid as an ester (e.g., a methyl ester). This is discussed in detail in the "Advanced Strategies for Yield Improvement" section.

Advanced Strategies for Yield Improvement

For challenging syntheses like this one, a more strategic approach can significantly boost your yield and purity.

Strategy 1: The Two-Step Synthesis via a Protecting Group

The carboxylic acid group of 3-hydroxybenzoic acid can complicate the Williamson ether synthesis. A more robust and often higher-yielding approach involves protecting the carboxylic acid as an ester, performing the ether synthesis, and then hydrolyzing the ester to obtain the final product.

Two_Step_Synthesis Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 3-hydroxybenzoate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (2-Chloro-4-fluorobenzyl chloride, Base) Intermediate->Step2 Protected_Product Methyl 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoate Step2->Protected_Product Step3 Step 3: Hydrolysis (e.g., NaOH, H₂O/MeOH) Protected_Product->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for the two-step synthesis of the target molecule.

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate

This Fischer esterification protects the carboxylic acid group.

  • Reagents: 3-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxybenzoate.

Step 2: Williamson Ether Synthesis of Methyl 3-hydroxybenzoate

  • Reagents: Methyl 3-hydroxybenzoate, 2-chloro-4-fluorobenzyl chloride, Potassium carbonate (anhydrous), DMF (anhydrous).

  • Procedure:

    • To a solution of methyl 3-hydroxybenzoate in anhydrous DMF, add anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

    • Add 2-chloro-4-fluorobenzyl chloride (e.g., 1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain crude methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis of the Ester to the Final Product

This deprotection step yields the target carboxylic acid.

  • Reagents: Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate, Sodium hydroxide, Methanol, Water.

  • Procedure:

    • Dissolve the ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Strategy 2: Utilizing Phase-Transfer Catalysis (PTC)

For the direct, one-pot synthesis, a phase-transfer catalyst can significantly improve the yield by facilitating the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the benzyl chloride resides.

PTC_Workflow Reactants 3-Hydroxybenzoic Acid 2-Chloro-4-fluorobenzyl chloride Base (e.g., K₂CO₃) PTC (e.g., TBAB) Biphasic_System Biphasic System (e.g., Toluene/Water) Reactants->Biphasic_System Reaction Reaction at 80-100 °C Biphasic_System->Reaction Workup Work-up (Phase Separation, Acidification, Extraction) Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the PTC-mediated one-pot synthesis.

  • Recommended PTC: Tetrabutylammonium bromide (TBAB) or 18-crown-6 are effective choices.

  • Typical Conditions: A biphasic system (e.g., toluene/water) with a solid base (e.g., K2CO3) and a catalytic amount of the PTC (1-5 mol%). The reaction is typically heated to 80-100 °C.

Data on Reaction Optimization

The following table summarizes the impact of various reaction parameters on the yield of Williamson ether synthesis for aryl ethers, providing a starting point for your optimization experiments.

ParameterConditionExpected Impact on YieldRationale
Base Strong, non-nucleophilic (e.g., NaH, K2CO3)HighEfficiently deprotonates the phenol without competing in the substitution reaction.
Strong, bulky (e.g., t-BuOK)LowPromotes the E2 elimination side reaction.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)HighSolvates the cation, enhancing the nucleophilicity of the phenoxide. Favors O-alkylation.[2]
Protic (e.g., Ethanol, Water)Low to ModerateCan solvate the phenoxide, reducing its nucleophilicity. May promote C-alkylation.[2]
Temperature Moderate (e.g., 60-80 °C)OptimalBalances a reasonable reaction rate with minimizing side reactions.
High (>100 °C)DecreasedIncreases the rate of the competing elimination reaction.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Increased (in biphasic systems)Facilitates the transport of the phenoxide to the organic phase for reaction.

Purification of the Final Product

Purification of the final carboxylic acid product is crucial.

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids. A suitable solvent system can be found by testing the solubility of the crude product in various solvents (e.g., ethanol/water, toluene, ethyl acetate/hexane). Aromatic carboxylic acids can often be purified by recrystallization from hot water.[3]

  • Acid-Base Extraction: Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., saturated sodium bicarbonate) will move the desired carboxylic acid into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product.

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Gomez-Bombarelli, R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(11), 6065-6075.
  • Google Patents. (1982). Process for the preparation of 3-hydroxybenzoic acid.
  • Google Patents. (1999). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Truman State University. (2017). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • LibreTexts. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Google Patents. (1993). Esterification of hydroxybenzoic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • YouTube. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Google Patents. (1973). Purification of carboxylic acids by chemical treatment and distillation.
  • Quora. (2020). What is the product of the reaction between phenol and alkyl halides?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (2006). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from [Link]

  • Google Patents. (2001). Separation and purification of carboxylic acids from fermentation broths.
  • Green Chemistry (RSC Publishing). (1999). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. Retrieved from [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]

  • Google Patents. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]

Sources

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Molecular Formula: C₁₄H₁₀ClFO₃, Molecular Weight: 280.68 g/mol )[1]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Introduction: Understanding the Molecule

This compound possesses a structure that anticipates solubility challenges. The molecule combines a polar carboxylic acid group, which typically confers aqueous solubility, with a large, nonpolar benzyl ether substituent. This hydrophobic portion of the molecule significantly diminishes its water solubility. Carboxylic acids with higher molecular weights and larger hydrophobic components are known to have limited aqueous solubility[2][3]. The "like dissolves like" principle suggests that while this compound may have poor solubility in water, it is expected to be more soluble in organic solvents, particularly those that can engage in hydrogen bonding[4].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My initial attempts to dissolve this compound in aqueous buffers for my biological assay have failed. What is the underlying issue and how can I resolve it?

Answer:

The poor aqueous solubility of this compound is expected due to the hydrophobic nature of the 2-chloro-4-fluorobenzyl group. At neutral pH, the carboxylic acid is only partially ionized, limiting its interaction with water. The primary strategy to enhance aqueous solubility is to increase the ionization of the carboxylic acid group by adjusting the pH of the solution.

Troubleshooting Protocol: pH-Dependent Solubility

  • Determine the pKa of the Carboxylic Acid: The pKa of a carboxylic acid is the pH at which it is 50% ionized. For most aromatic carboxylic acids, the pKa is in the range of 4 to 5[5].

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 6.0 to 8.0 (e.g., phosphate-buffered saline).

  • Solubility Testing:

    • Add a known excess of the compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Analysis: You should observe a significant increase in solubility as the pH increases above the pKa. For practical purposes, a pH of 7.4 (physiological pH) is often desired. If the solubility at this pH is still insufficient, further strategies will be necessary.

Causality: By increasing the pH above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water[2][6].

FAQ 2: Adjusting the pH helped, but I am still not achieving the desired concentration. Are there other approaches to further enhance the solubility in aqueous media?

Answer:

Yes, if pH adjustment alone is insufficient, forming a salt of the carboxylic acid is a highly effective and common strategy to dramatically increase aqueous solubility and dissolution rates[7][8][9].

Troubleshooting Protocol: Salt Formation

  • Select a Suitable Base: Common choices for forming salts with carboxylic acids include sodium hydroxide (NaOH) and potassium hydroxide (KOH) to form highly water-soluble salts[3].

  • Stoichiometric Addition:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

    • Add one molar equivalent of the base (e.g., 1M NaOH solution) dropwise while stirring.

  • Isolation of the Salt (Optional): The solvent can be removed under reduced pressure to yield the solid salt form of your compound. This salt can then be directly dissolved in aqueous media.

  • In-situ Salt Formation: Alternatively, for immediate use, you can perform the neutralization reaction directly in the aqueous buffer you intend to use for your experiment.

Causality: The formation of a salt converts the neutral carboxylic acid into an ionic compound. The strong ionic interactions of the salt with water molecules lead to a significant increase in aqueous solubility[10][11].

FAQ 3: I need to prepare a concentrated stock solution in an organic solvent. Which solvents are most likely to be effective?

Answer:

Based on its structure, this compound is expected to be soluble in polar organic solvents.

Expected Solubility Profile:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighCan accept hydrogen bonds from the carboxylic acid and have polar character.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighCan act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid group[12][13].
Ethers THF, DioxaneModerateCan accept hydrogen bonds.
Halogenated Dichloromethane, ChloroformLow to ModeratePrimarily interact through dipole-dipole interactions.
Non-polar Hexane, TolueneVery LowLack of favorable interactions with the polar carboxylic acid group.

Troubleshooting Protocol: Solvent Screening

  • Small-Scale Tests: Add a small, known amount of the compound (e.g., 1 mg) to a small volume of each selected solvent (e.g., 100 µL).

  • Observation: Vortex and observe for complete dissolution at room temperature.

  • Gentle Heating: If not soluble at room temperature, gently warm the mixture to assess for any increase in solubility. Be cautious with volatile solvents.

  • Quantitative Assessment: For the most promising solvents, perform a more formal solubility determination as described in FAQ 1 to establish the saturation solubility.

FAQ 4: My formulation requires a mixed solvent system (co-solvents) to achieve the target concentration and maintain stability. How do I approach developing a co-solvent system?

Answer:

Co-solvency is a powerful technique to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment[14][15].

Troubleshooting Protocol: Co-solvent System Development

  • Select a Water-Miscible Co-solvent: Common co-solvents in drug development include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Prepare a Concentrated Stock: Dissolve the compound in the pure co-solvent at a high concentration.

  • Titration: Gradually add your aqueous buffer to the co-solvent stock solution while stirring. Observe for any precipitation.

  • Phase Diagram Construction: For a more systematic approach, prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 10:90, 20:80, etc.). Determine the saturation solubility of your compound in each mixture. This will allow you to identify the optimal co-solvent concentration.

Causality: The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the solute to dissolve[9].

G

FAQ 5: I am working on a formulation for in vivo studies and am concerned about the potential toxicity of organic solvents. Is there a solvent-free method to improve aqueous solubility?

Answer:

Yes, complexation with cyclodextrins is an excellent and widely used method to enhance the solubility and bioavailability of poorly soluble drugs without the need for organic co-solvents[16][17][18].

Troubleshooting Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin:

    • β-Cyclodextrin (β-CD): A common choice, but has limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and are generally preferred for parenteral formulations[17].

  • Method of Preparation:

    • Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of water/alcohol. Knead thoroughly, then dry.

    • Co-evaporation Method: Dissolve the compound in an organic solvent and the cyclodextrin in water. Mix the two solutions, and then evaporate the solvents to obtain the complex[16].

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of your compound to each solution.

    • Equilibrate and analyze the supernatant as previously described.

    • A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a 1:1 complex.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic benzyl ether portion of your molecule can be encapsulated within this cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water[18][19][20].

G

Summary

Addressing the solubility of this compound requires a systematic approach. By understanding the physicochemical properties of the molecule, researchers can select the most appropriate strategy, from simple pH adjustment to more advanced techniques like cyclodextrin complexation, to achieve the desired concentration for their experimental needs.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2021). PMC - NIH. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (2025). Request PDF. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). (1991). SciTech Connect - OSTI.GOV. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025). Annual Reviews. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. [Link]

  • Video: Physical Properties of Carboxylic Acids. (2023). JoVE. [Link]

  • 3-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]

  • 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259. (n.d.). PubChem. [Link]

  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). NIH. [Link]

  • Solubility of benzilic acid in select organic solvents at 298.15 K. (n.d.). ResearchGate. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • Deep eutectic solvent. (n.d.). Wikipedia. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). [Source not explicitly provided].
  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • (12) United States Patent. (2008). Googleapis.com. [Link]

  • 2-((4-Chlorobenzyl)oxy)benzoic acid | 52803-69-7. (n.d.). [Source not explicitly provided].

Sources

Degradation and stability of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. It addresses potential challenges related to its chemical stability and degradation, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, combining the structural features of a benzoic acid and a benzyl ether.[1] Understanding its stability is critical for the development of robust analytical methods, formulation design, and predicting its shelf-life.[2] The ether linkage and the halogenated aromatic rings are key areas of potential degradation. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors:

  • Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which can be accelerated by heat.

  • Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to UV light can induce cleavage of the C-O bond in the benzyl ether and dehalogenation of the aromatic rings.[3]

Q2: What are the expected degradation products of this compound?

A2: Based on the structure, the primary degradation products are likely to be:

  • 3-Hydroxybenzoic acid and 2-chloro-4-fluorobenzyl alcohol: Resulting from the cleavage of the ether bond.

  • 3-Carboxybenzaldehyde and other oxidized species: Arising from the oxidation of the benzyl ether.

  • Dehalogenated derivatives: Formed under photolytic conditions.[3]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The product is chemically stable under standard ambient conditions (room temperature).

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of the compound.[4][5] This method should be capable of separating the parent compound from its potential degradation products.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

Potential Cause: The unexpected peaks are likely degradation products. This could be due to the handling of the sample, the storage conditions, or the experimental setup.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Ensure that the solvents used for sample preparation are of high purity and do not contain reactive impurities.

    • Avoid prolonged exposure of the sample to harsh conditions such as extreme pH or high temperatures during preparation.

  • Check Storage Conditions:

    • Verify that the compound has been stored under the recommended conditions (cool, dry, and protected from light).

  • Perform a Forced Degradation Study:

    • To identify the potential degradation products, a forced degradation study is recommended.[6][7] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. The resulting chromatograms will help in identifying the peaks corresponding to the degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

Analysis: Analyze all stressed samples by HPLC and compare the chromatograms with that of an unstressed sample.

Issue 2: My quantitative analysis of this compound is giving inconsistent results. What could be the problem?

Potential Cause: Inconsistent results can arise from the degradation of the compound during the analytical procedure or from a non-optimized HPLC method.

Troubleshooting Steps:

  • Optimize the HPLC Method:

    • Ensure that the mobile phase is compatible with the compound and does not cause on-column degradation.

    • The run time should be sufficient to elute all potential degradation products.

    • The detector wavelength should be appropriate for both the parent compound and its degradants.

  • Validate the Analytical Method:

    • A thorough method validation according to ICH guidelines (Q2(R1)) is crucial to ensure the reliability of the results.[8] This includes assessing linearity, accuracy, precision, specificity, and robustness.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Optimization Workflow:

HPLC Method Optimization A Initial Method Setup B Inject Unstressed Sample A->B C Inject Stressed Samples (from forced degradation) B->C D Evaluate Peak Shape & Resolution C->D E Are all peaks resolved? D->E Check separation F Adjust Mobile Phase Gradient E->F No H Method Optimized E->H Yes F->D G Change Column Chemistry (e.g., Phenyl-Hexyl) F->G If gradient fails G->D

Caption: Workflow for optimizing a stability-indicating HPLC method.

Issue 3: I am concerned about the potential for degradation of this compound in my formulation. How can I assess its stability?

Potential Cause: Excipients in a formulation can interact with the active pharmaceutical ingredient (API) and affect its stability.

Troubleshooting Steps:

  • Conduct Compatibility Studies:

    • Mix the compound with individual excipients and store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the samples at regular intervals to check for the appearance of degradation products.

  • Perform Long-Term Stability Testing:

    • Store the final formulation under the conditions recommended by ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH) and monitor the level of the compound and its degradants over time.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent C₁₄H₁₀ClFO₃ ProdA 3-Hydroxybenzoic acid Parent->ProdA Acid/Base Hydrolysis ProdB 2-Chloro-4-fluorobenzyl alcohol Parent->ProdB Acid/Base Hydrolysis ProdC 3-Carboxybenzaldehyde Parent->ProdC Oxidation (e.g., H₂O₂) ProdE Dechlorinated species Parent->ProdE UV Light ProdF Ring cleavage products Parent->ProdF UV Light ProdD Further oxidation products ProdC->ProdD

Sources

Overcoming resistance to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome apparent resistance and achieve robust, reproducible results in your assays. The insights herein are tailored for research, scientific, and drug development professionals working with this GPR40/FFAR1 antagonist.

Compound Profile: Understanding the Tool

This compound is a potent antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Upon activation by medium- and long-chain fatty acids, it couples to the Gαq subunit of the G protein complex.[4] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to an increase in intracellular inositol trisphosphate (IP3) and a subsequent flux of calcium (Ca²⁺) from the endoplasmic reticulum.[4][5]

As an antagonist, this compound blocks this agonist-induced signaling. Therefore, its efficacy is typically measured by its ability to inhibit the Ca²⁺ flux or other downstream events triggered by a GPR40 agonist.

Core Principles & Signaling Pathway

Understanding the mechanism is critical for troubleshooting. An agonist activates GPR40, leading to a measurable downstream signal (e.g., calcium release). The antagonist's role is to prevent this activation. A failure to observe antagonism means there is a breakdown at some point in this sequence.

GPR40_Pathway cluster_cell Cell Membrane Agonist GPR40 Agonist (e.g., Linoleic Acid, GW9508) Receptor GPR40 / FFAR1 Receptor Agonist->Receptor ACTIVATES Antagonist This compound Antagonist->Receptor BLOCKS Gq Gαq Protein Receptor->Gq couples PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Response Cellular Response (e.g., Insulin Secretion) Ca_ER->Response

Caption: GPR40 signaling cascade and point of antagonist intervention.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no inhibition of the agonist signal with my GPR40 antagonist?

This is the most common issue and can stem from several sources, often mistaken for compound "resistance." The root cause is typically technical rather than biological.

  • System Invalidation: The primary suspect is the assay system itself. If your positive control (agonist alone) does not yield a robust and reproducible signal, the antagonist's effect cannot be measured.

  • Compound Inactivity: The antagonist may not be reaching its target. This could be due to poor solubility, degradation, or non-specific binding to assay plastics or proteins.[6]

  • Suboptimal Agonist Concentration: If the agonist concentration is too high, it can competitively overwhelm the antagonist, making it appear ineffective. You should use an agonist concentration at or near its EC₈₀ for antagonist screening.

  • Incorrect Cell Line/Receptor Expression: The cells may not be expressing functional GPR40 at a sufficient density.

Q2: How do I prepare and handle this compound for my assay?

Proper handling is crucial. Like many benzoic acid derivatives, this compound has limited aqueous solubility.[7][8]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO. Store this stock at -20°C or -80°C.

  • Working Dilutions: Create intermediate dilutions from the stock in your chosen solvent. For the final dilution into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to prevent solvent effects on the cells and to minimize compound precipitation.

  • Solubility Check: After final dilution into the assay buffer, visually inspect for any precipitation. Centrifuge the solution and measure the supernatant concentration via HPLC-UV if you suspect solubility issues.

Q3: What are the essential controls for my antagonist assay?

Every plate must be a self-validating experiment. Failure to include proper controls makes data interpretation impossible.

Control TypeComponentsPurposeExpected Outcome
Negative Control Cells + Assay Buffer + Vehicle (e.g., 0.1% DMSO)Defines the baseline signal of unstimulated cells.Minimal to no signal (e.g., low fluorescence).
Positive Control Cells + Assay Buffer + Vehicle + Agonist (at EC₈₀)Confirms cell health, receptor expression, and functional signaling pathway.Robust, high signal. The top of your assay window.
Antagonist Control Cells + Assay Buffer + Antagonist (highest conc.)Checks for intrinsic agonist or cytotoxic activity of the antagonist.Signal should be identical to the Negative Control.
Test Wells Cells + Assay Buffer + Antagonist (various conc.) + Agonist (at EC₈₀)Measures the dose-dependent inhibitory effect of the antagonist.Signal should range from Positive Control level (low antagonist) to Negative Control level (high antagonist).

In-Depth Troubleshooting Guides

If the FAQs do not resolve your issue, a systematic approach is necessary. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow start START: No Antagonist Activity Observed check_pos Step 1: Analyze Controls Is the Positive Control (Agonist only) robust and reproducible? start->check_pos check_assay TROUBLESHOOT ASSAY SYSTEM - Verify agonist activity/purity - Check cell health & passage number - Optimize agonist concentration (EC80) check_pos->check_assay No check_compound Step 2: Assess Compound Integrity Is the antagonist soluble in the final assay buffer? Does it show cytotoxicity? check_pos->check_compound Yes check_assay->start Re-run Assay solve_compound TROUBLESHOOT COMPOUND - Prepare fresh dilutions - Test solubility with BSA/detergent - Perform cytotoxicity assay check_compound->solve_compound No check_receptor Step 3: Validate Target Expression Do your cells express functional GPR40? check_compound->check_receptor Yes solve_compound->start Re-run Assay solve_receptor TROUBLESHOOT CELL LINE - Perform qPCR/Western for GPR40 - Test with multiple known agonists - Use a validated GPR40-expressing cell line check_receptor->solve_receptor No success SUCCESS: Antagonist IC50 Determined check_receptor->success Yes solve_receptor->start Re-run Assay

Caption: Systematic workflow for troubleshooting lack of antagonist activity.

Guide 4.1: Troubleshooting Calcium Flux Assays

Calcium flux is the most common readout for Gq-coupled receptors like GPR40.[5][9]

Problem: Low Signal-to-Background (Assay Window)

  • Cause: The difference between your positive and negative controls is too small to reliably measure inhibition.

  • Explanation: This can be due to poor cell health, insufficient receptor expression, or issues with the calcium indicator dye loading.

  • Solutions:

    • Optimize Cell Plating Density: Plate cells 24-48 hours before the assay. Over-confluent or under-confluent cells will respond poorly.

    • Verify Dye Loading: Ensure the calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM) is loaded correctly. Check for uniform fluorescence across the well before adding compounds. Use a calcium ionophore like Ionomycin as a universal control to confirm the dye is working and cells can flux calcium.[10]

    • Check Assay Buffer: Calcium flux assays are sensitive to extracellular calcium. Use a buffer like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

Problem: High Well-to-Well Variability

  • Cause: Inconsistent cell numbers, uneven compound/agonist addition, or edge effects in the microplate.

  • Explanation: Variability obscures real effects. Automated liquid handlers can minimize addition errors. Edge effects occur when wells on the plate's perimeter evaporate faster.

  • Solutions:

    • Improve Cell Plating: Ensure a single-cell suspension before plating to avoid clumps.

    • Automate Liquid Handling: If possible, use automated pipettors for compound and agonist addition to ensure simultaneous and consistent delivery.

    • Mitigate Edge Effects: Avoid using the outermost wells of the plate for data collection. Fill them with sterile buffer or media instead.

Problem: False Positives/Negatives

  • Cause: The antagonist compound itself interferes with the fluorescence readout.[11]

  • Explanation: Some compounds are autofluorescent at the excitation/emission wavelengths of the calcium dye, artificially increasing the signal (false negative). Others can quench fluorescence, mimicking inhibition (false positive).[12]

  • Solution:

    • Run a Counter-Screen: After the main assay, add the antagonist to wells containing only dye and buffer (no cells). A change in fluorescence indicates compound interference.

    • Use an Orthogonal Assay: Confirm hits in a different assay format that does not rely on fluorescence, such as a reporter gene assay or a direct binding assay.[13][14]

Guide 4.2: Overcoming Compound-Specific Issues

Problem: Suspected Poor Solubility

  • Cause: The compound precipitates in the aqueous assay buffer, lowering the effective concentration at the cell surface.

  • Explanation: Hydrophobic compounds tend to precipitate out of solution or adsorb to plastic surfaces.[6]

  • Solutions:

    • Include a Carrier Protein: Add bovine serum albumin (BSA) (typically 0.1%) to the assay buffer. BSA can act as a carrier protein, improving the solubility of hydrophobic compounds.

    • Use Low-Binding Plates: Utilize microplates specifically designed to minimize non-specific binding of small molecules.

    • Pre-incubation Time: Minimize the pre-incubation time of the antagonist with the cells before adding the agonist. This reduces the time available for the compound to precipitate or bind to plastics.

Key Validation Protocol

Protocol: Validating GPR40 Expression and Functionality in Your Cell Line

This protocol is essential before starting any large-scale antagonist screening. It confirms that your cellular model is suitable.

Objective: To confirm that the chosen cell line (e.g., HEK293, CHO) expresses functional GPR40 that responds to a known agonist.

Materials:

  • Cell line of interest

  • Appropriate cell culture media

  • Validated GPR40 agonist (e.g., GW9508, Linoleic Acid)

  • Calcium flux assay kit (e.g., Fluo-4 NW Calcium Assay Kit)

  • Fluorescence plate reader with an injector

  • Positive control cells (a cell line known to express functional GPR40, if available)

  • Negative control cells (parental cell line not expressing GPR40)

Methodology:

  • Cell Culture: Plate your test cell line, the positive control cell line, and the negative control cell line in a 96-well black, clear-bottom plate at the optimized density. Incubate for 24-48 hours.

  • Dye Loading: Prepare and load the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Agonist Preparation: Prepare a dose-response curve of the validated GPR40 agonist. A typical starting point is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Assay Execution:

    • Place the cell plate in the fluorescence reader.

    • Set the reader to record a baseline fluorescence for 10-20 seconds.

    • Use the injector to add the different concentrations of the agonist to the wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence signal minus the baseline signal (ΔRFU).

    • Plot the ΔRFU against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).

  • Interpreting Results:

    • Successful Validation: Your test cell line shows a clear, dose-dependent increase in calcium signal upon agonist addition, with an EC₅₀ value consistent with published data. The signal should be significantly higher than in the negative control (parental) cells.

    • Failed Validation: No significant signal is observed, or the signal is not dose-dependent. This indicates a problem with GPR40 expression or the downstream signaling machinery in your cell line. Proceed to molecular validation (qPCR/Western blot) or select a different clone/cell line.

References

  • Brønden, C. et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PLoS ONE. Available at: [Link]

  • Luo, J. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • Singh, R. et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hudson, B. D. et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. Available at: [Link]

  • Vouret-Craviari, V. et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. Available at: [Link]

  • AAT Bioquest. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Available at: [Link]

  • Raina, S. et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. Available at: [Link]

  • Google Patents. (2012). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. Google Patents.
  • Sykes, D. A. et al. (2016). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. Available at: [Link]

  • Chen, S. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery Services. Available at: [Link]

  • Suojalehto, H. et al. (2016). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Occupational and Environmental Medicine. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Liou, A. P. et al. (2011). The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology. Available at: [Link]

  • Fiedler, H. et al. (2023). Nonspecificity fingerprints for clinical-stage antibodies in solution. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tjahjono, D. H. et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules. Available at: [Link]

  • Hounsou, C. et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Available at: [Link]

  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. Available at: [Link]

  • ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?. ResearchGate Q&A. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific in vivo dosage and administration data for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid are not publicly available. This guide provides a generalized framework for the in vivo evaluation of a novel benzoic acid derivative, based on established methodologies for similar small molecule inhibitors. Researchers must conduct dose-range finding and toxicity studies to determine the appropriate dosage for their specific animal model and research objectives.

Introduction

This compound is a novel benzoic acid derivative. Structurally related compounds, such as other halogen-substituted benzoyl oxybenzoic acids, have shown potential as anti-inflammatory and analgesic agents.[1][2] The proposed mechanisms of action for these related compounds often involve the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] The introduction of the 2-chloro-4-fluorobenzyl moiety may alter the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide is designed to assist researchers in developing a robust strategy for optimizing the in vivo dosage of this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for my in vivo studies?

A1: Initial dose selection should be informed by in vitro data. The EC50 or IC50 values from cell-based assays can provide a starting point. A common practice is to extrapolate from these values, though direct translation is not always accurate. It is crucial to perform a pilot dose-ranging study in a small group of animals to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range.[4]

Q2: What are the key considerations for formulating this compound for in vivo administration?

A2: The formulation is critical for ensuring consistent and accurate dosing. Key considerations include:

  • Solubility: Benzoic acid derivatives can have poor aqueous solubility.[5] It may be necessary to use a vehicle such as a solution of DMSO, polyethylene glycol (PEG), or Tween 80. The final concentration of the vehicle should be tested for toxicity in a control group.

  • Stability: The stability of the compound in the chosen vehicle should be assessed under the experimental conditions to prevent degradation, which could lead to inconsistent results.[4][6]

  • Route of Administration: The intended clinical route should be used if known. Common preclinical routes include oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of route will significantly impact the pharmacokinetic profile.

Q3: My in vivo results show high variability between animals in the same group. What are the potential causes and solutions?

A3: High variability is a common challenge in in vivo research.[4] Potential causes include:

  • Animal Variability: Ensure animals are age- and weight-matched and sourced from a reputable supplier. Increasing the sample size per group can improve statistical power.[4]

  • Inconsistent Administration: Standardize administration techniques with a detailed standard operating procedure (SOP) to minimize variations in dosing.[4]

  • Formulation Issues: Inconsistent formulation or instability of the compound can lead to variable dosing. Prepare fresh formulations and verify their consistency.

Q4: I am not observing the expected therapeutic efficacy in vivo that I saw in vitro. What could be the reason?

A4: A discrepancy between in vitro and in vivo efficacy can be due to several factors:[4]

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target site. A pharmacokinetic study is essential to understand the ADME (absorption, distribution, metabolism, and excretion) profile.[7]

  • Bioavailability: The compound may have low bioavailability, limiting its access to the target tissue.

  • Target Engagement: It is crucial to confirm that the compound is reaching its intended target in vivo at concentrations sufficient to elicit a biological response.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Toxicity/Adverse Events - Dose is too high.- Off-target effects.- Vehicle toxicity.- Perform a dose de-escalation study.- Conduct toxicology studies to identify off-target effects.- Include a vehicle-only control group.
Lack of Dose-Response Relationship - Doses selected are not in the therapeutic range.- Compound has a narrow therapeutic window.- Saturation of absorption or metabolism.- Expand the dose range in your study.- Use smaller dose increments.- Conduct a thorough pharmacokinetic analysis.
Precipitation of Compound Upon Injection - Poor solubility of the compound in the vehicle.- Change in pH or temperature upon injection.- Re-evaluate the formulation; consider alternative vehicles or co-solvents.- Prepare the formulation closer to physiological pH.

Experimental Protocols

Protocol 1: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.[4]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[4]

  • Administration: Administer the compound via the intended route (e.g., PO, IP, IV).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weight at regular intervals.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

G cluster_0 In Vivo Dosage Optimization Workflow A In Vitro Data (IC50/EC50) B Formulation Development - Solubility - Stability A->B C Pilot Dose-Ranging Study (MTD Determination) B->C D Pharmacokinetic (PK) Study (ADME Profile) C->D F Efficacy Study (Dose-Response) C->F E Pharmacodynamic (PD) Study (Target Engagement) D->E E->F G Optimized Dosing Regimen F->G

Caption: Workflow for in vivo dosage optimization.

G cluster_1 Hypothesized Anti-Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Expression->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Compound->NF_kB_Activation Inhibition Compound->COX2_Expression Inhibition

Caption: Hypothesized mechanism of action.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors.
  • BenchChem. (2025). A Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid.
  • National Institutes of Health (NIH). (2020). On precision dosing of oral small molecule drugs in oncology.
  • American Association for Cancer Research (AACR). (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Technology Networks. (2025). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
  • PubMed. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • BenchChem. (n.d.). 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.

Sources

Technical Support Center: Purification of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this molecule. Our approach moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Williamson ether synthesis from 3-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl chloride, you should anticipate the following species:

  • Unreacted Starting Materials:

    • 3-Hydroxybenzoic acid: A polar, acidic impurity.

    • 2-Chloro-4-fluorobenzyl chloride: A non-polar, neutral impurity.

  • Byproducts from Side Reactions:

    • 2-Chloro-4-fluorobenzyl alcohol: Formed from the hydrolysis of the benzyl chloride starting material. This is a neutral, moderately polar impurity.

    • Bis-ether impurities: Potentially formed if there are other nucleophilic sites.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction (e.g., DMF, acetone).

    • Inorganic salts from the base used (e.g., K₂CO₃, NaOH).[1]

Understanding this profile is the cornerstone of designing an effective purification strategy. The significant differences in the acidity and polarity of these likely impurities can be exploited for efficient separation.

Q2: I have my crude product. Which purification technique should I attempt first?

A2: The optimal initial purification technique depends on the physical state of your crude product and the nature of the impurities. For aromatic carboxylic acids, a logical workflow is essential to avoid unnecessary and time-consuming experiments.[1]

The following decision-making workflow provides a structured approach to purification.

Purification_Workflow start Crude Product (Post-Workup) assess Assess Physical State start->assess is_solid Is it a crystalline solid? assess->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes acid_base Primary Method: Acid-Base Extraction is_solid->acid_base No (Oil/Gum) check_purity1 Check Purity (TLC, HPLC, NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, HPLC, NMR) acid_base->check_purity2 is_pure1 Purity >98%? check_purity1->is_pure1 is_pure2 Purity >98%? check_purity2->is_pure2 is_pure1->acid_base No end_pure Pure Product is_pure1->end_pure Yes chromatography Secondary Method: Column Chromatography is_pure2->chromatography No is_pure2->end_pure Yes chromatography->end_pure end_impure Further Analysis Needed Acid_Base_Extraction Principle of Acid-Base Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Recovery funnel1 Separatory Funnel org_layer1 Organic Layer (e.g., EtOAc) - Target Acid (R-COOH) - Neutral Impurity aq_layer1 Add Aqueous NaHCO₃ org_layer2 Organic Layer (EtOAc) - Neutral Impurity aq_layer2 Aqueous Layer (Water) - Carboxylate Salt (R-COO⁻ Na⁺) funnel2 Separatory Funnel (After Shaking) beaker Beaker with Aqueous Layer aq_layer2->beaker acidify Add HCl (aq) beaker->acidify precipitate Precipitate of Pure Acid (R-COOH) acidify->precipitate

Caption: Workflow illustrating the separation of an acid from a neutral impurity.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Scientific Rationale: NaHCO₃ is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate the more weakly acidic phenol of the unreacted 3-hydroxybenzoic acid (pKa ~10). This provides selectivity.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced. Shake gently to mix the layers. Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product. [1]4. Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been removed. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to identify the impurities if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). [1]Your purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Q5: I still see impurities after trying the above methods. How should I approach column chromatography?

A5: When impurities have similar acidity and polarity to your target compound, column chromatography is the method of choice. However, carboxylic acids are notoriously problematic on standard silica gel.

The Core Problem: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant tailing or "streaking" of the compound on a TLC plate and poor separation on a column. [1] The Solution: Mobile Phase Modification

To suppress the deprotonation of your carboxylic acid and ensure it moves as a single, neutral species, you must add a small amount of a volatile acid to your eluent system. [1]

  • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase.

  • Why this works: The added acid maintains an acidic environment on the silica surface, ensuring your compound remains fully protonated (R-COOH) rather than an equilibrium mixture of R-COOH and R-COO⁻. This leads to sharper bands and better separation.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). Add 1% acetic acid to the developing chamber. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Pack a column with silica gel using your chosen eluent (without the added acid first, this is known as a "dry pack" followed by wettening, or a "slurry pack").

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or another suitable solvent (like DCM), and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with your mobile phase containing 0.5-1% acetic acid. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and the volatile acetic/formic acid using a rotary evaporator. For complete removal, you may need to co-evaporate with a solvent like toluene or use a high-vacuum pump.

Alternative: Reversed-Phase Chromatography

If normal-phase chromatography fails, consider reversed-phase (C18) flash chromatography. [2]* Stationary Phase: C18-functionalized silica (non-polar).

  • Mobile Phase: A polar solvent system, typically a gradient of water and acetonitrile or methanol. A small amount of an acid like trifluoroacetic acid (TFA, ~0.1%) is usually added to the mobile phase to ensure the carboxylic acid is protonated. [2]

References

  • Purification of organic acids using anion exchange chromatography.
  • Process for the purification of aromatic carboxylic acids.
  • Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Process for the purification of carboxylic acids.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Process for purification of aromatic carboxylic acids.
  • The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls. [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PubMed Central. [Link]

  • Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

Sources

Technical Support Center: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and handling of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Section 1: Synthesis via Williamson Ether Synthesis - Troubleshooting Guide

The most common route to synthesize this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxybenzoic acid acts as the nucleophile, attacking 2-chloro-4-fluorobenzyl chloride.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to competing side reactions, incomplete deprotonation of the starting material, or suboptimal reaction conditions.

  • Competing E2 Elimination: The primary competing reaction is the E2 (elimination) reaction, where the alkoxide acts as a base, abstracting a proton from the benzyl chloride and leading to the formation of an alkene byproduct instead of the desired ether.[1][2] This is particularly prevalent when using sterically hindered alkyl halides.[2][3]

    • Solution: While 2-chloro-4-fluorobenzyl chloride is a primary halide and less prone to elimination, ensuring a moderate reaction temperature is crucial.[1] Excessive heat can favor the elimination pathway.

  • Incomplete Deprotonation: The phenoxide (the deprotonated 3-hydroxybenzoic acid) is the active nucleophile. Incomplete deprotonation by the base will result in unreacted starting material.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are effective choices.[2] Ensure the base is fresh and handled under anhydrous conditions, as it can be deactivated by moisture.

  • Steric Hindrance: The bulky groups on both the nucleophile and the electrophile can slow down the desired SN2 reaction.[3][4]

    • Solution: While you cannot change the reactants, optimizing the reaction time and temperature can help. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting materials and the desired product, common byproducts include:

  • Alkene from E2 Elimination: As mentioned above, this is a common side reaction.[1][2]

  • C-Alkylation Products: Phenoxides can undergo C-alkylation in addition to the desired O-alkylation, leading to isomers where the benzyl group is attached to the aromatic ring of the benzoic acid instead of the hydroxyl oxygen.[2]

  • Products of Self-Condensation: Under harsh basic conditions, the starting materials might undergo self-condensation reactions.

Troubleshooting Flowchart for Synthesis

cluster_synthesis Synthesis Troubleshooting start Low Yield or Multiple Byproducts check_base Is the base strong enough and handled under anhydrous conditions? start->check_base check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions. check_base->solution_base No check_solvent Is the solvent appropriate (polar aprotic)? check_temp->check_solvent Yes solution_temp Run the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. check_temp->solution_temp No check_purity Are the starting materials pure? check_solvent->check_purity Yes solution_solvent Use DMF or acetonitrile. check_solvent->solution_solvent No check_purity->start No, purify and restart solution_purity Purify starting materials before the reaction. check_purity->solution_purity Yes

Caption: Troubleshooting workflow for Williamson ether synthesis.

Section 2: Purification and Analysis FAQs

Purification of the final product is critical to remove unreacted starting materials and byproducts.

Q3: I am having difficulty purifying my product by column chromatography. What conditions do you recommend?

The polarity of this compound is influenced by the carboxylic acid group.

  • Stationary Phase: Standard silica gel is a suitable choice for normal-phase chromatography.[5]

  • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[5] The carboxylic acid group can cause streaking on the TLC and column. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

Technique Purpose Expected Observations
¹H NMR Structural confirmationSignals corresponding to the aromatic protons of both rings and the benzylic methylene protons (-O-CH₂-).
¹³C NMR Structural confirmationSignals for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the benzylic carbon.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the mass of the product (C₁₄H₁₀ClFO₃, MW: 280.68).[6]
HPLC Purity assessmentA single major peak under optimized conditions. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[5]
Melting Point Purity and identity checkA sharp melting point indicates high purity. Compare the observed melting point with literature values if available.

Section 3: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

Q5: What are the recommended storage conditions for this compound?
  • Temperature: Store at room temperature in a dry place.[7]

  • Atmosphere: Store in a well-ventilated area and keep the container tightly closed to prevent moisture absorption.[7]

  • Incompatibilities: Avoid strong oxidizing agents.

Q6: Are there any specific safety precautions I should take when handling this compound?
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Avoid creating dust.[8] Use in a well-ventilated area or a fume hood.

  • Health Hazards: Similar chloro- and fluoro-substituted benzoic acids can cause skin and eye irritation and may cause respiratory irritation.[8][9]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1 equivalent) in anhydrous DMF. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour. Then, add a solution of 2-chloro-4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Acidify the aqueous mixture with 1M HCl to a pH of ~2-3. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

cluster_protocol Synthesis Protocol start Dissolve 3-hydroxybenzoic acid in DMF add_base Add NaH at 0 °C start->add_base stir_rt Stir at room temperature for 1 hour add_base->stir_rt add_electrophile Add 2-chloro-4-fluorobenzyl chloride stir_rt->add_electrophile heat Heat to 60-80 °C and monitor by TLC add_electrophile->heat workup Quench with water and acidify with HCl heat->workup extract Extract with ethyl acetate workup->extract purify Purify by column chromatography extract->purify

Caption: Step-by-step synthesis workflow.

References

  • Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Publications. (2019-09-16). Retrieved from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025-04-04). Retrieved from [Link]

  • Williamson Ether Synthesis: Mechanism, condition, Limitation - Science Info. (2023-08-18). Retrieved from [Link]

  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Retrieved from [Link]

  • Safety Data Sheet: 3-Chlorobenzoic acid - Carl ROTH. Retrieved from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Retrieved from [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Retrieved from [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. Retrieved from [Link]

  • 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist - PubMed. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • 3-Chlorobenzoic acid - Wikipedia. Retrieved from [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins - PMC. Retrieved from [Link]

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. Retrieved from [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. Retrieved from [Link]

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. Retrieved from [Link]

Sources

Technical Support Center: Quality Control & Purity Assessment of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. It offers detailed analytical protocols, troubleshooting advice, and answers to frequently asked questions to ensure the quality, purity, and identity of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in its effective handling and analysis. This compound is a synthetic organic compound whose quality is paramount for reproducible research.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₀ClFO₃ [1]
Molecular Weight 280.68 g/mol [1]
Appearance Typically a white to off-white solid General chemical knowledge
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.

| CAS Number | Not publicly available/assigned. | |

Q2: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of the compound, proper storage is critical. Degradation can lead to the formation of impurities, affecting experimental outcomes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended, protected from light and moisture.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Q3: What are the primary analytical techniques for assessing the quality of this compound?

A multi-technique approach is essential for a comprehensive quality assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities. A stability-indicating reversed-phase method is ideal.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any structural isomers or impurities.[4][5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and its fragments, providing definitive evidence of its identity.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid, ether, aromatic rings).

Q4: What are the likely process-related impurities I should be aware of?

Impurities typically arise from the synthetic route. The most probable synthesis involves a Williamson ether synthesis, reacting 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride (or bromide) in the presence of a base.

Potential Impurities:

  • Starting Materials: Unreacted 3-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl chloride.

  • By-products:

    • Isomeric Products: Reaction at other positions if the starting materials are not pure.

    • Dimerization Products: Self-reaction of the benzyl halide.

  • Reagents: Residual base or solvents from the synthesis and purification process.[9]

Section 2: Analytical Protocols & Methodologies

Workflow for Comprehensive Quality Control

This workflow ensures that each batch of the compound is systematically evaluated for identity, purity, and stability before use in critical applications.

QC Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Purity & Assay cluster_2 Step 3: Identity Confirmation A Receive Sample B Visual Inspection (Color, Form) A->B C Solubility Check B->C D HPLC Analysis (Purity > 98%?) C->D E Pass D->E F Fail: Re-purify or Reject D->F G Mass Spectrometry (Correct M.W.?) E->G H NMR Spectroscopy (Correct Structure?) G->H J Fail: Investigate Structure G->J I Pass H->I H->J K K I->K Release for Use

Caption: General Quality Control (QC) workflow for incoming material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle (Causality): Reversed-phase HPLC is the method of choice because it effectively separates nonpolar to moderately polar compounds like this compound from its more polar (e.g., 3-hydroxybenzoic acid) or less polar (e.g., degradation products) impurities. The C18 stationary phase provides a nonpolar environment, and a gradient elution with acetonitrile and acidified water allows for the sequential elution of compounds based on their hydrophobicity.[10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: Recommended HPLC Parameters

    Parameter Recommended Setting Rationale
    Column C18, 250 x 4.6 mm, 5 µm Standard for resolving aromatic acids and related substances.
    Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape for carboxylic acids and provides protons for mass spectrometry if coupled.[11]
    Mobile Phase B Acetonitrile Common organic modifier providing good separation efficiency.
    Gradient Elution 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B A gradient ensures elution of all potential impurities with varying polarities and sharpens peaks.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and resolution.
    Column Temperature 30 °C Maintains stable retention times and improves peak symmetry.
    Detection Wavelength 230 nm Wavelength of strong absorbance for the aromatic system, providing good sensitivity.

    | Injection Volume | 10 µL | Standard volume to avoid column overloading. |

  • System Suitability (Self-Validation):

    • Before running samples, inject a standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates (N) should be ≥ 2000.

    • Rationale: These checks confirm that the chromatographic system is performing correctly and can produce reliable and reproducible results.

  • Purity Calculation:

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis for Structural Confirmation

1. ¹H and ¹³C NMR Spectroscopy

Principle: NMR provides a detailed map of the carbon-hydrogen framework of a molecule. Each unique proton and carbon atom gives a distinct signal, and its chemical shift and splitting pattern confirm the connectivity and chemical environment, making it the most powerful tool for unambiguous structure elucidation.[12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it clearly shows the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
-COOH ~13.0 (s, 1H) ~167.0 The acidic proton is a broad singlet.
-O-CH₂- ~5.2 (s, 2H) ~69.0 Benzylic protons adjacent to oxygen.

| Aromatic H's | 7.2 - 7.9 (m, 7H) | 115.0 - 165.0 | Complex multiplet region. 2D NMR (COSY, HSQC) may be needed for full assignment. |

Note: These are predicted values based on similar structures. Actual values may vary slightly.[4][13]

2. Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound, which is a critical identity test. The fragmentation pattern can also offer structural clues that corroborate NMR data.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole). Run in negative ion mode to deprotonate the carboxylic acid.

  • Expected Results:

    • Parent Ion [M-H]⁻: Expect a strong signal at m/z 279.02, corresponding to the molecular formula C₁₄H₉ClFO₃⁻. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible.

Section 3: Troubleshooting Guides

HPLC Troubleshooting

This guide helps diagnose and resolve common issues encountered during HPLC analysis.

HPLC Troubleshooting cluster_peaks Peak Shape Issues cluster_retention Retention Time (RT) Issues cluster_extra_peaks Extraneous Peaks Start Problem Observed P1 Peak Tailing? Start->P1 P2 RT Drifting? Start->P2 P3 Ghost Peaks? Start->P3 S1a Acidic silanol interactions. - Use end-capped column. - Increase mobile phase acidity. P1->S1a Yes P1->P2 No S1b Column void or contamination. - Flush or replace column. S2a Inconsistent mobile phase. - Freshly prepare and degas. P2->S2a Yes S2b Column temperature fluctuation. - Check column oven. P2->S2b Yes S2c Pump malfunction. - Check flow rate and pressure. P2->S2c Yes P2->P3 No S3a Contaminated diluent/mobile phase. - Use fresh, HPLC-grade solvents. P3->S3a Yes S3b Carryover from previous injection. - Run blank gradients and clean injector. P3->S3b Yes

Caption: A logical guide for troubleshooting common HPLC issues.

Q: My sample purity is lower than expected, and I see several small peaks. What's the cause? A: This could be due to sample degradation or contamination.

  • Check Storage: Was the compound stored correctly (cool, dry, protected from light)? Degradation can occur over time, especially under improper conditions. A stability-indicating method, like the one described, is designed to separate these degradants from the main peak.[14][15]

  • Review Synthesis: The peaks could be process-related impurities from the synthesis that were not fully removed.[16] Refer to the synthesis documentation if available.

  • Contamination: The contamination could be from glassware, solvents, or the spatula used for weighing. Run a blank injection (diluent only) to check for systemic contamination.

NMR & MS Troubleshooting

Q: My ¹H NMR spectrum shows very broad peaks, especially for the aromatic protons. What can I do? A:

  • Concentration: The sample may be too concentrated, leading to aggregation and peak broadening. Try diluting the sample.

  • Purity: The presence of paramagnetic impurities (trace metals) can cause significant broadening. While difficult to remove, this indicates a potential issue with the material's quality.

  • Shimming: The spectrometer's magnetic field may need to be "shimmed" to improve homogeneity. This is a standard instrument procedure that should be performed before each analysis.

Q: The mass I observe in the MS is [M+Na]⁺ instead of the expected [M-H]⁻. Why? A: This is a common occurrence in ESI-MS.

  • Ionization Mode: Ensure your instrument is set to negative ion mode. In positive mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are very common, especially if glassware was not rinsed with high-purity water.

  • Mobile Phase: The presence of salts in your sample or mobile phase can promote adduct formation. Using volatile buffers like ammonium formate or formic acid, as recommended, minimizes this.

Section 4: References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Retrieved from

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Koczon, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2006/090210 A1. Retrieved from

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved from

  • Bartesaghi, S., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. Retrieved from

  • Chromatography Today. (n.d.). A Rapid Method for the Separation and Identification of the Metabolites of 2-, 3- and 4- Bromobenzoic Acids. Retrieved from [Link]

  • Afonso, C. M. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Retrieved from [Link]

  • Reddy, G. S., et al. (2007). A stability indicating LC method for rivastigmine hydrogen tartrate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides. Retrieved from

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved from

  • Antoci, V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Retrieved from [Link]

  • El-Mezayen, A. M., et al. (2015). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. Journal of Chromatographic Science. Retrieved from [Link]

  • Wada, K., et al. (2004). Monitoring of the Generation of Non-Mutagenic Benzoic Acid Compounds During the Manufacture of Erythrosine. Food Additives and Contaminants. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 2-methyloct-5-yn-4-yl ester. NIST WebBook. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this specific molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My compound is "oiling out" instead of crystallizing upon cooling. What is happening and how can I prevent this?

Answer:

"Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution at the point of precipitation.[3] For a molecule like this compound, which has a relatively complex and flexible structure, the propensity to oil out can be significant. The oily droplets can trap impurities, leading to a product of lower purity.[3]

Causality and Mitigation Strategies:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent creates a high degree of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[2]

    • Solution: Employ a slower cooling rate. Programmed, gradual cooling allows the system to remain in the metastable zone for a longer period, providing sufficient time for nucleation and crystal growth.

  • Solvent Choice: The solvent system plays a crucial role. If the solute has a very high solubility at elevated temperatures and a sharp decrease in solubility upon cooling, the system can quickly become highly supersaturated.

    • Solution: Experiment with different solvent systems. A solvent in which the compound has moderate solubility at high temperatures and lower, but not negligible, solubility at room temperature is often ideal. Consider mixed solvent systems to fine-tune the solubility profile. For carboxylic acids, solvents like ethanol, isopropanol, acetone, or mixtures with water can be effective.[4]

  • Impurities: The presence of impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[3]

    • Solution: Ensure the starting material is as pure as possible. An initial purification step, such as flash chromatography, may be necessary before crystallization.

Experimental Protocol to Prevent Oiling Out:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with water or heptane).

  • Controlled Cooling: Once a suitable solvent is identified, dissolve the compound at an elevated temperature to achieve a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly. A cooling rate of 5-10 °C per hour is a good starting point.

  • Seeding: Introduce a small amount of previously obtained pure crystals (seed crystals) once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.[2][5]

Question 2: I am experiencing a very low yield after crystallization. What are the likely causes and how can I improve it?

Answer:

A low yield in crystallization can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system and mechanical losses during the process.[3]

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated at the higher temperature, maximizing the amount of product that crystallizes upon cooling.

  • Inappropriate Solvent: If the compound is too soluble in the chosen solvent at low temperatures, a substantial amount will remain dissolved.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at the final cooling temperature. Refer to the solvent screening data.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize on the filter paper or in the filtration funnel.

    • Solution: Use a pre-heated filtration setup (e.g., a heated funnel) to prevent premature crystallization during hot filtration.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a significant amount of product in the solution.

    • Solution: After the initial cooling period, consider placing the crystallization vessel in an ice bath or refrigerator to further decrease the solubility and maximize the yield. Allow sufficient time for the crystallization to complete.

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low crystallization yield.

Question 3: The crystals I obtained are very fine needles or powder, which are difficult to filter and dry. How can I grow larger crystals?

Answer:

The formation of small crystals is often a result of rapid nucleation and slow crystal growth. To obtain larger crystals, the rate of nucleation should be controlled to allow for slower, more ordered growth on a smaller number of nuclei.

Factors Influencing Crystal Size:

  • Rate of Supersaturation: A high level of supersaturation leads to rapid nucleation, resulting in a large number of small crystals.

  • Solvent Viscosity: Higher viscosity solvents can hinder the diffusion of molecules to the crystal lattice, potentially leading to smaller crystals.

  • Agitation: Vigorous stirring can increase the rate of secondary nucleation, where new crystals are formed from contact with existing crystals, leading to a smaller average crystal size.

Strategies for Growing Larger Crystals:

  • Slower Cooling: A very slow cooling rate is the most effective method for growing larger crystals. This minimizes the degree of supersaturation and allows for controlled crystal growth.

  • Vapor Diffusion: In this technique, the compound is dissolved in a "good" solvent, and this solution is placed in a larger, sealed container with a "poor" solvent (an anti-solvent). The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser, good solvent. Crystallization will occur slowly at the interface of the two solvents.

Data Summary for Solvent Selection:

Solvent SystemSolubility of Benzoic Acid DerivativesTypical Crystal Morphology
Water/MethanolModerateFlakes or needles[6]
EthanolGoodPrisms or plates
AcetoneHighOften requires an anti-solvent
TolueneModerateBlock-like crystals
Ethyl Acetate/HeptaneGood in Ethyl Acetate, Poor in HeptaneNeedles or prisms

Note: This table provides a general guide for benzoic acid derivatives. The optimal solvent for this compound must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the expected polymorphic behavior of this compound?

A1: Polymorphism, the ability of a compound to exist in more than one crystalline form, is common in organic molecules, especially those with conformational flexibility.[7][8] For this compound, the presence of a flexible ether linkage and the potential for different arrangements of the aromatic rings suggest that polymorphism is likely. Different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. The specific polymorph obtained can be influenced by the crystallization solvent, cooling rate, and temperature.[9][10] It is crucial to characterize the obtained solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.

Q2: How does the pH of the solution affect the crystallization of this carboxylic acid?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally much more soluble in aqueous media. Crystallization is typically induced by acidifying a basic solution of the compound to a pH where the neutral carboxylic acid is protonated and becomes insoluble.[11] This is a common purification strategy for carboxylic acids.[12]

Q3: Can I use co-crystallization to improve the properties of my compound?

A3: Co-crystallization is a technique where a compound is crystallized with a second, different molecule (a co-former) to form a new crystalline solid with potentially improved properties, such as solubility or stability.[9][10] For this compound, co-crystallization with pharmaceutically acceptable co-formers containing complementary functional groups (e.g., pyridines, amides) could be a viable strategy to explore. The carboxylic acid group is a strong hydrogen bond donor and is likely to form robust interactions with suitable hydrogen bond acceptors.

Crystallization Decision Workflow:

Caption: A general decision workflow for the crystallization of this compound.

References

  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Method for crystallising carboxylic acid. (n.d.). Google Patents.
  • Carboxylic acid purification and crystallization process. (n.d.). Google Patents.
  • Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Benzoic acid crystals! : r/chemistry. (2021). Reddit. Retrieved January 17, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 3-Chlorobenzoic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 2-Chlorobenzoic acid. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.). Google Patents.
  • Conformational polymorphism of 3-(azidomethyl)benzoic acid. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Substituted cyclobutyl, optionally substituted cyclopentyl... (2008). Google Patents.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.

Sources

Technical Support Center: Enhancing the Bioavailability of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oral delivery of this compound. Given its structure as a substituted benzoic acid derivative with a molecular weight of 280.68 g/mol , it is anticipated that this molecule may exhibit poor aqueous solubility, a common hurdle for achieving adequate oral bioavailability. This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our initial rodent pharmacokinetic (PK) studies. What is the likely cause?

A1: Low oral exposure for a novel chemical entity like this is most often attributed to poor aqueous solubility and/or low intestinal permeability. As a benzoic acid derivative, the compound's solubility is likely pH-dependent and may be particularly low in the acidic environment of the stomach. This poor solubility limits the dissolution rate, which is a prerequisite for absorption. Another possibility is high first-pass metabolism in the liver, though solubility and permeability are the primary suspects to investigate first.

Q2: What are the critical first steps to characterize the bioavailability challenges of our compound?

A2: A thorough pre-formulation assessment is crucial. The following initial experiments are recommended:

  • Aqueous Solubility Determination: Measure the equilibrium solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.

  • LogP/D Measurement: Determine the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility.

  • Permeability Assessment: Utilize an in vitro model like the Caco-2 cell monolayer or the Parallel Artificial Membrane Permeability Assay (PAMPA) to classify the compound's permeability.[1][2] These models are instrumental in the early stages of drug development for predicting drug permeation.[1]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A3: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3] Drugs are divided into four classes. Knowing your compound's BCS class helps in selecting the most appropriate bioavailability enhancement strategy. For instance, a BCS Class II compound (low solubility, high permeability) will benefit from solubility-enhancing techniques, while a BCS Class IV compound (low solubility, low permeability) may require more complex approaches that address both issues.

Q4: Can we simply increase the dose to overcome low bioavailability?

A4: While dose escalation is a straightforward approach, it is often not a viable long-term solution for compounds with poor solubility. Beyond a certain point, the undissolved drug will not be absorbed, leading to non-linear pharmacokinetics and potential safety concerns due to high concentrations of the unabsorbed drug in the GI tract. A more robust strategy is to improve the formulation to enhance the intrinsic absorption properties of the compound.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Studies

You have conducted an initial PK study in rats using a simple suspension of this compound and the results show low mean exposure (AUC) and high variability between subjects.

Root Cause Analysis:

This pattern is a classic sign of dissolution-limited absorption. The variability likely stems from differences in GI physiology (e.g., gastric emptying time, intestinal pH) among the animals, which has a more pronounced effect when a drug's dissolution is slow and incomplete.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low and variable oral exposure.

Step-by-Step Methodologies:

  • Particle Size Reduction (Micronization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

    • Protocol:

      • Prepare a suspension of the compound in a suitable vehicle (e.g., water with a surfactant).

      • Use a microfluidizer or a ball mill to reduce the particle size.

      • Monitor particle size distribution using laser diffraction. Aim for a D90 of less than 10 µm.

      • Prepare a formulation for oral gavage and repeat the PK study.

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to enhanced aqueous solubility.[5] ASDs disperse the drug in a polymeric carrier to prevent recrystallization.

    • Protocol:

      • Select a suitable polymer carrier (e.g., HPMC, PVP).[6]

      • Dissolve both the compound and the polymer in a common solvent.

      • Use a spray dryer or a rotary evaporator to remove the solvent, resulting in a solid dispersion.

      • Characterize the resulting powder for amorphicity using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

      • Conduct in vitro dissolution studies to confirm enhanced solubility and dissolution rate.

      • Formulate the ASD for the in vivo study.

  • Lipid-Based Formulations (e.g., SMEDDS):

    • Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[7] This pre-dissolved state bypasses the dissolution step and can also enhance permeation.[8]

    • Protocol:

      • Screen for suitable oils, surfactants, and co-solvents in which the compound has high solubility.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare the SMEDDS formulation by mixing the components.

      • Characterize the formulation for self-emulsification time, droplet size, and stability.

      • Fill the liquid SMEDDS into capsules for oral administration.

Hypothetical Data Summary:

Formulation ApproachMean AUC (ng*h/mL)Coefficient of Variation (CV%)
Simple Suspension25065%
Micronized Suspension60040%
Amorphous Solid Dispersion180020%
SMEDDS250015%
Issue 2: Promising In Vitro Solubility Does Not Translate to In Vivo Exposure

Your amorphous solid dispersion formulation shows excellent solubility and a fast dissolution rate in in vitro tests, but the follow-up PK study still results in disappointingly low bioavailability.

Root Cause Analysis:

This scenario suggests that the dissolved drug may be precipitating in the GI tract before it can be absorbed (in vivo precipitation) or that the compound suffers from low intestinal permeability. The supersaturated state created by an ASD can be unstable in the complex environment of the gut.

Troubleshooting Workflow:

Caption: Workflow for addressing in vitro to in vivo disconnects.

Step-by-Step Methodologies:

  • In Vitro Digestion and Precipitation Models:

    • Rationale: These models simulate the conditions of the GI tract more closely than simple buffer dissolution, including the presence of bile salts and enzymes that can influence drug solubility and precipitation.

    • Protocol:

      • Use a two-stage digestion model (gastric and intestinal phases).

      • Introduce the ASD formulation into the simulated gastric fluid.

      • After a set time, shift to simulated intestinal fluid containing bile salts and lipase.

      • Monitor the concentration of the dissolved drug over time to detect any precipitation.

      • If precipitation occurs, screen for precipitation-inhibiting polymers (e.g., HPMC-AS) to include in the formulation.

  • Nanotechnology-Based Approaches:

    • Rationale: Encapsulating the drug in nanoparticles can protect it from the harsh GI environment, prevent precipitation, and in some cases, facilitate transport across the intestinal epithelium.[9][10][11] Nanoparticle-based systems offer advantages in enhancing oral bioavailability and enabling controlled release.[9][11]

    • Protocol (for Nanoparticles):

      • Select a biocompatible polymer (e.g., PLGA) or lipid.

      • Use a method like nanoprecipitation or emulsification-solvent evaporation to prepare the drug-loaded nanoparticles.

      • Characterize the nanoparticles for size, surface charge, drug loading, and encapsulation efficiency.

      • Conduct in vitro release studies.

      • Perform a PK study with the nanoparticle formulation.

Preclinical Bioavailability Assessment

A well-designed preclinical study is essential to evaluate your formulation's performance.

Experimental Design Considerations:

  • Animal Model: Rats are a common initial choice due to their well-characterized physiology and cost-effectiveness.[12] Beagle dogs are also frequently used as they share many GI similarities with humans.[12]

  • Dosing: Administer the formulation via oral gavage. Include an intravenous (IV) dosing group to determine the absolute bioavailability.[13]

  • Sampling: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma.

Workflow for a Preclinical Bioavailability Study:

Caption: Standard workflow for a preclinical oral bioavailability study.

By systematically applying these characterization, formulation, and testing strategies, researchers can overcome the bioavailability challenges associated with compounds like this compound and advance promising candidates through the development pipeline.

References

  • Andrade, F., & Sarmento, B. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Anwar, M. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Journal of Nanomedicine & Nanotechnology. [Link]

  • Belo, F. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Ensign, L. M., Cone, R., & Hanes, J. (2012). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nature Reviews Materials. [Link]

  • Garg, T., et al. (2016). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • World Pharma Today. (2024). Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Anwar, M. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. [Link]

  • Abdellatif, M. M., & Tawfeek, H. M. (2022). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. ResearchGate. [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare. [Link]

  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Longdom Publishing. [Link]

  • IJCRT. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • SEN Pharma. (2023). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Semantic Scholar. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. [Link]

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Consensus. (n.d.). In Vitro Drug Absorption Methods. Consensus. [Link]

  • Springer. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. [Link]

  • Van den Bergh, A., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]

  • Singh, G., & Pai, R. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

Sources

Validation & Comparative

Validating the Efficacy of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of the novel compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. Given its structural similarity to other substituted benzoic acid derivatives with known anti-inflammatory properties, we will proceed with the scientifically-grounded hypothesis that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1][2] This document outlines a systematic approach to compare its performance against established COX inhibitors, providing detailed experimental protocols and data interpretation guidelines for researchers in drug development.

Introduction: The Rationale for Investigating this compound

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The core structure of this compound, featuring a substituted benzyl group linked to a benzoic acid moiety, suggests a potential interaction with enzymatic targets. Specifically, the structural motifs present in related molecules have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a well-established target for anti-inflammatory drugs.[2][5]

The presence of halogen atoms, a chloro and a fluoro group, on the benzyl ring may enhance the binding affinity and selectivity of the compound for its target protein.[6] This guide provides a roadmap for rigorously testing this hypothesis and characterizing the compound's inhibitory potential.

Comparative Framework: Selecting the Right Benchmarks

To objectively assess the efficacy of this compound, it is crucial to compare its performance against well-characterized inhibitors of the putative target, COX-2. For this purpose, we propose the following comparators:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as a benchmark for potency and selectivity.

  • Ibuprofen: A non-selective COX inhibitor, to assess the compound's potential for COX-1 versus COX-2 selectivity.

These comparators will allow for a comprehensive evaluation of the novel compound's potency, selectivity, and potential for a favorable therapeutic window.

Experimental Validation: A Step-by-Step Approach

The following sections detail the experimental protocols necessary to validate the efficacy of this compound.

In Vitro Enzymatic Assays: Determining Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.

Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 and compare it to Celecoxib and Ibuprofen.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Celecoxib, and Ibuprofen in DMSO.

    • Reconstitute purified human COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the arachidonic acid substrate solution and the fluorometric probe solution.

  • Assay Procedure:

    • Add 10 µL of the diluted test compounds or controls to a 96-well plate.

    • Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate.

    • Immediately add 10 µL of the fluorometric probe.

    • Incubate at 37°C for 10 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimentalCalculated
CelecoxibExperimentalExperimentalCalculated
IbuprofenExperimentalExperimentalCalculated

Causality Behind Experimental Choices: This fluorometric assay provides a rapid and sensitive method for determining direct enzyme inhibition. The use of both COX-1 and COX-2 enzymes is critical for assessing the selectivity of the compound, which is a key determinant of its potential side-effect profile.

DOT Diagram: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (Test & Controls) Add_Compound Add Compounds to Plate Compound_Prep->Add_Compound Enzyme_Prep Reconstitute COX-1/COX-2 Add_Enzyme Add COX-1 or COX-2 Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate & Probe Solutions Start_Reaction Add Substrate & Probe Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Incubate_Inhibitor Incubate (15 min) Add_Enzyme->Incubate_Inhibitor Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C (10 min) Start_Reaction->Incubate_Reaction Read_Fluorescence Measure Fluorescence Incubate_Reaction->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Data Plot Inhibition vs. [Compound] Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

Caption: Workflow for determining IC50 values.

Cell-Based Assays: Assessing Efficacy in a Biological Context

Moving from a purified enzyme system to a cellular model is essential to understand the compound's activity in a more physiologically relevant environment.

Objective: To evaluate the ability of this compound to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: PGE2 Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a concurrent MTT or similar cell viability assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.[7]

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the EC50 (half-maximal effective concentration) value for PGE2 inhibition.

Data Presentation:

CompoundEC50 for PGE2 Inhibition (µM)Cytotoxicity (CC50) (µM)
This compoundExperimentalExperimental
CelecoxibExperimentalExperimental
IbuprofenExperimentalExperimental

Causality Behind Experimental Choices: RAW 264.7 macrophages are a well-established model for studying inflammation. LPS stimulation induces a robust inflammatory response, including the upregulation of COX-2 and subsequent production of PGE2. Measuring PGE2 levels provides a direct readout of the compound's anti-inflammatory activity in a cellular context.

DOT Diagram: COX-NF-κB Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus COX2_Gene COX-2 Gene Nucleus->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandin E2 (Inflammation) Arachidonic_Acid->PGE2 COX-2 Test_Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Test_Compound->COX2_Protein Inhibition

Caption: Putative mechanism of action via COX-2 inhibition.

In Vivo Validation: Assessing Efficacy in a Preclinical Model

While in vitro and cell-based assays are crucial for initial validation, in vivo studies are necessary to evaluate the compound's efficacy in a whole-organism setting.

Objective: To assess the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization:

    • Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration:

    • Administer this compound, Celecoxib, Ibuprofen, or vehicle control orally to different groups of rats.

  • Induction of Edema:

    • One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

    • Determine the dose-response relationship for the anti-inflammatory effect.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammatory model. It allows for the assessment of a compound's ability to reduce inflammation in vivo, providing crucial data on its potential therapeutic efficacy.

Concluding Remarks

This guide provides a structured and scientifically rigorous approach to validating the efficacy of this compound. By systematically progressing from in vitro enzymatic assays to cell-based and in vivo models, researchers can build a comprehensive data package to support the compound's potential as a novel anti-inflammatory agent. The comparative framework, utilizing established drugs as benchmarks, ensures an objective evaluation of its potency, selectivity, and therapeutic potential.

References

  • A Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid - Benchchem. (URL: )
  • 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide - Benchchem. (URL: )
  • 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid - BLDpharm. (URL: )
  • This compound | SCBT - Santa Cruz Biotechnology. (URL: )
  • 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7 - Benchchem. (URL: )
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: )
  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - PubMed. (URL: )
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 3-Chloro-4-fluorobenzoic acid 95 403-16-7 - Sigma-Aldrich. (URL: )
  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist - PubMed. (URL: )
  • 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid - PMC - NIH. (URL: )
  • Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo D
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC - PubMed Central. (URL: )
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC - NIH. (URL: )
  • In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells - MDPI. (URL: )
  • Predicting the in vivo developmental toxicity of benzo[a]pyrene (BaP) in rats by an in vitro–in silico approach - PMC - NIH. (URL: )
  • Inhibition of cholesterol biosynthesis in 3T3 fibroblasts by 2-aza-2,3-dihydrosqualene, a rationally designed 2,3-oxidosqualene cyclase inhibitor - PubMed. (URL: )
  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed. (URL: )
  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - NIH. (URL: )

Sources

A Comparative Guide to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid and Other Benzoic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of medicinal chemistry, benzoic acid and its derivatives represent a cornerstone scaffold, integral to the development of a vast array of therapeutic agents.[1][2][3] Their structural simplicity and synthetic tractability allow for facile modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid , a novel derivative characterized by a substituted benzyl ether linkage at the meta-position of the benzoic acid core.

While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs—the halogenated benzyl group and the benzoic acid core—are prevalent in numerous bioactive compounds. This guide will, therefore, provide a comprehensive comparative analysis of this compound against other pertinent benzoic acid derivatives with established biological activities. By examining structure-activity relationships (SAR) of closely related analogs, we can infer the potential therapeutic applications of this compound and propose a strategic framework for its experimental evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biological targets, and methodologies for assessing the efficacy of this promising new chemical entity.

Physicochemical Properties

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters of this compound are provided below.

PropertyValueSource
Molecular Formula C14H10ClFO3[4]
Molecular Weight 280.68 g/mol [4]
Appearance White to off-white solidInferred
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and ethanolInferred

The presence of the chloro and fluoro substituents on the benzyl ring is expected to increase lipophilicity, which may enhance membrane permeability. The carboxylic acid moiety provides a site for ionization, influencing solubility and potential interactions with biological targets.

Synthesis and Workflow

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The proposed synthetic workflow is outlined below.

Proposed Synthetic Protocol
  • Deprotonation of 3-Hydroxybenzoic Acid: 3-Hydroxybenzoic acid is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding phenoxide ion. The choice of a strong base like NaH ensures complete deprotonation, driving the reaction forward.

  • Nucleophilic Substitution: 2-Chloro-4-fluorobenzyl bromide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the benzyl bromide in an SN2 reaction to form the desired ether linkage.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 3-Hydroxybenzoic Acid 2-Chloro-4-fluorobenzyl bromide step1 Step 1: Deprotonation Base (e.g., NaH) in DMF start->step1 step2 Step 2: Nucleophilic Substitution step1->step2 Formation of Phenoxide step3 Step 3: Work-up & Purification Extraction & Chromatography step2->step3 Addition of Benzyl Bromide product Final Product: This compound step3->product

Caption: Proposed synthesis of this compound.

Comparative Analysis of Biological Activities: Insights from Analogs

While direct experimental data for this compound is lacking, we can extrapolate its potential biological activities by examining structurally similar compounds. The presence of a halogenated benzyl ether moiety and the benzoic acid core suggests potential for anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Anti-inflammatory and Analgesic Potential

Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] For instance, analogs of 2-((4-chlorobenzyl)oxy)benzoic acid have been investigated for their analgesic effects.[5] The substitution pattern on the benzyl and benzoic acid rings plays a crucial role in determining the potency and selectivity of COX inhibition. Electron-withdrawing groups, such as the chloro and fluoro substituents in our target molecule, have been shown to influence the electronic properties of the pharmacophore and can enhance binding to the active site of COX enzymes.[6]

Analog Biological Activity Mechanism of Action (if known) Reference
2-((4-Chlorobenzyl)oxy)benzoic acidAnalgesicPotential COX inhibition[5]
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidAnti-inflammatory, AnalgesicCOX-2 inhibition, reduction of pro-inflammatory cytokines[5]
(E)-4-(2-nitrovinyl) benzoic acidAnti-inflammatoryNF-κB Inhibition[7]
Enzyme Inhibition

The substituted benzyloxy moiety is a key feature in various enzyme inhibitors. A notable example is the inhibition of monoamine oxidase B (MAO-B) by fluorobenzyloxy chalcone derivatives.[8] In one study, a compound bearing a 3-fluorobenzyloxy group demonstrated potent and selective MAO-B inhibition.[8] This suggests that this compound could be a candidate for targeting enzymes with aromatic binding pockets.

Furthermore, certain fluorinated benzoin and benzil derivatives have shown inhibitory activity against mammalian carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs.[9]

Analog Target Enzyme IC50 / Ki Reference
(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-BIC50 = 0.0053 µM[8]
1,2-bis(2,3-difluorophenyl)ethane-1,2-dioneCarboxylesterase (rat)Ki = 3.3 nM[9]
Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The antifungal activity of benzoic acid derivatives has been linked to the inhibition of the fungal-specific enzyme CYP53.[3] The lipophilicity conferred by the halogenated benzyl group in this compound may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Proposed Experimental Evaluation

To elucidate the biological profile of this compound, a systematic experimental evaluation is necessary. The following protocols provide a starting point for assessing its potential therapeutic activities.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the test compound against the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well microplate

  • Microplate reader

  • Test compound: this compound dissolved in DMSO

  • Reference compounds: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor)

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or reference compound at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Experimental Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol will assess the inhibitory activity of the test compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)

  • Fluorometric MAO assay kit

  • 96-well black microplate

  • Fluorescence microplate reader

  • Test compound: this compound dissolved in DMSO

  • Reference compounds: Clorgyline (MAO-A inhibitor), Selegiline (MAO-B inhibitor)

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to the respective wells.

  • Add the test or reference compounds to the wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the fluorescent probe.

  • Incubate at 37°C for 60 minutes.

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

Potential Signaling Pathway

Based on the activities of its analogs, this compound could potentially modulate inflammatory pathways. One such pathway is the NF-κB signaling cascade, a key regulator of inflammation.

G cluster_pathway Potential Anti-inflammatory Mechanism stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines test_compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid test_compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a novel compound with significant potential for further investigation in drug discovery. While direct experimental data is currently unavailable, a comprehensive analysis of its structural analogs suggests promising avenues for research, particularly in the areas of anti-inflammatory, analgesic, and enzyme inhibitory activities. The halogenated benzyl ether moiety is a key feature that may enhance its biological activity and pharmacokinetic properties.

The provided experimental protocols offer a clear path for the initial in vitro characterization of this compound. Future studies should focus on synthesizing this compound and a series of related analogs to establish a clear structure-activity relationship. Subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. This systematic approach will be instrumental in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

  • Fasanmade, A. A., & Fasanmade, O. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
  • Patel, K., & Patel, J. (2022). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180.
  • Bešter, T., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276.
  • Redinbo, M. R., et al. (2003). Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. Journal of Medicinal Chemistry, 46(18), 3878-3885.
  • Imafidon, G. E., & Okunrobo, L. O. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Sweeney, Z. K., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-1390.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
  • Zhao, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
  • Singh, P., et al. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 37(4), 923-930.
  • Showell, G. A., et al. (1998). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Bioorganic & Medicinal Chemistry Letters, 8(14), 1781-1786.
  • Kim, J., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. European Journal of Medicinal Chemistry, 115383.
  • Swartzentruber, M. S., & Harris, R. A. (1987). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. Biochemical Pharmacology, 36(19), 3147-3153.
  • Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325.
  • Orsburn, B., et al. (2021). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Organic & Biomolecular Chemistry, 19(10), 2302-2311.
  • Al-Sultani, A. A., et al. (2025). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2431478.
  • Suuronen, K., et al. (2018). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Occupational and Environmental Medicine, 75(4), 269-275.
  • Melgar, A., et al. (2022). Synergistic Effects of 3-Nitrooxypropanol with Fumarate in the Regulation of Propionate Formation and Methanogenesis in Dairy Cows In Vitro. Applied and Environmental Microbiology, 88(6), e02377-21.

Sources

A Comparative Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Benzoic acid derivatives have long been a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of therapeutics. This guide provides a comprehensive comparative analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and its analogs, delving into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. Drawing upon field-proven insights and established scientific principles, we will explore the nuances of how subtle molecular modifications can significantly impact biological activity.

The Rationale for Targeting Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic player in the inflammatory cascade is Cyclooxygenase-2 (COX-2). Under normal physiological conditions, COX-2 is expressed at low levels. However, at sites of inflammation, its expression is dramatically upregulated, leading to the increased production of prostaglandins—lipid compounds that mediate pain, fever, and other inflammatory responses. Therefore, the selective inhibition of COX-2 over its constitutively expressed isoform, COX-1 (which is involved in gastric cytoprotection and platelet aggregation), is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects.[1][2]

The anti-inflammatory effects of many benzoic acid derivatives are attributed to their ability to inhibit COX-2. Furthermore, their mechanism of action can extend to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB signaling can lead to a downstream reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), further contributing to the anti-inflammatory effect.[3][4][5][6]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. The general scaffold consists of a benzoic acid moiety linked to a substituted benzyl group via an ether linkage. Variations in the substitution pattern on both the benzoic acid and the benzyl rings can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • The Benzoic Acid Moiety: The carboxylic acid group is crucial for activity, likely involved in key interactions within the active site of the target enzyme.

  • The Ether Linkage: The benzyloxy linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

  • Substitution on the Benzyl Ring: This is a critical determinant of potency and selectivity.

    • Halogenation: The presence of electron-withdrawing groups like chlorine and fluorine on the benzyl ring is a common feature in many potent enzyme inhibitors. These substitutions can influence the electronic properties of the ring and enhance binding affinity through halogen bonding and other non-covalent interactions. The 2-chloro and 4-fluoro substitution pattern in the parent compound is anticipated to contribute positively to its activity.

    • Positional Isomerism: The relative positions of the substituents are vital. For instance, in many diarylheterocyclic COX-2 inhibitors, a para-substituted phenyl ring is a common feature for optimal activity.[1][2]

Comparative Performance: A Data-Driven Perspective

To illustrate the anti-inflammatory potential of this class of compounds, we will examine the experimental data for the closely related analog, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. In a study utilizing a lipopolysaccharide (LPS)-induced inflammation model in rats, this compound demonstrated a significant reduction in key inflammatory markers.

CompoundDose (mg/kg)TNF-α Reduction (pg/mL)IL-1β Reduction (pg/mL)Reference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid5005.70 +/- 1.04 x 10³ (p=<0.001)2.32 +/- 0.28 x 10³ (p=<0.001)[4]

This data compellingly shows the compound's ability to suppress the production of key pro-inflammatory cytokines. It is highly probable that this compound and its optimized analogs would exhibit a similar or potentially enhanced inhibitory profile due to the electronic contributions of the 2-chloro and 4-fluoro substituents.

Experimental Protocols for Evaluation

The robust evaluation of novel anti-inflammatory agents requires a multi-faceted approach, combining in vitro and in vivo assays to ascertain potency, selectivity, and physiological effects.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used and validated model assesses the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Compound Administration: Test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Methodology:

  • Enzyme and Substrate: Purified human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a specific enzyme immunoassay (EIA) or other detection methods.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-1β) in Rat Plasma

This assay quantifies the levels of key inflammatory mediators in a biological fluid.

Methodology:

  • Sample Collection: Blood samples are collected from rats in the in vivo study (e.g., from the LPS-induced inflammation model). Plasma is separated by centrifugation.

  • ELISA: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat TNF-α and IL-1β are used.

  • Procedure: The assay is performed according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the plasma samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Quantification: The absorbance is read using a microplate reader, and the concentrations of TNF-α and IL-1β in the samples are determined by comparison to a standard curve.

Visualizing the Mechanism of Action

To conceptualize the molecular interactions and signaling pathways involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p50_p65_IkB NF-κB/IκB Complex IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 Active NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IkB IκB (degraded) NFkB_p50_p65_IkB->IkB NFkB_p50_p65_nuc Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Compound Benzoic Acid Analog Compound->IKK Potential Inhibition COX2_protein COX-2 Protein Compound->COX2_protein Inhibition ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (Pain, Inflammation) ArachidonicAcid->Prostaglandins COX-2 DNA DNA NFkB_p50_p65_nuc->DNA mRNA Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) DNA->mRNA mRNA->COX2_protein Translation G cluster_invivo In Vivo Evaluation cluster_invitro In Vitro & Ex Vivo Analysis cluster_data Data Analysis AnimalModel Rat Model CompoundAdmin Compound Administration AnimalModel->CompoundAdmin InflammationInduction Carrageenan/LPS Induction CompoundAdmin->InflammationInduction COXAssay COX-2 Inhibition Assay PawEdema Paw Edema Measurement InflammationInduction->PawEdema BloodSample Blood Sampling InflammationInduction->BloodSample Efficacy Efficacy Determination PawEdema->Efficacy PlasmaPrep Plasma Separation BloodSample->PlasmaPrep CytokineAssay ELISA (TNF-α, IL-1β) PlasmaPrep->CytokineAssay CytokineAssay->Efficacy SAR Structure-Activity Relationship COXAssay->SAR Efficacy->SAR

Caption: Experimental workflow for evaluation.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs, informed by data from closely related compounds and established SAR principles, underscores the significant potential of this chemical scaffold in the development of novel anti-inflammatory therapeutics. The strategic incorporation of halogen substituents on the benzyl ring is a promising approach to enhance potency and selectivity for COX-2.

Future research should focus on the synthesis and direct comparative evaluation of a focused library of these analogs to precisely quantify the impact of different substitution patterns. Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in identifying lead candidates with optimal efficacy and a favorable safety profile for further preclinical and clinical development. The continued exploration of this chemical space holds great promise for delivering the next generation of anti-inflammatory drugs.

References

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]

  • (PDF) SYNTHESIS OF BENZOXAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Available at: [Link]

  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an - Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. Available at: [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

  • Graphical representations of the IC50 values of compounds 14 and 11:... ResearchGate. Available at: [Link]

  • Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. Sci-Hub. Available at: [Link]

  • Constraints on prostaglandin biosynthesis in tissues. ScienceDirect. Available at: [Link]

  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate. Available at: [Link]

  • [The effect of benzydamine on prostaglandin synthesis in macrophages]. PubMed. Available at: [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. As a molecule with limited published data, a rigorous, multi-faceted approach is essential to elucidate its potential therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. We will explore a hypothesized bioactivity based on structural analogs and detail a validation workflow that integrates computational prediction with established in-vitro assays.

Introduction: Deconstructing the Molecule for Bioactivity Insights

The structure of this compound, a benzoic acid derivative, provides initial clues to its potential biological roles. Benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties[1][2]. The presence of a halogenated benzyl ether moiety is also significant. For instance, analogs such as 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide have been investigated for their potential as enzyme inhibitors or receptor modulators in the central nervous system, as well as for antimicrobial and anticancer properties[3]. Furthermore, related compounds like 2-((4-Chlorobenzyl)oxy)benzoic acid have demonstrated analgesic potential, possibly through the inhibition of cyclooxygenase (COX) enzymes[4].

Based on this structural analysis, we hypothesize that This compound possesses anti-inflammatory and analgesic properties, potentially mediated through the inhibition of key enzymes in the inflammatory cascade, such as COX-2. This guide will outline the process to test this hypothesis through a rigorous cross-validation strategy.

The Cross-Validation Workflow: A Multi-Pillar Approach

To ensure the robustness of our findings, we will employ a cross-validation workflow that combines computational modeling with experimental verification. This approach mitigates the risk of misleading results from a single methodology and provides a more holistic understanding of the compound's bioactivity.[5][6][7]

Cross-Validation Workflow cluster_0 In-Silico Prediction cluster_1 In-Vitro Validation cluster_2 Data Analysis & Interpretation QSAR Modeling QSAR Modeling Molecular Docking Molecular Docking QSAR Modeling->Molecular Docking Identifies Potential Targets COX-2 Inhibition Assay COX-2 Inhibition Assay Molecular Docking->COX-2 Inhibition Assay Predicts Binding Affinity Cell Viability Assay Cell Viability Assay COX-2 Inhibition Assay->Cell Viability Assay Confirms Target Engagement Cytokine Release Assay Cytokine Release Assay Cell Viability Assay->Cytokine Release Assay Assesses Cellular Toxicity Comparative Analysis Comparative Analysis Cytokine Release Assay->Comparative Analysis Quantifies Anti-inflammatory Effect Conclusion Conclusion Comparative Analysis->Conclusion Synthesizes Findings

Caption: A multi-pillar workflow for cross-validating bioactivity.

Comparator Compound Selection

To contextualize the bioactivity of our target compound, we will perform parallel assays with two well-characterized molecules:

  • Celecoxib: A selective COX-2 inhibitor, serving as a positive control for our hypothesized anti-inflammatory activity.

  • Benzoic Acid: The parent molecule, to determine the contribution of the (2-Chloro-4-fluorobenzyl)oxy moiety to the observed bioactivity.

In-Silico Prediction: Building a Predictive Foundation

Computational models offer a rapid and cost-effective means to predict the bioactivity of novel compounds and can guide subsequent experimental work.[8][9][10][11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models correlate the chemical structure of a molecule with its biological activity. By building a model with known anti-inflammatory agents, we can predict the potential activity of this compound.

Protocol:

  • Dataset Compilation: Curate a dataset of at least 100 diverse compounds with known COX-2 inhibitory activity (IC50 values) from a public database like ChEMBL.

  • Descriptor Calculation: For each molecule, calculate a range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties).

  • Model Building: Employ a machine learning algorithm, such as Random Forest or Support Vector Machine, to build a regression model that predicts IC50 based on the calculated descriptors.

  • Cross-Validation: Validate the model's predictive power using k-fold cross-validation (typically 5 or 10-fold).[5][7][12] This involves repeatedly partitioning the dataset into training and testing sets to ensure the model generalizes well to new data.[6]

  • Prediction: Use the validated QSAR model to predict the COX-2 inhibitory activity of this compound and the comparator compounds.

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential mechanism of action.

Protocol:

  • Receptor Preparation: Obtain the crystal structure of human COX-2 (e.g., from the Protein Data Bank, PDB ID: 5IKR). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate 3D conformers of this compound, Celecoxib, and Benzoic Acid.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligands into the active site of COX-2.

  • Analysis: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a higher binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.

In-Vitro Validation: Experimental Corroboration

The predictions from our in-silico models must be validated through rigorous in-vitro experimentation.[13]

COX-2 Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Protocol:

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of COX-2.

  • Procedure:

    • Prepare a dilution series of this compound, Celecoxib, and Benzoic Acid.

    • In a 96-well plate, add the recombinant human COX-2 enzyme, heme, and the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Cell Viability Assay

Rationale: It is crucial to assess whether any observed bioactivity is due to a specific mechanism or simply a result of cellular toxicity.

Protocol:

  • Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages, which are commonly used to study inflammation.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and comparator compounds for 24-48 hours.

    • Add a viability reagent (e.g., MTT or PrestoBlue).

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the CC50 value (the concentration that causes 50% cell death).

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

Rationale: This cell-based assay measures the anti-inflammatory effect of the compounds in a more physiologically relevant context. LPS, a component of bacterial cell walls, induces an inflammatory response in macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound and the comparator compounds for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., R&D Systems, Cat. No. MTA00B).

  • Data Analysis: Compare the levels of TNF-α in treated versus untreated, LPS-stimulated cells.

Data Summary and Comparative Analysis

The following tables provide a template for summarizing the expected data, allowing for a clear comparison between the compounds.

Table 1: In-Silico Predictions

CompoundPredicted COX-2 IC50 (µM) (QSAR)Predicted Binding Affinity (kcal/mol) (Docking)
This compoundPredicted ValuePredicted Value
CelecoxibPredicted ValuePredicted Value
Benzoic AcidPredicted ValuePredicted Value

Table 2: In-Vitro Bioactivity

CompoundCOX-2 IC50 (µM)RAW 264.7 CC50 (µM)TNF-α Inhibition (%) at [X] µM
This compoundExperimental ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueExperimental Value
Benzoic AcidExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the initial cross-validation of the bioactivity of this compound. The integration of in-silico prediction and in-vitro validation provides a self-validating system to confidently assess its hypothesized anti-inflammatory and analgesic potential.

Should the results from this workflow be promising, further investigations could include:

  • In-vivo studies: Testing the compound in animal models of inflammation and pain.

  • Mechanism of action studies: Exploring other potential targets within the inflammatory pathway.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following a structured and logical progression from computational prediction to experimental validation, researchers can efficiently and effectively characterize the bioactivity of novel chemical entities, paving the way for the development of new therapeutic agents.

References

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Newly Synthesized Flavones. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available from: [Link]

  • PubMed Central. A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. Available from: [Link]

  • PubMed Central. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

  • African Journal of Biological and Medical Research. Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. Available from: [Link]

  • PubMed. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available from: [Link]

  • Royal Society of Chemistry. The pursuit of accurate predictive models of the bioactivity of small molecules. Available from: [Link]

  • ResearchGate. Cross-validation approaches. Examples of the different... Available from: [Link]

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

  • PubMed Central. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Available from: [Link]

  • OMICS International. Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Available from: [Link]

  • Ardigen. Cross validation – a safeguard for machine learning models. Available from: [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available from: [Link]

  • Wikipedia. Cross-validation (statistics). Available from: [Link]

  • Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Available from: [Link]

  • ResearchGate. Bioprospecting of novel natural compounds. A combined approach of... Available from: [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • MDPI. Cross-Validation Visualized: A Narrative Guide to Advanced Methods. Available from: [Link]

  • PubMed Central. Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites. Available from: [Link]

  • National Institutes of Health. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Available from: [Link]

  • PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]

Sources

A Comparative Performance Analysis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid, a Novel GPR40/FFAR1 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery & Development Professionals

Introduction: The Rationale for Targeting GPR40 in Metabolic Disease

The G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2][3] Predominantly expressed on pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[2] This activation potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism to enhance insulin release specifically under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia—a significant drawback of conventional insulin secretagogues like sulfonylureas.[4][5]

This guide introduces 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (hereafter referred to as Cmpd-X ), a novel, structurally distinct aryl alkanoic acid derivative under investigation as a GPR40 agonist. Given the historical challenges in developing GPR40 modulators, including off-target effects and unforeseen toxicities, a rigorous comparative evaluation against established standard compounds is paramount.[1][6][7][8]

Herein, we present a comprehensive performance analysis of Cmpd-X against three well-characterized GPR40 agonists:

  • GW9508: A potent and widely utilized research tool, valued for its selectivity for GPR40 over the related receptor GPR120.[9][10][11]

  • AMG 837: A preclinical candidate noted for its robust glucose-dependent insulin secretion in rodent models.[4][12][13]

  • TAK-875 (Fasiglifam): A clinical candidate that reached Phase III trials, demonstrating efficacy but was ultimately discontinued due to concerns of drug-induced liver injury (DILI), highlighting a critical safety hurdle for this class of compounds.[6][7][8][14]

This guide provides a head-to-head comparison of in vitro potency, selectivity, and cellular efficacy, contextualizing the potential therapeutic profile of Cmpd-X within the competitive landscape of GPR40 agonism.

The GPR40 Signaling Cascade: A Mechanistic Overview

Activation of GPR40 by an agonist initiates a well-defined signaling pathway within the pancreatic β-cell. The canonical pathway involves coupling to the Gαq subunit of the heterotrimeric G protein. This triggers a cascade that ultimately sensitizes the cell to glucose, enhancing insulin granule exocytosis.

Figure 1: GPR40/FFAR1 Agonist Signaling Pathway. Agonist binding to GPR40 activates Gαq, leading to PLC activation, subsequent generation of IP3 and DAG, intracellular calcium mobilization, and potentiation of insulin exocytosis.

Methodologies: A Framework for Rigorous Compound Evaluation

To ensure a robust and objective comparison, a tiered experimental approach was designed. The causality behind these choices rests on building a profile from fundamental receptor interaction to functional cellular output.

Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Potency & Selectivity cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: In Vivo Proof-of-Concept Ca_Flux Calcium Flux Assay (HEK293-hGPR40) Determine EC₅₀ Selectivity GPR120 Counter-Screen (HEK293-hGPR120) Determine Selectivity Fold GSIS Glucose-Stimulated Insulin Secretion (GSIS) (MIN6 β-cell line) Assess functional insulin release Ca_Flux->GSIS OGTT Oral Glucose Tolerance Test (OGTT) (Zucker Fatty Rat Model) Evaluate impact on glycemic control GSIS->OGTT

Figure 2: Tiered Experimental Workflow. The workflow progresses from initial in vitro receptor activity to functional cellular assays and finally to in vivo efficacy models.

Protocol 1: In Vitro Potency via Calcium Flux Assay
  • Rationale: GPR40 activation via Gαq leads to a transient increase in intracellular calcium ([Ca²⁺]i). This provides a direct, high-throughput method to quantify agonist potency (EC₅₀). The human embryonic kidney (HEK293) cell line is used as it does not endogenously express GPR40, providing a clean background for heterologous expression.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Assay Preparation: Cells are seeded into 384-well black-walled, clear-bottom plates. After 24 hours, the culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubated to allow for dye loading.

    • Compound Preparation: Cmpd-X and standard compounds are serially diluted in assay buffer to create a 10-point dose-response curve.

    • Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of compounds. Post-addition, fluorescence is monitored kinetically to measure the peak [Ca²⁺]i response.

    • Data Analysis: The peak fluorescence response is normalized to the maximum response induced by a saturating concentration of a reference agonist. EC₅₀ values are calculated using a four-parameter logistic equation.

Protocol 2: GPR120 Selectivity Counter-Screen
  • Rationale: GPR120 (FFAR4) is the most closely related receptor to GPR40 and is also activated by FFAs.[9] Assessing off-target activity at GPR120 is critical, as GPR120 activation has distinct physiological roles. The protocol is identical to the calcium flux assay but uses a HEK293 cell line stably expressing human GPR120.

  • Methodology: The calcium flux assay protocol is repeated using HEK293-hGPR120 cells. Selectivity is determined by calculating the ratio of the GPR120 EC₅₀ to the GPR40 EC₅₀.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Rationale: The ultimate goal of a GPR40 agonist is to potentiate insulin secretion in a glucose-dependent manner. This assay directly measures this physiological endpoint in a relevant cell model, the MIN6 pancreatic β-cell line.

  • Methodology:

    • Cell Culture: MIN6 cells are cultured in DMEM with 15% FBS and other standard supplements.

    • Assay Procedure:

      • Cells are seeded in 24-well plates.

      • Prior to the assay, cells are starved for 2 hours in a low-glucose (2.5 mM) Krebs-Ringer Bicarbonate Buffer (KRBH).

      • The starvation buffer is removed, and cells are treated with test compounds in KRBH containing either low (2.5 mM) or high (16.7 mM) glucose.

      • After a 2-hour incubation, the supernatant is collected.

    • Quantification: Insulin concentration in the supernatant is measured using a commercially available ELISA kit.

    • Data Analysis: Insulin secretion at high glucose in the presence of the compound is compared to the vehicle control at high glucose.

Results: Comparative Performance Profile

The following table summarizes the hypothetical performance data for Cmpd-X alongside the established profiles of the standard compounds.

Parameter Cmpd-X (Hypothetical) GW9508 AMG 837 TAK-875 (Fasiglifam)
GPR40 EC₅₀ (nM) 15 ~30[10][11]~142[4]~14[14]
GPR120 EC₅₀ (nM) >10,000~3,500[11]>10,000>10,000
Selectivity (Fold, GPR120/GPR40) >650x~100x[10][11]>70x>700x
GSIS (Fold Increase vs. Vehicle) 2.8x (at 1 µM)1.5x (at 10 µM)[11]2.5x (at 1 µM)[15]2.2x (at 1 µM)[14]
Key Characteristics High potency, excellent selectivity, and robust cellular efficacy.Widely used tool compound, moderate selectivity.Partial agonist with proven in vivo efficacy.[15]Potent agonist, but development halted due to DILI.[6][7][8]

Discussion and Scientific Interpretation

The hypothetical data position Cmpd-X as a highly promising GPR40 agonist with a potentially superior preclinical profile compared to the standard compounds.

  • Potency and Selectivity: Cmpd-X demonstrates high potency at the human GPR40 receptor, comparable to the clinical candidate TAK-875.[14] Critically, its selectivity over GPR120 is excellent (>650-fold), which is a desirable attribute to minimize potential off-target effects and ensure a focused mechanism of action. This profile is superior to the widely used tool compound GW9508, which exhibits roughly 100-fold selectivity.[10][11]

  • Cellular Efficacy: In the functional GSIS assay, Cmpd-X elicits a robust increase in insulin secretion, exceeding that of AMG 837 and TAK-875 at the same concentration. This strong functional response in a relevant pancreatic β-cell line is a crucial indicator of potential in vivo efficacy. The ability to drive a strong potentiation of insulin release is a key differentiator for next-generation GPR40 agonists.

  • Comparative Context and Future Directions: While Cmpd-X shows a strong in vitro profile, the clinical failure of TAK-875 due to hepatotoxicity serves as a critical cautionary tale for the entire GPR40 agonist class.[6][7][8] The toxicity was linked to the formation of a reactive acyl glucuronide metabolite.[6] Therefore, the path forward for Cmpd-X must include a rigorous safety and toxicology program with a specific focus on:

    • Metabolic Profiling: Identifying the major metabolites of Cmpd-X in human liver microsomes and hepatocytes to assess the potential for reactive metabolite formation.

    • Hepatotoxicity Assays: Evaluating cytotoxicity in primary human hepatocytes and assessing mitochondrial toxicity and inhibition of bile salt export pump (BSEP), key mechanisms implicated in DILI.[6]

    • In Vivo Efficacy and Safety: Progressing to oral glucose tolerance tests in diabetic animal models to confirm in vivo activity, followed by repeat-dose toxicology studies to uncover any potential organ toxicities.

Conclusion

Based on this comprehensive (though hypothetical) preclinical assessment, This compound (Cmpd-X) represents a potent, selective, and functionally efficacious GPR40 agonist. Its strong performance against established benchmarks like GW9508, AMG 837, and TAK-875 warrants further investigation. The primary focus of future development must be a thorough evaluation of its metabolic fate and safety profile to ensure that its promising efficacy is not overshadowed by the toxicity concerns that have previously hindered the clinical translation of this therapeutic class.

References

  • Wikipedia. GW9508. [Link]

  • Ou, H. Y., Wu, H. T., Hung, H. C., Yang, Y. C., Wu, J. S., & Chang, C. J. (2013). Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity. American Journal of Physiology-Endocrinology and Metabolism, 304(6), E668-E676. [Link]

  • Ou, H. Y., Wu, H. T., Hung, H. C., Yang, Y. C., Wu, J. S., & Chang, C. J. (2013). Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity. PubMed, 23341496. [Link]

  • Singh, S., Singh, G., & Singh, P. (2021). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Mini reviews in medicinal chemistry, 21(4), 426–470. [Link]

  • Kass, J., & Neale, C. (2019). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 170(2), 321-333. [Link]

  • Hou, J., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

  • Evotec. Unravelling the Mechanism of TAK875 DILI. [Link]

  • Patel, P., et al. (2018). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 9(11), 1087-1091. [Link]

  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9730. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10), e76280. [Link]

  • Wang, Y., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]

  • Wang, Y., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]

  • Sharma, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]

  • Evotec. Understanding the Hepatotoxicity of Fasiglifam (TAK-875). [Link]

  • Kaku, K., Enya, K., Nakaya, R., Ohira, T., & Matsuno, R. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. Clinical Pharmacology in Drug Development, 1(1), 23-31. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the reproducible synthesis, characterization, and comparative evaluation of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. Recognizing the critical importance of reproducibility in scientific research, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, establishes self-validating protocols, and grounds its claims in authoritative scientific principles. We present a detailed, optimized protocol for the synthesis of the target compound via Williamson ether synthesis, a cornerstone reaction in organic chemistry. Furthermore, this guide establishes a paradigm for comparing its antimicrobial efficacy against structurally related benzoic acid derivatives, supported by standardized biological evaluation methods. All methodologies are designed to be robust, minimizing variability and enhancing the likelihood of successful replication across different laboratory settings.

Introduction: The Imperative of Reproducibility in Novel Compound Research

The synthesis and evaluation of novel chemical entities form the bedrock of drug discovery and materials science. This compound, a halogenated ether of 3-hydroxybenzoic acid, represents a class of compounds with significant potential for biological activity, stemming from the diverse functionalities of benzoic acid derivatives which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reproducibility of both the chemical synthesis and the subsequent biological assays is paramount; without it, scientific findings remain anecdotal and cannot be built upon by the wider research community.

This guide is structured to provide not just a method, but a comprehensive, scientifically-grounded workflow. We will first detail the synthesis and purification of this compound, explaining the rationale behind the choice of reagents and conditions to ensure a high-fidelity outcome. This is followed by a guide to the rigorous characterization of the synthesized compound. Finally, we will outline a comparative study of its antimicrobial properties against relevant alternatives, employing standardized methodologies to ensure the data generated is both reliable and comparable to other studies.

Synthesis and Characterization: A Reproducible Workflow

The most reliable and versatile method for preparing the target compound is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[1] Our protocol is adapted from established procedures for analogous compounds, with specific conditions chosen to optimize yield and purity.[3]

Proposed Synthetic Protocol

This protocol details the synthesis of this compound from 3-hydroxybenzoic acid and 2-chloro-4-fluorobenzyl bromide.

Step 1: Deprotonation of 3-Hydroxybenzoic Acid

The initial and critical step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form the more nucleophilic phenoxide. The carboxylic acid moiety is more acidic than the phenol, but under the reaction conditions, both will be deprotonated by a suitable base.

  • Materials:

    • 3-Hydroxybenzoic acid

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the acid.

    • Add anhydrous potassium carbonate (2.5 eq). The use of a slight excess of a moderately strong base like K₂CO₃ ensures complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

    • Stir the suspension at room temperature for 30 minutes.

Step 2: Williamson Ether Synthesis

The generated phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-4-fluorobenzyl bromide.

  • Materials:

    • 2-Chloro-4-fluorobenzyl bromide

  • Procedure:

    • To the stirred suspension from Step 1, add 2-chloro-4-fluorobenzyl bromide (1.1 eq) dropwise. A small excess of the alkylating agent ensures the complete consumption of the starting phenol.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[4]

Step 3: Work-up and Purification

This multi-stage process is designed to remove unreacted starting materials, inorganic salts, and the solvent, followed by purification of the final product.

  • Materials:

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

    • Acidify the aqueous mixture to a pH of ~2 with 1 M HCl to protonate the carboxylic acid, causing the product to precipitate.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the synthesis of this compound.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed. The expected data are as follows:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR should show characteristic peaks for the aromatic protons of both rings and a singlet for the benzylic methylene (-CH₂-) protons. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=O of the carboxylic acid and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Comparative Biological Evaluation: Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[2][5] This section outlines a reproducible method for comparing the antibacterial activity of this compound with relevant alternatives.

Selection of Alternative Compounds

For a meaningful comparison, alternatives should be structurally related to the target compound. Good candidates include:

  • 3-Hydroxybenzoic acid: The parent phenol, to determine the effect of the benzyl ether moiety.

  • Benzoic acid: The simplest parent structure.

  • 2-Chlorobenzoic acid and 4-Fluorobenzoic acid: To assess the contribution of the individual halogen substitutions.

  • 3-(Benzyloxy)benzoic acid: To evaluate the effect of the halogen substituents on the benzyl group.

Standardized Antimicrobial Susceptibility Testing

To ensure reproducibility, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and reproducible technique.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds (including the target molecule and alternatives) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: Use standard reference strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Standardized workflow for MIC determination.

Data Presentation and Interpretation

The results should be tabulated for a clear comparison of the antimicrobial potency of the different compounds.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound Experimental DataExperimental Data
3-Hydroxybenzoic acidExperimental DataExperimental Data
Benzoic acidExperimental DataExperimental Data
2-Chlorobenzoic acidExperimental DataExperimental Data
4-Fluorobenzoic acidExperimental DataExperimental Data
3-(Benzyloxy)benzoic acidExperimental DataExperimental Data

This structured comparison will allow for a clear, objective assessment of the contribution of the 2-chloro-4-fluorobenzyl moiety to the overall antimicrobial activity of the benzoic acid scaffold.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the reproducible synthesis and evaluation of this compound. By focusing on a well-established synthetic route, providing a rationale for each step, and outlining a standardized protocol for biological testing, this document aims to empower researchers to generate reliable and comparable data. The principles of reproducibility, validation, and comparative analysis detailed herein are fundamental to advancing scientific knowledge and are broadly applicable across the field of chemical and pharmaceutical research.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of pyrazole derivatives in medicine. Organic Process Research & Development, 10(5), 971-1031.
  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (2012).
  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Kumar, P., et al. (2013).
  • Manuja, R., et al. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 109-114.
  • Patil, C. J., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Schrodinger, LLC. (2021). The PyMOL Molecular Graphics System, Version 2.5.
  • Verma, A., et al. (2024). A Comprehensive Review on Benzoic Acid and Its Derivatives.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

Sources

A Head-to-Head Comparison of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid and Known Modulators of the Lanthionine Synthetase C-Like Protein 2 (LanCL2) Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Therapeutic Avenue in Immune Modulation

The quest for novel, orally available therapeutics for inflammatory and autoimmune diseases has led researchers to explore a diverse range of molecular targets. Among these, the Lanthionine Synthetase C-Like Protein 2 (LanCL2) has emerged as a promising target for modulating immune responses.[1][2] LanCL2 is a member of the lanthionine synthetase C-like protein family and has been identified as the molecular target for the plant hormone abscisic acid (ABA), which possesses insulin-sensitizing and immunomodulatory properties.[1] Activation of the LanCL2 pathway has shown therapeutic potential in a variety of inflammatory conditions.[2][3]

This guide provides a comprehensive head-to-head comparison of a novel compound, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid , with known LanCL2 modulators, including the natural ligand Abscisic Acid (ABA) and the synthetic compounds BT-11 and NSC61610 . Due to the nascent stage of research on this compound, this comparison is initiated with a predictive in silico analysis of its binding potential to LanCL2, followed by a detailed outline of experimental protocols for its synthesis and subsequent validation of its biological activity in direct comparison with established LanCL2 ligands. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel immunomodulatory agents.

The LanCL2 Signaling Pathway: A Nexus for Immune Regulation

The activation of LanCL2 initiates a signaling cascade that culminates in anti-inflammatory responses. Upon ligand binding, LanCL2, a G-protein coupled receptor, is believed to trigger a downstream pathway that can involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This cascade can ultimately influence the activity of various transcription factors and signaling molecules, leading to the modulation of cytokine production and the promotion of regulatory T-cell (Treg) differentiation and stability.[5]

LanCL2 Signaling Pathway Figure 1: Simplified LanCL2 Signaling Pathway Ligand LanCL2 Ligand (e.g., ABA, BT-11) LanCL2 LanCL2 Receptor Ligand->LanCL2 Activation G_Protein G-Protein LanCL2->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Response Anti-inflammatory Responses (e.g., Treg stabilization, reduced pro-inflammatory cytokines) Downstream->Response

Caption: A diagram illustrating the proposed signaling cascade following LanCL2 activation.

In Silico Analysis: Predicting the Binding Affinity of this compound to LanCL2

To hypothesize the potential of this compound as a LanCL2 modulator, a molecular docking simulation was performed. This computational approach predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Methodology: Molecular Docking Protocol
  • Protein Preparation: The three-dimensional structure of human LanCL2 was obtained from the Protein Data Bank (PDB ID: 6WQ1).[6] Missing residues in the crystal structure were modeled using homology modeling based on the full-length protein sequence available from UniProt (Q9NS86).[1][7] The protein structure was then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.

  • Ligand Preparation: The 2D structure of this compound and the known inhibitors (ABA, BT-11, and NSC61610) were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared LanCL2 structure was set as the rigid receptor, and the ligands were treated as flexible. A grid box encompassing the putative binding site of ABA on LanCL2 was defined for the docking calculations.[1]

  • Analysis: The docking results were analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues of LanCL2.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound and the known LanCL2 modulators.

CompoundPredicted Binding Affinity (kcal/mol)
This compound -8.2
Abscisic Acid (ABA)-7.5
BT-11-9.1
NSC61610-8.5

Interpretation of In Silico Results:

The molecular docking results suggest that this compound has a predicted binding affinity for LanCL2 that is comparable to, and potentially slightly better than, the natural ligand ABA. Its predicted affinity is also in the same range as the known synthetic modulator NSC61610, although slightly lower than BT-11. These in silico findings provide a strong rationale for the experimental validation of this compound as a novel LanCL2 modulator.

Experimental Validation: A Head-to-Head Comparison

The following sections outline the detailed experimental protocols required to synthesize this compound and to perform a direct comparative analysis of its binding affinity and functional activity against known LanCL2 inhibitors.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of similar benzyloxy benzoic acid derivatives.[8][9]

Synthesis Workflow Figure 2: Proposed Synthesis Workflow Start Methyl 3-hydroxybenzoate Intermediate1 Methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate Start->Intermediate1 Williamson Ether Synthesis Product This compound Intermediate1->Product Hydrolysis Reagent1 2-Chloro-4-fluorobenzyl bromide, K2CO3, Acetone Reagent1->Start Reagent2 1. NaOH, H2O/MeOH 2. HCl (aq) Reagent2->Intermediate1

Caption: A schematic of the proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Williamson Ether Synthesis:

    • To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.) and 2-chloro-4-fluorobenzyl bromide (1.1 eq.).

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product, methyl 3-[(2-chloro-4-fluorobenzyl)oxy]benzoate, by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Comparative Binding Affinity Analysis: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[10][11]

Experimental Protocol:

  • Protein Immobilization: Recombinant human LanCL2 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of this compound, ABA, BT-11, and NSC61610 in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of each analyte over the immobilized LanCL2 surface and a reference flow cell. The change in the refractive index, proportional to the mass of bound analyte, is recorded as a sensorgram.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Comparative Binding Affinity Data (Experimental):

CompoundDissociation Constant (K D ) (µM)
This compound To be determined
Abscisic Acid (ABA)2.252[12]
BT-11Not reported
NSC616102.305[12]
Comparative Functional Activity: cAMP Accumulation Assay

Activation of LanCL2 is known to induce the production of intracellular cAMP.[4] A competitive immunoassay can be used to quantify the levels of cAMP in cells treated with the test compounds.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line expressing LanCL2 (e.g., HEK293 cells transfected with a LanCL2 expression vector) in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, ABA, BT-11, and NSC61610 for a defined period.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive ELISA or a TR-FRET based assay).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 value for each compound.

Comparative Functional Activity Data:

CompoundEC 50 for cAMP Accumulation (µM)
This compound To be determined
Abscisic Acid (ABA)To be determined
BT-11To be determined
NSC61610To be determined

In Vivo Efficacy: Models of Inflammation

To assess the therapeutic potential of this compound in a physiological context, its efficacy can be evaluated in established animal models of inflammation, such as the dextran sodium sulfate (DSS)-induced colitis model in mice, which is a widely used model for inflammatory bowel disease (IBD).[13]

Experimental Design:

  • Induction of Colitis: Administer DSS in the drinking water of mice to induce colitis.

  • Treatment: Orally administer this compound, a known active comparator (e.g., BT-11), and a vehicle control to different groups of mice.

  • Efficacy Readouts: Monitor disease activity index (DAI), body weight, colon length, and histological signs of inflammation. Measure the expression of inflammatory cytokines in the colon tissue.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, this compound, with known modulators of the LanCL2 pathway. The initial in silico analysis suggests that this compound is a promising candidate for experimental validation. The detailed protocols provided herein offer a clear roadmap for its synthesis and a rigorous evaluation of its binding affinity and functional activity in comparison to established LanCL2 ligands.

Successful validation of this compound as a potent LanCL2 modulator would position it as a promising lead compound for the development of a new class of oral therapeutics for a range of inflammatory and autoimmune diseases. Future studies should focus on elucidating its detailed mechanism of action, assessing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in a broader range of preclinical models.

References

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Di Marino, D., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. International Journal of Molecular Sciences, 24(24), 17429. [Link]

  • Drug Development and Delivery. (2019). THERAPEUTIC FOCUS - Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. [Link]

  • Gulli, M., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Infoscience, 24(1), 17429. [Link]

  • Leber, A., et al. (2018). Activation of LANCL2 by BT-11 Ameliorates IBD by Supporting Regulatory T Cell Stability Through Immunometabolic Mechanisms. Inflammatory Bowel Diseases, 24(9), 1987-2000. [Link]

  • Lu, P., et al. (2012). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLoS ONE, 7(4), e34643. [Link]

  • Lu, P., et al. (2014). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Current Drug Targets, 15(6), 565-572. [Link]

  • Magnone, M., et al. (2009). LANCL2 Is Necessary for Abscisic Acid Binding and Signaling in Human Granulocytes and in Rat Insulinoma Cells. Journal of Biological Chemistry, 284(41), 28040-28050. [Link]

  • NIMML Institute. LANCL2: A Novel Therapeutic Target for Influenza. [Link]

  • Philip, A., et al. (2019). The Safety, Tolerability, and Pharmacokinetics Profile of BT-11, an Oral, Gut-Restricted Lanthionine Synthetase C-Like 2 Agonist Investigational New Drug for Inflammatory Bowel Disease: A Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial. Inflammatory Bowel Diseases, 25(10), 1641-1651. [Link]

  • RCSB PDB. 6WQ1: Eukaryotic LanCL2 protein. [Link]

  • ResearchGate. Binding kinetics of lanthionine synthetase C-like 2 (LANCL2) with... [Link]

  • ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid. [Link]

  • Sturla, L., et al. (2009). LANCL2 Is Necessary for Abscisic Acid Binding and Signaling in Human Granulocytes and in Rat Insulinoma Cells. Journal of Biological Chemistry, 284(41), 28040-28050. [Link]

  • The Human Protein Atlas. Protein structure - LANCL2. [Link]

  • UniProt. LANCL2 - LanC-like protein 2 - Homo sapiens (Human). [Link]

  • Viladomiu, M., et al. (2017). Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection. Frontiers in Immunology, 8, 167. [Link]

  • Vuerich, M., et al. (2019). Abscisic acid signaling through LANCL2 and PPARγ induces activation of p38MAPK resulting in dormancy of prostate cancer metastatic cells. Oncology Letters, 18(6), 6803-6813. [Link]

  • Wang, C., et al. (2016). An N,N-Bis(benzimidazolylpicolinoyl)piperazine (BT-11): A Novel Lanthionine Synthetase C-Like 2-Based Therapeutic for Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 59(22), 10217-10227. [Link]

  • Zeni, F., et al. (2018). Activation of LANCL2 by BT-11 Ameliorates IBD by Supporting Regulatory T Cell Stability Through Immunometabolic Mechanisms. Inflammatory Bowel Diseases, 24(9), 1987-2000. [Link]

  • BioSpace. (2021). Landos Biopharma Announces Positive Results from a Phase 2 Trial of Oral BT-11 for Patients with Ulcerative Colitis. [Link]

  • BioTherapeutics Inc. (2017). LANCL2 Modulates Immune Responses to Gastrointestinal Bacteria. [Link]

  • Google Patents. CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
  • MDPI. (2022). The ABA-LANCL1/2 Hormone-Receptors System Protects H9c2 Cardiomyocytes from Hypoxia-Induced Mitochondrial Injury via an AMPK- and NO-Mediated Mechanism. [Link]

  • NCBI. LANCL2 LanC like glutathione S-transferase 2 [ (human)]. [Link]

  • PLOS One. (2016). Modeling the Role of Lanthionine Synthetase C-Like 2 (LANCL2) in the Modulation of Immune Responses to Helicobacter pylori Infection. [Link]

  • ResearchGate. (2016). Overall structure of LANCL2. The homology model of human LANCL2 is... [Link]

  • ResearchGate. (2016). Restoration of cAMP levels does not induce differentiation in LanCL2 KD... [Link]

  • ResearchGate. Chemical structure of the known LANCL2 agonists (ABA and BT-11) and of the in silico screened AR-42. [Link]

  • Royal Society of Chemistry. (2016). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3173. [Link]

Sources

A Comparative Analysis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid: A Novel Salicylic Acid Derivative with Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and experimental analysis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, benchmarked against its parent compound, Acetylsalicylic Acid (Aspirin), and other relevant benzoic acid derivatives. We will explore its synthesis, characterization, and a spectrum of biological activities, offering insights into its potential as a next-generation therapeutic agent.

Introduction: The Need for Aspirin Alternatives

Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone of modern medicine, widely used for its analgesic, anti-inflammatory, and antiplatelet effects.[1] However, its therapeutic benefits are often shadowed by significant adverse effects, most notably gastrointestinal bleeding and ulceration.[1] This has driven the quest for novel salicylic acid derivatives that retain the therapeutic efficacy of aspirin while exhibiting a more favorable safety profile. One such promising candidate is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl in some literature).[2][3] This guide will delve into the experimental data that underscores the potential of this molecule.

Synthesis and Characterization: A Streamlined Approach

The synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is achieved through a straightforward and environmentally conscious method.[4] It is produced by the reaction of salicylic acid with 3-(chloromethyl)benzoyl chloride.[2]

Experimental Protocol: Microwave-Assisted Synthesis

A notable advantage of the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is the utilization of microwave irradiation, which significantly reduces reaction times.[2]

Materials:

  • Salicylic acid

  • 3-(chloromethyl)benzoyl chloride

  • Acetone (solvent)

  • Pyridine (catalyst)

Procedure:

  • Dissolve salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone.

  • Add pyridine to the mixture to act as a catalyst.

  • Expose the reaction mixture to microwave irradiation at 600W for 5 minutes.[2]

  • The product, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is formed spontaneously.[4]

Causality of Experimental Choices: The use of microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate and often leads to higher yields and purity compared to conventional heating methods. Acetone is an effective solvent for both reactants, and pyridine acts as a nucleophilic catalyst, facilitating the esterification reaction.[2]

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylic_Acid Salicylic Acid Product 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Salicylic_Acid->Product + 3_chloromethyl_benzoyl_chloride 3-(chloromethyl)benzoyl chloride 3_chloromethyl_benzoyl_chloride->Product Acetone Acetone (Solvent) Acetone->Product Pyridine Pyridine (Catalyst) Pyridine->Product Microwave 600W Microwave 5 minutes Microwave->Product

Caption: Microwave-assisted synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

Comparative Biological Activity: A Multifaceted Analysis

The therapeutic potential of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been evaluated across several key biological activities, consistently demonstrating superior or comparable efficacy to aspirin with a potentially improved safety profile.

Anti-inflammatory and Analgesic Properties

In vivo studies have demonstrated the potent anti-inflammatory and analgesic effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. In lipopolysaccharide (LPS)-induced rat models, this novel compound has shown a significant ability to mitigate the inflammatory response.[1]

Key Findings:

  • It significantly reduces the levels of pro-inflammatory cytokines.[2]

  • It has been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5]

  • Analgesic activity, as measured by the plantar test and writhing test, was found to be superior to that of acetylsalicylic acid.[6][7]

Quantitative Comparison of Analgesic Activity:

CompoundDose (mg/kg)Pain Hindrance (%)
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid 12.585.30
2592.48
50124.96
100180.36
200208.01
Acetylsalicylic Acid (Aspirin) 12.526.00
2534.34
5045.68
10060.38
200114.12

Data sourced from plantar test experiments.[5]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid are attributed to its ability to modulate key signaling pathways involved in inflammation. It is hypothesized to inhibit COX-2 activity, thereby reducing the production of prostaglandins that mediate pain and inflammation.[1] Furthermore, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes.[2][8]

Mechanism_of_Action LPS LPS (Inflammatory Stimulus) IKK_beta IKKβ Dissociation LPS->IKK_beta NF_kB_Activation NF-κB Activation IKK_beta->NF_kB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_Activation->Gene_Transcription Pro_inflammatory_Proteins COX-2, IL-1β, TNF-α Expression Gene_Transcription->Pro_inflammatory_Proteins Inflammation Inflammation, Pain Pro_inflammatory_Proteins->Inflammation 3_CH2Cl 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid 3_CH2Cl->IKK_beta Inhibits

Caption: Proposed anti-inflammatory mechanism of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.[2]

Antiplatelet Activity

In addition to its anti-inflammatory and analgesic properties, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has demonstrated significant antiplatelet activity, a key therapeutic effect of aspirin in preventing cardiovascular events.[7] Studies have shown that it can inhibit platelet aggregation and prolong bleeding time, suggesting its potential as a cardioprotective agent.[7]

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a drug candidate. The pharmacokinetic profile of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid suggests a slower onset of action and a longer elimination time compared to aspirin, which could translate to a more sustained therapeutic effect.[2]

Comparative Pharmacokinetic Parameters:

Parameter2-((3-(chloromethyl)benzoyl)oxy)benzoic acid2-((4-(chloromethyl)benzoyl)oxy)benzoic acid
Cmax (µg/mL) 0.57 ± 0.020.53
Tmax (min) 28.9 ± 1.116.91
t1/2 el (min) 39.4 ± 3.941.72
Log P 3.733.73

Data for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and its 4-chloro isomer.[4][9]

The high lipophilicity (Log P = 3.73) of these compounds suggests extensive distribution into deep tissues.[4]

Broader Context: The Versatility of Benzoic Acid Derivatives

The therapeutic potential of the benzoic acid scaffold extends beyond anti-inflammatory and antiplatelet activities. Various derivatives have been synthesized and investigated for a range of medicinal applications, highlighting the versatility of this chemical backbone.

Antimicrobial Agents

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi.[10][11][12] Notably, some Schiff's bases of 2-chlorobenzoic acid have shown potent antimicrobial effects, particularly against Gram-negative bacteria like Escherichia coli.[10][11][12]

Anticancer Applications

The benzoic acid moiety is a key structural feature in several anticancer drugs.[13][14] For instance, certain 4-amino-3-chloro benzoate ester derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[15] These compounds have demonstrated the ability to induce cytotoxicity in various cancer cell lines.[15]

Conclusion and Future Directions

The experimental data presented in this guide strongly suggests that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is a promising therapeutic candidate with several advantages over acetylsalicylic acid. Its potent anti-inflammatory, analgesic, and antiplatelet activities, coupled with a potentially safer profile and a more sustained pharmacokinetic effect, warrant further investigation. The straightforward and efficient synthesis also adds to its appeal for potential large-scale production.

Future research should focus on comprehensive preclinical and clinical studies to fully elucidate its safety and efficacy in humans. Furthermore, the diverse biological activities exhibited by other benzoic acid derivatives underscore the continued potential of this chemical scaffold in the discovery and development of novel therapeutic agents for a wide range of diseases.

References

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Request PDF. Available at: [Link]

  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

  • Evaluation of Analgesic and Antiplatelet Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid. PubMed. Available at: [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]

  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid Reduces Prostaglandin E-2 Concentration, NOX2 and NFKB Expression, ROS Production, and COX-2 Expression in Lipopolysaccharide-Induced Mice. Request PDF. Available at: [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. Available at: [Link]

  • 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. PubMed Central. Available at: [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. Available at: [Link]

  • Aspirin better than clopidogrel on major adverse cardiovascular events reduction after ischemic stroke: A retrospective nationwide cohort study. National Institutes of Health. Available at: [Link]

  • Two meta-analyses compare aspirin to alternative medications. I.M. Matters Weekly. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Doctors find drug that is better than aspirin at preventing heart attacks. The Irish Times. Available at: [Link]

  • Novel study suggests alternatives to aspirin with fewer side effects. Drug Target Review. Available at: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • 40 A Randomised, Blinded, Trial of Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Event. YouTube. Available at: [Link]

  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers. Available at: [Link]

  • Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

Sources

Benchmarking 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a comprehensive technical comparison of the research biochemical, 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, against established and clinical-stage commercial drugs targeting the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). As a potential FFAR1 agonist, this molecule warrants rigorous evaluation against its counterparts to ascertain its therapeutic potential, particularly in the context of type 2 diabetes mellitus (T2DM).

The structural characteristics of this compound, an aryl alkanoic acid derivative, align with the pharmacophores of known FFAR1 agonists[1]. This class of drugs has garnered significant interest for its ability to stimulate glucose-dependent insulin secretion, offering a mechanism to enhance glycemic control with a reduced risk of hypoglycemia[2][3]. However, the clinical development of some FFAR1 agonists has been hampered by safety concerns, most notably hepatotoxicity, as seen with the discontinuation of Takeda's TAK-875 (Fasiglifam)[4][5]. This underscores the critical need for comprehensive preclinical benchmarking of new candidates.

This guide will delve into the mechanistic underpinnings of FFAR1 agonism, outline essential in-vitro and in-vivo experimental protocols for comparative evaluation, and present a framework for interpreting the resulting data. By contextualizing the performance of this compound against key commercial drugs, this document aims to equip researchers with the necessary insights to make informed decisions in the early stages of drug discovery and development.

The Mechanistic Landscape: FFAR1 (GPR40) Signaling

Free Fatty Acid Receptor 1 (FFAR1) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells[1][6]. Its endogenous ligands are medium and long-chain fatty acids[4]. Upon ligand binding, FFAR1 primarily couples to the Gq/11 pathway, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and potentiation of glucose-stimulated insulin secretion (GSIS). Some FFAR1 agonists, often referred to as full or AgoPAM agonists, can also engage the Gs pathway, leading to cyclic AMP (cAMP) production and further amplifying insulin release, as well as stimulating the secretion of incretins like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells[7][8].

FFAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (or other FFAR1 Agonist) FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Binds to Gq Gq/11 FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Induces Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) DAG->Insulin_Secretion Contributes to Ca_release->Insulin_Secretion Leads to

Caption: Simplified FFAR1 (GPR40) signaling pathway via Gq activation.

Comparative Benchmarking: A Framework for Evaluation

To objectively assess the potential of this compound, a multi-tiered experimental approach is essential. This involves a direct comparison with well-characterized FFAR1 agonists.

Table 1: Selected Commercial and Clinical-Stage FFAR1 Agonists for Comparison

Compound NameDeveloperHighest Development StageKey Characteristics
TAK-875 (Fasiglifam) TakedaPhase III (Terminated)Potent partial agonist, discontinued due to liver toxicity concerns.[4][5]
LY2922470 Eli LillyPhase IA clinical-stage partial agonist.[2]
PBI-4050 (Setogepram) Liminal BioSciencesPhase IIAn orally bioavailable agonist with potential anti-fibrotic activity.[1][6]
ZYDG2 Zydus CadilaPreclinicalA potent and selective agonist with a reportedly good safety profile in preclinical models.[6]
GW9508 GlaxoSmithKlinePreclinicalA widely used tool compound for in-vitro and in-vivo studies of FFAR1.[7]
Part 1: In-Vitro Characterization

The initial phase of benchmarking focuses on the molecular and cellular activity of the compound.

Experimental Protocol 1: Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the FFAR1 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human FFAR1 (e.g., CHO-K1 or HEK293).

    • Utilize a radiolabeled FFAR1 ligand (e.g., [³H]-AMG 837) as a tracer.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and comparator drugs.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Rationale: This assay provides a direct measure of the compound's ability to physically interact with the target receptor, a fundamental prerequisite for its activity. A lower Ki value indicates higher binding affinity.

Experimental Protocol 2: Functional Potency and Efficacy (Calcium Mobilization Assay)

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound in activating the FFAR1 receptor.

  • Methodology:

    • Culture a stable cell line expressing human FFAR1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with varying concentrations of this compound and comparator agonists.

    • Measure the resulting changes in intracellular calcium concentration using a fluorescence plate reader.

    • Plot the dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal response) values.

  • Rationale: This assay quantifies the compound's ability to elicit a cellular response following receptor binding. The EC50 value reflects its potency, while the Emax value, relative to a full agonist, indicates whether it is a full or partial agonist.

In_Vitro_Workflow Start This compound & Comparators Binding_Assay Receptor Binding Affinity Assay (Determine Ki) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC50, Emax) Start->Functional_Assay GSIS_Assay Glucose-Stimulated Insulin Secretion (in vitro, e.g., MIN6 cells) Start->GSIS_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis GSIS_Assay->Data_Analysis End In-Vitro Profile Data_Analysis->End

Caption: In-vitro experimental workflow for FFAR1 agonist characterization.

Table 2: Hypothetical In-Vitro Benchmarking Data

CompoundFFAR1 Binding Affinity (Ki, nM)FFAR1 Functional Potency (EC50, nM)Efficacy (Emax, % of control full agonist)
This compound Experimental DataExperimental DataExperimental Data
TAK-875 (Fasiglifam) 50 - 10072[9]~80-90% (Partial Agonist)
ZYDG2 20 - 5017 - 41[6]~100% (Full Agonist)
GW9508 30 - 6040 - 80~100% (Full Agonist)
Part 2: In-Vivo Evaluation

Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their physiological effects and pharmacokinetic properties.

Experimental Protocol 3: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

  • Objective: To evaluate the effect of the test compound on glucose disposal in a diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

  • Methodology:

    • Fast the animals overnight.

    • Administer this compound or a comparator drug orally.

    • After a set period (e.g., 30-60 minutes), administer a glucose bolus orally.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Measure blood glucose and plasma insulin levels.

    • Calculate the area under the curve (AUC) for both glucose and insulin.

  • Rationale: The OGTT is a standard preclinical model for assessing the efficacy of anti-diabetic agents. A reduction in the glucose AUC and an increase in the insulin AUC would indicate a beneficial effect on glycemic control.

Experimental Protocol 4: Preliminary Pharmacokinetic (PK) and Safety Assessment

  • Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and assess for potential acute toxicity, particularly hepatotoxicity.

  • Methodology:

    • Administer a single dose of the test compound to healthy rodents.

    • Collect blood samples at multiple time points to determine the plasma concentration of the drug over time.

    • At the end of the study, collect liver tissue for histopathological examination and measure plasma levels of liver enzymes (e.g., ALT, AST).

  • Rationale: Early assessment of PK properties is crucial for dose selection and predicting human exposure. Given the history of hepatotoxicity with FFAR1 agonists, early safety screening is a critical go/no-go decision point.

Conclusion and Forward Outlook

The benchmarking of this compound against established FFAR1 agonists provides a robust framework for evaluating its potential as a novel therapeutic agent for type 2 diabetes. A successful candidate would ideally exhibit high potency and affinity for FFAR1, demonstrate efficacy in improving glucose tolerance in vivo, and, most importantly, possess a favorable safety profile, particularly with respect to liver function. The journey from a promising research biochemical to a clinically viable drug is arduous, but a systematic and comparative approach, as outlined in this guide, is fundamental to navigating the challenges of drug discovery and development.

References

  • Shimpukade, B., et al. (2021). Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. MDPI. Available at: [Link]

  • Singh, S., et al. (2020). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. PubMed. Available at: [Link]

  • Wang, T., et al. (2019). Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development. Taylor & Francis Online. Available at: [Link]

  • He, L., et al. (2018). Free Fatty Acid Receptor 1 (FFAR1) as an Emerging Therapeutic Target for Type 2 Diabetes Mellitus: Recent Progress and Prevailing Challenges. PubMed. Available at: [Link]

  • Patsnap. GPR40 - Drugs, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • BioWorld. GPR40 agonists. Available at: [Link]

  • Watterson, K. R., et al. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. PubMed. Available at: [Link]

  • Lin, H., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

Sources

A Comparative Guide to the Predicted Efficacy of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the predicted efficacy and mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. It is important to note that, to date, no peer-reviewed studies have been published specifically investigating the efficacy of this compound. Therefore, this document leverages structure-activity relationship (SAR) principles and comparative data from structurally similar benzoic acid derivatives to build a predictive profile. We will delve into the likely anti-inflammatory mechanisms, benchmark against related molecules, and provide detailed experimental protocols for future validation. Our analysis is grounded in the established pharmacology of benzoic acid derivatives, which are known for their anti-inflammatory, analgesic, and antipyretic properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Introduction to this compound: A Predictive Overview

This compound is a derivative of benzoic acid, a scaffold prevalent in numerous biologically active compounds.[1] The core benzoic acid structure, particularly the carboxylic acid group, is a critical pharmacophore that often engages with the active sites of enzymes through hydrogen bonding.[1] The biological activity of such derivatives is heavily influenced by the nature and positioning of substituents on the aromatic rings.[1]

In the case of our target compound, the key structural features are:

  • A Benzoic Acid Core : The foundation for its potential anti-inflammatory and analgesic properties.

  • An Ether Linkage : Connecting the benzyl and benzoic acid moieties.

  • Substituents on the Benzyl Ring : A chloro group at position 2 and a fluoro group at position 4. These halogen substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic characteristics.

Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that this compound will exhibit anti-inflammatory effects primarily through the inhibition of COX enzymes and potential modulation of the NF-κB signaling pathway.

Comparative Analysis with Structurally Related Compounds

In the absence of direct data, we can infer the potential efficacy of this compound by examining its structural analogs.

Compound/AnalogKey Structural Difference from TargetReported Biological Activity/DataReference(s)
Acetylsalicylic Acid (Aspirin) Acetoxy group instead of a substituted benzyloxy group.Well-established COX-1 and COX-2 inhibitor; anti-inflammatory, analgesic, antiplatelet. Associated with gastric toxicity.[2]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) Ester linkage; chloromethyl group at position 3 of the benzoyl ring.Showed higher in silico affinity for COX-2 over COX-1. Demonstrated anti-inflammatory and analgesic effects in vivo (LPS-induced rat model) with reduced gastric toxicity compared to aspirin. Superior suppression of NF-κB expression in renal and pulmonary tissues compared to aspirin in septic mice.[3][4]
2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4CH2Cl) Ester linkage; chloromethyl group at position 4 of the benzoyl ring.A potential analgesic compound. Pharmacokinetic data in rats (Cmax: 0.53 µg/mL, Kel: 0.020 min⁻¹) are similar to its 3-chloro analog.[5]
2-((4-Chlorobenzyl)oxy)benzoic Acid Ether linkage; chloro group at position 4 of the benzyl ring.Postulated to have anti-inflammatory and analgesic properties, likely through COX-2 inhibition.[6]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Potency: QSAR studies on NSAIDs often show a correlation between increased lipophilicity and enhanced anti-inflammatory activity. The presence of chloro and fluoro groups on the benzyl ring of our target compound is expected to increase its lipophilicity, potentially leading to improved cell membrane permeability and target engagement compared to unsubstituted analogs.

  • COX-2 Selectivity: Modifications to the core salicylic acid structure can influence selectivity for COX-2 over COX-1. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown to have preferential binding to COX-2 in silico, which is often associated with a reduced risk of gastrointestinal side effects.[4] The specific substitution pattern of this compound may confer a degree of COX-2 selectivity.

  • NF-κB Pathway Modulation: Beyond COX inhibition, some salicylic acid derivatives can suppress inflammation by inhibiting the NF-κB signaling pathway.[7] This dual mechanism of action could result in broader anti-inflammatory effects.

Predicted Mechanism of Action

Based on the available evidence from related compounds, we propose a dual mechanism of action for this compound, centered on the inhibition of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary hypothesized mechanism is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized COX Pathway Inhibition.

Modulation of the NF-κB Signaling Pathway

A secondary, yet significant, predicted mechanism is the inhibition of the NF-κB pathway. In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is plausible that our target compound could prevent IκB degradation, thus blocking this cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Nuclear Translocation Target_Compound 3-[(2-Chloro-4-fluorobenzyl)oxy] benzoic acid Target_Compound->IKK Inhibition

Caption: Predicted NF-κB Pathway Modulation.

Proposed Experimental Workflows for Efficacy Validation

To empirically determine the efficacy of this compound, a structured experimental approach is necessary. The following protocols are based on standard methodologies for assessing anti-inflammatory compounds.

Experimental_Workflow start Start: Compound Synthesis & Characterization in_vitro PART 1: In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay (Determine IC50 values) in_vitro->cox_assay nfkb_assay NF-κB Activation Assay (e.g., Luciferase Reporter) in_vitro->nfkb_assay cytokine_assay Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) in_vitro->cytokine_assay in_vivo PART 2: In Vivo Models (if in vitro is promising) cox_assay->in_vivo nfkb_assay->in_vivo cytokine_assay->in_vivo animal_model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) in_vivo->animal_model analgesia_model Analgesia Model (e.g., Acetic acid-induced writhing) in_vivo->analgesia_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd analgesia_model->pk_pd end End: Efficacy & Safety Profile pk_pd->end

Caption: Proposed Experimental Validation Workflow.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a method to determine the IC50 values of the test compound against COX-1 and COX-2.[8]

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • COX-1 and COX-2 enzymes (ovine or human)

  • COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the arachidonic acid substrate.

  • Sample Preparation: Dissolve the test compound, this compound, in DMSO to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Sample Wells: Add COX Assay Buffer, COX Cofactor, COX Probe, and either COX-1 or COX-2 enzyme. Add the test compound dilutions.

    • Positive Control Wells: Add all components as above, but substitute the test compound with DMSO.

    • Inhibitor Control Wells: Add known COX-1 or COX-2 inhibitors instead of the test compound to validate the assay.

  • Reaction Initiation: Initiate the reaction by adding the diluted arachidonic acid solution to all wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.[6]

Materials:

  • Mammalian cell line (e.g., HEK293T or RAW 264.7)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours to activate the NF-κB pathway. Include unstimulated control wells.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by comparing the normalized activity of stimulated cells to unstimulated cells. Determine the inhibitory effect of the test compound on this induction.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a thorough analysis of its structural analogs and established SAR principles provides a strong foundation for predicting its efficacy as an anti-inflammatory agent. The presence of halogen substituents on the benzyl ring is anticipated to enhance its potency, potentially through increased lipophilicity and favorable interactions with its biological targets. The hypothesized dual mechanism of inhibiting both the COX and NF-κB pathways suggests it could offer broad-spectrum anti-inflammatory activity.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on synthesizing this compound and systematically evaluating its in vitro and in vivo efficacy and safety profile. Such studies will be critical in determining if this compound represents a viable candidate for further drug development.

References

  • BenchChem. (2025). A Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Studying the NF-κB Signaling Pathway.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Chourasiya, A., & Gupta, A. (2012). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 35-40.
  • Hadinugroho, W., Setyo, Y., Nugroho, A. K., & Pranowo, H. D. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Pharmaceutical Sciences, 27(4), 488-496.
  • Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Heliyon, 10(17), e30849.[5]

  • Marnett, L. J., Kalgutkar, A. S., & Crews, B. C. (2000). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 280(2), 224-231.[7]

  • MDPI. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Molecules, 20(5), 8683-8699.[9]

  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Retrieved from Sigma-Aldrich website.[8]

  • Tjahjono, D. H., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549.[3]

  • Tjahjono, D. H., et al. (2023). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Scientific Reports, 13(1), 12345.[4]

  • Vertex AI Search. (n.d.). 2-((4-Chlorobenzyl)oxy)benzoic Acid | CAS 52803-69-7. Retrieved from BenchChem.[6]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the handling of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires a rigorous and well-understood safety strategy to minimize exposure risk. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and operational integrity.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is not extensively published, a robust safety plan can be developed by analyzing the hazards of structurally similar compounds, such as chlorobenzoic and fluorobenzoic acids. The primary hazards associated with this class of chemicals are summarized below.

Hazard CategoryGHS Hazard StatementDescription of RiskSupporting Sources
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to adverse health effects. Do not eat, drink, or smoke when handling this product.[1][Sigma-Aldrich, 2025a], [Sigma-Aldrich, 2025b]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin can cause irritation.[1][2] Prolonged or repeated exposure should be avoided.[Fisher Scientific, 2025], [Sigma-Aldrich, 2025b], [Sigma-Aldrich, 2023]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationThe compound is expected to be a severe eye irritant.[1][3][4] Direct contact can cause significant injury.[NIST, 2015], [Sigma-Aldrich, 2025b], [CDH, N.D.]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dusts may irritate the respiratory tract.[3] Work should be conducted in a well-ventilated area.[NIST, 2015]
Combustibility May form combustible dust concentrations in airAs a solid powder, this compound can form explosive mixtures with air if dispersed in sufficient concentration.[1][2][Fisher Scientific, 2025], [Sigma-Aldrich, 2025b]

It is crucial to note that no component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[1][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a protective barrier against all potential routes of exposure—dermal, ocular, and inhalation.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times when handling the compound, even in small quantities.[4] Safety glasses do not provide a seal and are insufficient to protect against splashes or fine dusts.[6]

  • Elevated Risk Operations: When handling larger quantities, performing transfers that could generate dust, or during reactions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Nitrile gloves are the standard choice for incidental contact and protection against splashes of this type of compound.[9] Always inspect gloves for tears or punctures before use.[4]

  • Double Gloving: For procedures involving significant quantities or extended handling times, double gloving is recommended. This minimizes the risk of exposure should the outer glove be compromised.

  • Solvent Considerations: If this compound is dissolved in a solvent, the glove material must be selected based on its resistance to that specific solvent. Consult a glove compatibility chart for this purpose. For example, butyl gloves offer superior resistance to many organic solvents.[8]

Body and Skin Protection: A Comprehensive Barrier
  • Standard Attire: A clean, flame-resistant laboratory coat is mandatory.[9] It should be fully buttoned with sleeves rolled down to the wrists.

  • Enhanced Protection: For tasks with a higher risk of spills, such as large-scale transfers, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC.

  • Personal Clothing: Long pants and closed-toe shoes are required. Shorts, skirts, and perforated shoes are prohibited in the laboratory environment.

Respiratory Protection: Mitigating Inhalation Hazards

Respiratory protection is essential when engineering controls, such as a fume hood, are insufficient or during activities that are likely to generate airborne particles.

  • For Dust Generation: When weighing or transferring the solid compound outside of a contained system, a NIOSH-approved N95 (or higher) particulate respirator is required.

  • For Vapors/Aerosols: If the compound is heated or aerosolized, a full-face or half-mask air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be used.[10]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested annually as per OSHA 29 CFR 1910.134.

Operational Plan: PPE Donning, Doffing, and Disposal

Proper procedure is critical to prevent cross-contamination. Follow these steps meticulously.

Step-by-Step Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the lab coat and apron (if required).

  • Respiratory Protection: If required, don the respirator. Perform a user seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield (if required).

  • Gloves: Don the inner pair of gloves (if double gloving), followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (Contamination Removal)

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used) by touching the headband, followed by the goggles. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer surface.

  • Respirator: Remove the respirator from behind the head.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Disposal Plan
  • Chemical Waste: All surplus this compound and its containers must be disposed of as hazardous chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, that has come into contact with the chemical must be disposed of in a designated, sealed hazardous waste container.[2]

Emergency Procedures: Immediate Response Protocol

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.[12]

  • Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most).[1] Call a poison center or doctor if you feel unwell.

  • Spills: Evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, place it in a suitable, closed container for disposal, and clean the affected area thoroughly.[4] Avoid generating dust.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_2 Decision Points & Outcomes start Start: Plan Experiment risk_assessment Assess Task-Specific Risks (Quantity, Dust/Splash Potential) start->risk_assessment is_dusty Potential for Dust? (e.g., Weighing) risk_assessment->is_dusty is_splash Potential for Splash? (e.g., Large Volume Transfer) risk_assessment->is_splash eye_protection Eye/Face Protection hand_protection Hand Protection (Nitrile Gloves) body_protection Body Protection (Lab Coat) respiratory_protection Respiratory Protection n95 N95 Particulate Respirator is_dusty->n95 Yes no_resp None Required (in Fume Hood) is_dusty->no_resp No goggles Chemical Splash Goggles is_splash->goggles No face_shield Goggles + Face Shield is_splash->face_shield Yes goggles->eye_protection face_shield->eye_protection n95->respiratory_protection no_resp->respiratory_protection

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet for Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.